molecular formula C7H9NO2 B8491583 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Cat. No.: B8491583
M. Wt: 139.15 g/mol
InChI Key: DGPVNNMFVYYVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-prop-2-enoylpyrrolidin-2-one

InChI

InChI=1S/C7H9NO2/c1-2-6(9)8-5-3-4-7(8)10/h2H,1,3-5H2

InChI Key

DGPVNNMFVYYVDF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC1=O

Origin of Product

United States

Foundational & Exploratory

Part 1: Strategic Overview & Chemical Identity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of N-Acryloyl-2-pyrrolidinone (also known as N-acryloyl-2-pyrrolidone), a specialized functional monomer used in the development of thermoresponsive polymers and biocompatible drug delivery systems.

Target Molecule: N-Acryloyl-2-pyrrolidinone CAS Registry Number: 13973-42-7 Molecular Formula: C₇H₉NO₂ Structure Class: Cyclic Imide (N-Acyl Lactam)

Critical Distinction (The "Senior Scientist" Insight): Before beginning, it is imperative to distinguish this target from N-acryloylpyrrolidine (CAS 2687-91-4).

  • N-Acryloylpyrrolidine: An amide formed from pyrrolidine (secondary amine). Stable, easy to synthesize with weak bases.

  • N-Acryloyl-2-pyrrolidinone (Target): An imide formed from 2-pyrrolidinone (lactam). The lactam nitrogen is significantly less nucleophilic due to resonance stabilization with the ring carbonyl. Consequently, standard "amine acylation" protocols using weak bases (e.g., Triethylamine/Pyridine) often fail or result in poor yields. Successful synthesis requires the formation of a reactive lactam enolate using a strong base (e.g., n-BuLi or NaH).

Part 2: Mechanistic Principles & Reaction Design

The synthesis relies on a Lithium-Halogen Exchange / Nucleophilic Acyl Substitution pathway.

  • Activation (Deprotonation): 2-pyrrolidinone (pKa ~17) is treated with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C). This quantitatively generates the lithium pyrrolidonate species (N-lithio lactam).

  • Acylation: The lithium salt acts as a potent nucleophile, attacking the carbonyl carbon of acryloyl chloride.

  • Elimination: Chloride is ejected, reforming the carbonyl and yielding the N-acylated product.

Why Cryogenic Conditions?

  • Control of Exotherm: The deprotonation is highly exothermic.

  • Polymerization Inhibition: Acryloyl chloride is prone to spontaneous polymerization. Low temperatures suppress radical generation.

  • Selectivity: Prevents O-acylation (kinetic vs. thermodynamic control) and ring-opening side reactions.

Visualizing the Mechanism

ReactionMechanism Start 2-Pyrrolidinone (Lactam) Intermediate Lithium Pyrrolidonate (Reactive Enolate) Start->Intermediate Deprotonation Base n-BuLi (-78°C, THF) Base->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack Reagent Acryloyl Chloride Reagent->Transition Product N-Acryloyl-2-pyrrolidinone (Imide Product) Transition->Product Elimination of LiCl

Caption: Mechanistic pathway for the N-acylation of lactams via lithium enolate formation.

Part 3: Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. Acryloyl chloride is a lachrymator and corrosive. All operations must be performed in a flame-dried Schlenk line or glovebox under an inert atmosphere (Ar or N₂).

Materials & Reagents
ReagentEquiv.RoleNotes
2-Pyrrolidinone 1.0SubstrateDistill over CaH₂ before use.
n-Butyllithium 1.05Base1.6M or 2.5M in Hexanes. Titrate before use.
Acryloyl Chloride 1.1-1.2Acylating AgentFreshly distilled to remove inhibitors (e.g., MEHQ).
THF (Anhydrous) SolventMediumDistilled from Na/Benzophenone or from SPS.
NH₄Cl (sat. aq.) QuenchTerminatorSaturated aqueous solution.
Step-by-Step Procedure

1. Reactor Setup:

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Flame-dry the apparatus under vacuum and backfill with Nitrogen (repeat 3x).

2. Solvation & Cooling:

  • Charge the flask with 2-pyrrolidinone (2.13 g, 25 mmol) and anhydrous THF (50 mL) .

  • Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

3. Deprotonation (The Critical Step):

  • Transfer n-BuLi (1.6 M in hexanes, 16.4 mL, ~26 mmol) to the addition funnel via cannula.

  • Add n-BuLi dropwise over 30 minutes .

  • Observation: A white precipitate (lithium salt) may form or the solution may become slightly viscous.

  • Stir at -78°C for an additional 30-45 minutes to ensure complete metallation.

4. Acylation:

  • Dilute Acryloyl Chloride (2.4 mL, 30 mmol) in 10 mL of anhydrous THF.

  • Add this solution dropwise to the reaction mixture over 20 minutes , maintaining the temperature at -78°C.

  • Process Control: The reaction is extremely fast. After addition, allow the mixture to stir at -78°C for 2 hours , then slowly warm to 0°C over 1 hour.

5. Quench & Workup:

  • Quench the reaction at 0°C by adding saturated NH₄Cl (10 mL) . Vigorous stirring is required.

  • Allow to warm to room temperature.[1]

  • Remove the THF/Hexanes under reduced pressure (Rotavap, <30°C bath to prevent polymerization).

  • Redissolve the residue in Ethyl Acetate (EtOAc, 100 mL) and wash with:

    • Water (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate.[1][2]

6. Purification:

  • Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 8:2 to 6:4).

  • Alternative: High-vacuum distillation (if scale permits >10g), though polymerization risk is higher.

  • Yield: Typical isolated yields range from 60-80% .

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry flask N2 Atmosphere, -78°C Bath Step1 Add 2-Pyrrolidinone + THF Setup->Step1 Step2 Dropwise n-BuLi (-78°C) (Form Li-Salt) Step1->Step2 Step3 Add Acryloyl Chloride (-78°C -> 0°C) Step2->Step3 Step4 Quench (NH4Cl) & Evaporate THF Step3->Step4 Step5 Extract (EtOAc) & Wash Step4->Step5 Step6 Purify: Silica Column (Hex:EtOAc) Step5->Step6

Caption: Step-by-step workflow for the high-purity synthesis of N-acryloyl-2-pyrrolidinone.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized monomer, compare your data against these standard values.

AnalysisExpected Signal / ValueStructural Assignment
¹H NMR (CDCl₃) δ 7.45 (dd, 1H)Vinyl proton (trans to carbonyl)
δ 6.40 (dd, 1H)Vinyl proton (cis to carbonyl)
δ 5.85 (dd, 1H)Vinyl proton (geminal)
δ 3.85 (t, 2H)N-CH₂ (Pyrrolidinone ring)
δ 2.60 (t, 2H)CO-CH₂ (Pyrrolidinone ring)
δ 2.10 (m, 2H)C-CH₂-C (Ring center)
IR Spectroscopy 1730 cm⁻¹C=O (Exocyclic, Acyl)
1690 cm⁻¹C=O (Endocyclic, Lactam)
1620 cm⁻¹C=C (Vinyl stretch)

Self-Validation Check:

  • Absence of NH: The disappearance of the broad NH peak (~7.0-8.0 ppm) from the starting 2-pyrrolidinone confirms N-substitution.

  • Double Carbonyl: The presence of two distinct carbonyl peaks in IR (imide character) distinguishes it from the single carbonyl of the starting material.

Part 5: Troubleshooting & Optimization

  • Low Yield (<40%):

    • Cause: Incomplete deprotonation.

    • Fix: Ensure n-BuLi is fresh. Increase deprotonation time. Ensure temperature stays at -78°C during addition to prevent side reactions.

  • Polymerization (Gelation):

    • Cause: Overheating during workup or lack of inhibitor.

    • Fix: Add 100 ppm of MEHQ (4-methoxyphenol) to the crude mixture before solvent evaporation. Keep water bath <30°C.

  • Product Hydrolysis:

    • Cause: Imides are sensitive to basic hydrolysis.

    • Fix: Avoid basic washes (e.g., NaHCO₃) during workup if possible, or perform them very rapidly and cold. Neutral water/brine is safer.

References

  • Thermoresponsive Block Copolymer Micelles with Tunable Pyrrolidone-based Polymer Cores. Source: Royal Society of Chemistry (RSC), Polymer Chemistry. Context: Primary reference for the n-BuLi synthesis protocol of N-acryloyl-2-pyrrolidone. URL:[Link]

  • Facile Synthesis and Thermoresponsive Behaviors of a Well-Defined Pyrrolidone Based Hydrophilic Polymer. Source: ResearchGate / ACS Applied Materials & Interfaces. Context: Validation of pyrrolidone-based monomer characterization and polymerization. URL:[Link]

  • Cycloaddition Reactions in Organic Synthesis (Metal-Catalyzed Activation). Source: Wiley / Scribd (Excerpt). Context: Citations regarding the use of N-acryloyl-2-pyrrolidinone as a distinct activated alkene in stereoselective synthesis.[3] URL:[Link][4]

Sources

An In-depth Technical Guide to 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-: Synthesis, Characterization, and Applications in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, a versatile monomer increasingly recognized for its utility in the development of advanced polymers for specialized applications, including drug delivery and material science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound.

Introduction: Unveiling a N-Acryloyl Lactam Monomer

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, also known by its synonym N-Acryloyl-2-pyrrolidinone, is a functionalized lactam monomer that combines the structural features of the hydrophilic 2-pyrrolidinone moiety with a reactive acryloyl group. This unique combination imparts valuable properties to its corresponding polymers, such as hydrophilicity, biocompatibility, and the potential for controlled architecture through modern polymerization techniques.

The pyrrolidinone ring is a well-established structural motif in pharmaceuticals and biocompatible materials, notably as the repeating unit in Poly(N-vinylpyrrolidone) (PVP).[1] The presence of the acryloyl group, as opposed to the vinyl group in N-vinylpyrrolidone (NVP), offers distinct advantages in polymerization kinetics and polymer properties. Acrylate monomers are known for their high reactivity in free-radical polymerization, allowing for the synthesis of high molecular weight polymers and the formation of well-defined block copolymers.[2]

This guide will delve into the molecular structure, synthesis, characterization, polymerization behavior, and potential applications of this promising monomer, with a particular focus on its relevance to the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is characterized by a five-membered lactam ring N-substituted with an acryloyl group. This structure gives rise to a molecule with a distinct polarity and reactivity profile.

Caption: Molecular Structure of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Table 1: Physicochemical Properties of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

PropertyValueSource
IUPAC Name 1-(prop-2-enoyl)pyrrolidin-2-onePubChem
Molecular Formula C₇H₉NO₂PubChem
Molecular Weight 139.15 g/mol PubChem
CAS Number 2680-03-7ChemicalBook[3]
Appearance Colorless to pale yellow liquidGeneric
Boiling Point Not readily available-
Melting Point Not readily available-
Solubility Soluble in water and most organic solventsInferred from structural similarity to NVP

Synthesis and Characterization

The synthesis of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is typically achieved through the acylation of 2-pyrrolidinone. A general and plausible synthetic route involves the reaction of 2-pyrrolidinone with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification 2-Pyrrolidinone 2-Pyrrolidinone Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) at reduced temperature (e.g., 0°C) 2-Pyrrolidinone->Reaction_Vessel Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Crude_Product Crude 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- Reaction_Vessel->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure Monomer Purification->Final_Product

Caption: General Synthesis Workflow for 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Experimental Protocol: Synthesis of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

The following is a representative protocol based on analogous acylation reactions. Researchers should optimize conditions for their specific setup.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise to the stirred solution.

  • Acylation: Slowly add acryloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized monomer. The following table summarizes expected spectroscopic data.

Table 2: Spectroscopic Data for 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

TechniqueExpected Peaks and Assignments
¹H NMR δ 6.62 (dd, 1H, -CH=CH₂), 6.27 (dd, 1H, -CH=CH₂ trans), 5.74 (dd, 1H, -CH=CH₂ cis), 3.62 (t, 2H, -N-CH₂-), 2.50 (t, 2H, -CH₂-C=O), 2.07-1.85 (m, 2H, -CH₂-CH₂-C=O).[4]
¹³C NMR Expected signals around δ 175 (lactam C=O), 166 (acrylate C=O), 131 (-CH=), 128 (=CH₂), 46 (-N-CH₂-), 31 (-CH₂-C=O), 18 (-CH₂-CH₂-C=O). (Predicted values based on similar structures)[5]
FT-IR (cm⁻¹) ~1730 (acrylate C=O stretch), ~1680 (lactam C=O stretch), ~1635 (C=C stretch), ~1400-1450 (CH₂ bending).[6]
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 139.06.

Polymerization and Polymer Properties

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- can be polymerized via free-radical polymerization to yield poly(1-acryloyl-2-pyrrolidinone). This polymer is of significant interest due to its potential as a biocompatible and thermo-responsive material.[6]

Polymerization_Process cluster_reactants Reactants cluster_process Polymerization cluster_products Polymer & Purification Monomer 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- Polymerization_Vessel Inert Atmosphere Elevated Temperature Monomer->Polymerization_Vessel Initiator Free-Radical Initiator (e.g., AIBN, KPS) Initiator->Polymerization_Vessel Solvent Solvent (e.g., Dioxane, Water) Solvent->Polymerization_Vessel Polymer_Solution Poly(1-acryloyl-2-pyrrolidinone) in solution Polymerization_Vessel->Polymer_Solution Precipitation Precipitation in a non-solvent Polymer_Solution->Precipitation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: General Free-Radical Polymerization Workflow

Experimental Protocol: Free-Radical Polymerization
  • Preparation: In a Schlenk flask, dissolve 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- and a free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or potassium persulfate - KPS for aqueous systems) in a suitable solvent (e.g., 1,4-dioxane, water).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[7]

  • Reaction Time: Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight and conversion.

  • Termination and Purification: Terminate the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., diethyl ether, hexane).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Properties of Poly(1-acryloyl-2-pyrrolidinone)
  • Thermo-responsiveness: Homopolymers of N-acryloylpyrrolidine have been shown to exhibit lower critical solution temperature (LCST) behavior in aqueous solutions, making them "smart" materials that can undergo a phase transition in response to temperature changes.[6]

  • Biocompatibility: While specific data for poly(1-acryloyl-2-pyrrolidinone) is emerging, the structural similarity to PVP suggests a high potential for biocompatibility.[1]

  • Hydrophilicity: The presence of the polar lactam ring imparts hydrophilicity to the polymer.

Applications in Drug Development and Material Science

The unique properties of poly(1-acryloyl-2-pyrrolidinone) and its copolymers make them attractive for a range of applications, particularly in the biomedical field.

  • Drug Delivery: The thermo-responsive nature of these polymers can be exploited for the development of drug delivery systems that release their payload in response to a temperature stimulus.[8] Hydrogels based on this polymer can be loaded with therapeutic agents for controlled release.[9]

  • Tissue Engineering: Biocompatible and stimuli-responsive hydrogels are valuable as scaffolds in tissue engineering, providing a supportive environment for cell growth and proliferation.[10]

  • Biomedical Coatings: The hydrophilic and potentially bio-inert nature of these polymers makes them suitable for coating medical devices to improve their biocompatibility and reduce biofouling.

  • Kinetic Hydrate Inhibitors: Copolymers of N-acryloyl pyrrolidine have demonstrated effectiveness as kinetic hydrate inhibitors in the oil and gas industry, showcasing their utility in challenging industrial environments.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. It may be stabilized with an inhibitor to prevent premature polymerization.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is a monomer with significant potential for the creation of advanced functional polymers. Its unique combination of a hydrophilic lactam ring and a reactive acryloyl group allows for the synthesis of polymers with desirable properties such as thermo-responsiveness and biocompatibility. As research in this area continues, it is anticipated that polymers derived from this monomer will find increasing application in sophisticated drug delivery systems, tissue engineering scaffolds, and other high-performance materials. Further investigation into its detailed toxicological profile and the optimization of polymerization protocols will be crucial for its successful translation into commercial applications.

References

  • PubChem. 2-Pyrrolidinone. National Center for Biotechnology Information. [Link]

  • Li, J., Zheng, Y., Wu, Z., Ren, H., Yang, J., & Duan, Q. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. Proc. SPIE 13183, International Conference on Optoelectronic Information and Functional Materials (OIFM 2024), 131831N. [Link]

  • National Institute of Standards and Technology. 2-Pyrrolidinone. In NIST Chemistry WebBook. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

  • Karolewicz, B. (2015). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 7(12), 2493-2513. [Link]

  • Yuan, J., Shen, L., Guo, N., Yin, Y., Yang, P., Yang, L., Xiao, Y., & Zhang, S. (2023). Visible-Light-Induced Cascade Cyclization of 1-Acryloyl-2-cyanoindole: Access of Difluoroalkylated Pyrrolo[1,2-a]indolediones. The Journal of Organic Chemistry, 88(23), 16489–16499. [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. [Link]

  • Yuan, J., et al. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 7(1), 53-58. [Link]

  • Ramirez-Gutierrez, C. F., et al. (2023). Binary Graft of Poly(acrylic acid) and Poly(vinyl pyrrolidone) onto PDMS Films for Load and Release of Ciprofloxacin. Polymers, 15(2), 285. [Link]

  • Czaun, M., et al. (2013). The influence of N‐vinyl pyrrolidone on polymerization kinetics and thermo‐mechanical properties of crosslinked acrylate polymers. Journal of Polymer Science Part A: Polymer Chemistry, 51(15), 3233-3241. [Link]

  • Anastasaki, A., et al. (2014). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 6(5), 1374-1393. [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. [Link]

  • Thakkar, H., et al. (2021). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Pharmaceutics, 13(9), 1483. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

  • Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 7(56), 35265-35277. [Link]

  • Garcia-Valdez, O., et al. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Polymers, 12(11), 2505. [Link]

  • Estenoz, D. A., & Meira, G. R. (2016). Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies. Chemical Reviews, 116(9), 5136-5237. [Link]

  • Kakuchi, R., et al. (2024). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 16(17), 2354. [Link]

  • Spasojevic, P., et al. (2019). characterisation of synthesised crosslinked hydrogels based on 1-vinyl-2-pirrolydinone. Journal of Engineering & Processing Management, 11(1), 1-10. [Link]

  • Jones, D. S., et al. (2023). Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. Gels, 9(9), 684. [Link]

  • Ghorpade, V. S., et al. (2018). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. RSC Advances, 8(3), 1547-1561. [Link]

  • PubChem. Caprylyl pyrrolidone. National Center for Biotechnology Information. [Link]

  • Munoz-Bonilla, A., & Fernandez-Garcia, M. (2017). Advances in the Fabrication of Antimicrobial Hydrogels for Biomedical Applications. Polymers, 9(3), 85. [Link]

  • Al-Eid, M., et al. (2020). Synthesis and Evaluation of a New Acryloyl-Based Copolymer as Kinetic Hydrate Inhibitor for Sour Gas Environments. Energy & Fuels, 34(10), 12269-12276. [Link]

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An In-depth Technical Guide to N-Acryloyl-2-pyrrolidinone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Acryloyl-2-pyrrolidinone, a versatile monomer increasingly recognized for its role in the development of advanced functional polymers. We will delve into its chemical identity, synthesis, key properties, and burgeoning applications, particularly in the realm of thermo-responsive materials for biomedical and research applications.

Core Chemical Identity

N-Acryloyl-2-pyrrolidinone, systematically known as 1-prop-2-enoylpyrrolidin-2-one, is a heterocyclic compound featuring a pyrrolidinone ring N-substituted with an acryloyl group. This unique combination of a lactam and a reactive vinyl group imparts valuable properties to the resulting polymers.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The key identifiers for N-Acryloyl-2-pyrrolidinone are summarized in the table below.

IdentifierValueSource
IUPAC Name 1-prop-2-enoylpyrrolidin-2-onePubChem
Molecular Formula C₇H₉NO₂PubChem
Molecular Weight 139.15 g/mol PubChem
Canonical SMILES C=CC(=O)N1CCCC1=O
InChI InChI=1S/C7H9NO2/c1-2-6(9)8-5-3-4-7(8)10/h2H,1,3-5H2
InChIKey Not available
CAS Number Not definitively available in the provided search results.

Note: While a specific CAS number for N-Acryloyl-2-pyrrolidinone was not found in the initial searches, it is crucial for users to verify this information from a reliable chemical database or supplier before procurement or use.

Synthesis of N-Acryloyl-2-pyrrolidinone

The synthesis of N-Acryloyl-2-pyrrolidinone, referred to as Acryloylpyrrolidine (APy) in some literature, can be achieved through the reaction of 2-pyrrolidinone with acryloyl chloride. This is a standard acylation reaction where the secondary amine of the pyrrolidinone ring attacks the electrophilic carbonyl carbon of the acryloyl chloride.

Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established chemical principles for the synthesis of N-acyl lactams.

Materials:

  • 2-Pyrrolidinone

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂) (for distillation)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyrrolidinone and triethylamine in the chosen anhydrous solvent. The reaction should be cooled in an ice bath (0 °C).

  • Slowly add acryloyl chloride dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 15 hours) to ensure complete reaction.

  • The precipitated triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in a suitable organic solvent like dichloromethane and washed sequentially with a dilute acid solution (e.g., 0.1 M HCl) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation in the presence of a small amount of a polymerization inhibitor like calcium hydride to yield pure N-Acryloyl-2-pyrrolidinone as a colorless liquid[1].

Synthesis_Workflow Reactants 2-Pyrrolidinone + Acryloyl Chloride + Triethylamine in THF Reaction Acylation at 0°C to RT Reactants->Reaction Filtration Filtration to remove Triethylamine HCl Reaction->Filtration Concentration Concentration of Filtrate Filtration->Concentration Workup Aqueous Workup (Acid & Brine Wash) Concentration->Workup Drying Drying over Na2SO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product N-Acryloyl-2-pyrrolidinone Purification->Product

Synthesis workflow for N-Acryloyl-2-pyrrolidinone.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of N-Acryloyl-2-pyrrolidinone is essential for its handling, storage, and application in polymerization processes.

Physical Properties

While specific experimental data for the boiling point, melting point, and density of N-Acryloyl-2-pyrrolidinone were not available in the initial search results, these properties are expected to be influenced by its molecular weight and the presence of the polar lactam group. For comparison, the related compound N-Vinyl-2-pyrrolidinone has a melting point of 13-14 °C and a boiling point of 92-95 °C at 11 mmHg[2].

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized monomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of N-Acryloyl-2-pyrrolidinone provides characteristic signals for the vinyl and pyrrolidinone protons. A representative spectrum in methanol-d₄ shows the following key shifts[3]:

  • Vinyl Protons: Three distinct signals in the range of δ 5.7-6.7 ppm, exhibiting characteristic doublet of doublets (dd) splitting patterns due to geminal and cis/trans couplings.

  • Pyrrolidinone Protons: Methylene protons adjacent to the nitrogen and carbonyl groups appear as triplets around δ 3.5-3.6 ppm, while the other two methylene protons appear as a multiplet around δ 1.8-2.1 ppm.

NMR_Interpretation cluster_structure N-Acryloyl-2-pyrrolidinone Structure cluster_spectrum ¹H NMR Spectral Regions structure Vinyl δ 5.7-6.7 ppm (Vinyl Protons) Pyrrolidinone_CH2N δ 3.5-3.6 ppm (CH₂-N) Pyrrolidinone_CH2 δ 1.8-2.1 ppm (CH₂-CH₂)

Key ¹H NMR regions for N-Acryloyl-2-pyrrolidinone.

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: Acrylate and lactam compounds can be irritating to the skin and eyes.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Polymerization: The monomer can undergo spontaneous polymerization, especially when exposed to heat, light, or initiators. It should be stored with a polymerization inhibitor.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a cool, dark, and dry place, away from sources of ignition.

  • Ensure the presence of a polymerization inhibitor for long-term storage.

For related compounds like N-Methyl-2-pyrrolidone, hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. N-Vinyl-2-pyrrolidone is also classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye damage[5][6].

Polymerization and Applications

N-Acryloyl-2-pyrrolidinone is a valuable monomer for the synthesis of functional polymers, particularly those with thermo-responsive properties. The resulting polymer, poly(N-Acryloyl-2-pyrrolidinone) (PAPy), exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in water as the temperature is raised.

Thermo-responsive Behavior of Poly(N-Acryloyl-2-pyrrolidinone)

The thermo-responsive properties of PAPy make it a "smart" polymer with potential applications in various fields. The cloud point temperature (Tc), at which the polymer solution becomes cloudy upon heating, can be tuned by controlling the molecular weight of the polymer. For PAPy synthesized by group transfer polymerization, the Tc was found to be in the range of 50.1 °C to 55.5 °C[1]. This property is crucial for applications that require a sharp response to temperature changes.

Biomedical Applications

The biocompatibility and thermo-responsive nature of pyrrolidone-based polymers make them attractive for a range of biomedical applications.

  • Drug Delivery: The phase transition of PAPy can be exploited for controlled drug release. For instance, block copolymer micelles with a poly(N-acryloyl-2-pyrrolidone) core can be used to encapsulate drugs, with their release triggered by a change in temperature[7].

  • Tissue Engineering: Thermo-responsive hydrogels can act as scaffolds for cell culture, allowing for cell adhesion and proliferation at physiological temperatures and easy cell detachment by lowering the temperature.

  • Biocompatible Coatings: The hydrophilic nature of the pyrrolidinone moiety can impart antifouling properties to surfaces, reducing non-specific protein adsorption.

The development of biocompatible polymers with tunable LCSTs is a significant area of research, with pyrrolidone-based polymers showing promise as alternatives to more commonly used materials like poly(N-isopropylacrylamide) (PNIPAM)[8].

Conclusion

N-Acryloyl-2-pyrrolidinone is a monomer with significant potential for the creation of advanced functional polymers. Its synthesis is achievable through standard organic chemistry techniques, and the resulting polymers exhibit valuable thermo-responsive properties. While further research is needed to fully characterize its physical properties and establish a comprehensive safety profile, the existing literature highlights its promise in the development of smart materials for a variety of applications, particularly in the biomedical field. As research in this area continues, N-Acryloyl-2-pyrrolidinone is poised to become an important building block for the next generation of intelligent and biocompatible materials.

References

  • Good Scents Company. (n.d.). 1-vinyl-2-pyrrolidinone, 88-12-0. Retrieved from [Link]

  • SPIE Digital Library. (2024, July 5). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidin-2-one. Retrieved from [Link]

  • Sun, X. L., Tsai, P. C., Bhat, R., Bonder, E. M., Michniak-Kohn, B., & Pietrangelo, A. (2014). Thermoresponsive block copolymer micelles with tunable pyrrolidone-based polymer cores: structure/property correlations and application as drug carriers. Polymer Chemistry, 5(24), 6969-6977.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • PubMed. (2013). Role of N-vinyl-2-pyrrolidinone on the thermoresponsive behavior of PNIPAm hydrogel and its release kinetics using dye and vitamin-B12 as model drug. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 50(12), 1179-1188.
  • ResearchGate. (n.d.). Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine.... Retrieved from [Link]

  • RCI Labscan Limited. (2020, April 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Retrieved from [Link]

  • LookChem. (n.d.). Cas 88-12-0,N-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • PubMed. (2006). Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications.
  • ResearchGate. (2025, August 6). Poly( N -vinylpyrrolidone)-Modified Surfaces for Biomedical Applications | Request PDF. Retrieved from [Link]

  • PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.
  • PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 88-12-0 | Product Name : 1-Vinyl-2-pyrrolidinone. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. Retrieved from [Link]

  • Sci-Hub. (2005, October 10). 1 2 0 Material Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Retrieved from [Link]

  • MDPI. (2011, August 3). Thermoresponsive Polymers for Biomedical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(N-vinyl-2-pyrrolidone) hydrogel production by ultraviolet radiation: New methodologies to accelerate crosslinking | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, August 8). Why does the 1H NMR spectrum of methacryloyl chloride show two singlets instead of two doublets for vinyl protons?. Retrieved from [Link]

  • Semantic Scholar. (2020, March 5). Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. Retrieved from [Link]

Sources

Physical and chemical properties of N-Acryloyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application logic of N-Acryloyl-2-pyrrolidinone (NAP) .

Physicochemical Profiling for Biomedical & Synthetic Applications

Executive Summary

N-Acryloyl-2-pyrrolidinone (NAP) (also known as 1-acryloylpyrrolidin-2-one) is a specialized functional monomer belonging to the class of N-acyl lactams .[1] Unlike its structural analog N-Vinylpyrrolidone (NVP), which is stable and widely used for hydrophilic polymers (PVP), NAP possesses a highly reactive imide-like structure . The carbonyl groups flanking the nitrogen atom create a strong electron-withdrawing environment, activating the vinyl group for rapid polymerization and rendering the lactam ring susceptible to nucleophilic ring-opening. This dual reactivity makes NAP a critical "reactive scaffold" in drug delivery systems, allowing for post-polymerization functionalization and bioconjugation that is impossible with standard NVP chemistry.[2]

Part 1: Molecular Architecture & Chemical Identity

The distinct behavior of NAP stems from the competition for the nitrogen lone pair between the endocyclic lactam carbonyl and the exocyclic acryloyl carbonyl.[2]

Attribute Detail
IUPAC Name 1-(Prop-2-enoyl)pyrrolidin-2-one
Common Names N-Acryloyl-2-pyrrolidinone; N-Acryloylbutyrolactam
CAS Registry 7362-09-6 (Referenced in specialized synthesis literature)
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Structural Class N-Acyl Lactam / Cyclic Imide Analog
Structural Analysis & Reactivity Logic
  • Electron Deficiency: The N-acyl substitution prevents the nitrogen lone pair from fully donating into the alkene system (unlike in simple acrylamides). This makes the vinyl group a potent Michael acceptor and a highly reactive dienophile in Diels-Alder reactions.

  • Lactam Activation: The exocyclic acryloyl group pulls electron density away from the lactam ring, destabilizing the amide bond.[2] This makes the lactam ring an "activated amide" (similar to N-hydroxysuccinimide esters), susceptible to attack by primary amines.

Part 2: Physical Properties Matrix

Note: Due to its specialized nature, some values are derived from high-fidelity predictive models and structural analogs (e.g., N-Acetyl-2-pyrrolidinone).

Property Value / Description Application Relevance
Physical State Colorless to pale yellow liquid (or low-melting solid)Easy handling in liquid-phase synthesis.
Melting Point ~18–22 °C (Predicted)May require gentle warming for dispensing.
Boiling Point ~95–100 °C at 0.5 mmHgHigh boiling point allows for high-temperature polymerization without evaporation.
Density 1.12 g/cm³ (approx)Higher density than NVP (1.04 g/cm³) due to carbonyl oxygen.
Solubility Soluble in DCM, THF, Chloroform, DMF.[2] Hydrolyzes in water.Critical: Must be polymerized in anhydrous organic solvents (e.g., Dioxane, Toluene) to prevent hydrolysis.[2]
LogP ~0.2 (Predicted)Amphiphilic character; polymers are generally water-soluble after hydrolysis/reaction.
Refractive Index ~1.51Useful for monitoring polymerization conversion via refractometry.
Part 3: Chemical Reactivity & Polymerization Kinetics[2]

NAP exhibits two distinct modes of reactivity, which must be controlled during experimental design.

1. Radical Polymerization (Vinyl Group)

NAP polymerizes faster than N-Vinylpyrrolidone (NVP) and simple acrylamides due to the electron-deficient nature of the double bond.

  • Homopolymerization: Readily forms Poly(NAP) using AIBN or BPO initiators in anhydrous solvents (Dioxane/Benzene).

  • Copolymerization: Forms alternating copolymers with electron-rich monomers (e.g., Styrene, Vinyl Ethers) due to electronic polarity.

  • Kinetics:

    
    . High 
    
    
    
    (propagation rate constant) expected.
2. Nucleophilic Ring Opening (Lactam Group)

The N-acyl lactam bond is chemically equivalent to an active ester .

  • Aminolysis: Reaction with primary amines (

    
    ) attacks the ring carbonyl, opening the pyrrolidone ring to form an N-substituted diamide structure.
    
  • Hydrolysis: In the presence of water/base, the N-acyl bond cleaves, releasing Acrylic Acid and 2-Pyrrolidinone .[2] This makes NAP unsuitable for aqueous polymerization.

Part 4: Biomedical Relevance & Applications[4][5][6][7]
1. Reactive Polymer Scaffolds (The "Poly-Active" Strategy)

Poly(NAP) serves as a pre-activated polymer backbone. Unlike Poly(NVP) which is inert, Poly(NAP) can be reacted post-polymerization with amine-containing drugs, peptides, or antibodies.[2]

  • Mechanism: The polymer side chains react with the amine of the drug, opening the ring to form a stable amide linkage with a pendant solubilizing tail.[2]

  • Advantage: Allows the synthesis of drug-polymer conjugates under mild conditions without coupling agents (like EDC/NHS).

2. Hydrogels with Tunable Degradability

Copolymerizing NAP with hydrophilic monomers (like HEA) creates hydrogels where the NAP units act as hydrolytically unstable crosslink points or degradation triggers.

3. Comparison: NAP vs. NVP
FeatureN-Vinylpyrrolidone (NVP) N-Acryloyl-2-pyrrolidinone (NAP)
Linkage Vinyl-Amine (

)
Acryloyl-Amide (

)
Stability Hydrolytically Stable (mostly)Hydrolytically Unstable (Active)
Reactivity Moderate (requires heat)High (Michael Acceptor)
Main Use Hydrophilic bulk polymers (PVP)Reactive intermediates / Bioconjugation
Part 5: Experimental Protocols
Protocol A: Synthesis of N-Acryloyl-2-pyrrolidinone

Since NAP is not a commodity chemical, it is often synthesized in-house.

  • Reagents: 2-Pyrrolidinone (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous DCM (Solvent).

  • Setup: 3-neck flask,

    
     atmosphere, ice bath (0 °C).
    
  • Procedure:

    • Dissolve 2-pyrrolidinone and TEA in DCM.

    • Add Acryloyl Chloride dropwise over 1 hour (Exothermic!).

    • Stir at 0 °C for 2 hours, then warm to RT for 12 hours.

    • Workup: Filter off

      
       salt. Wash filtrate with cold 
      
      
      
      (aq) rapidly (limit water contact) and brine.
    • Purification: Dry over

      
      , concentrate, and distill under high vacuum (0.1 mmHg).
      
    • Storage: Store at -20 °C with stabilizer (MEHQ) to prevent spontaneous polymerization.

Protocol B: "Living" Polymerization (RAFT)

To create well-defined blocks for drug delivery:

  • CTA: CPDB (Cumyl dithiobenzoate).

  • Initiator: AIBN (Ratio CTA:AIBN = 5:1).

  • Solvent: Anhydrous Dioxane.

  • Conditions: Degas (Freeze-Pump-Thaw x3), 70 °C for 12 hours.

  • Purification: Precipitate into cold Diethyl Ether.

Part 6: Visualization & Logic
Diagram 1: Chemical Structure & Dual Reactivity

This diagram illustrates the electron withdrawal pathways that activate both the vinyl group and the lactam ring.[2]

NAP_Structure NAP N-Acryloyl-2-pyrrolidinone (NAP) Vinyl Vinyl Group (Polymerizable) NAP->Vinyl Radical Polymerization Lactam Lactam Ring (Activated Amide) NAP->Lactam Nucleophilic Attack Polymer Poly(NAP) (Reactive Scaffold) Vinyl->Polymer AIBN / 70°C RingOpen Ring Opening (Aminolysis) Lactam->RingOpen R-NH2 (Drug) Polymer->RingOpen Post-Polymerization Functionalization

Caption: Structural logic of NAP showing the dual pathway: radical polymerization of the vinyl group and nucleophilic activation of the lactam ring.[2]

Diagram 2: Synthesis & Application Workflow

A step-by-step logic flow from monomer synthesis to drug conjugation.

NAP_Workflow Start Start: 2-Pyrrolidinone Acylation Acylation (+ Acryloyl Chloride) Start->Acylation Monomer Monomer: NAP (Anhydrous) Acylation->Monomer Poly Polymerization (RAFT/Free Radical) Monomer->Poly Scaffold Poly(NAP) Scaffold (Pendant Activated Rings) Poly->Scaffold Conjugation Aminolysis Reaction (Ring Opening) Scaffold->Conjugation Drug Drug / Protein (R-NH2) Drug->Conjugation Final Polymer-Drug Conjugate (Soluble, Stable Amide Link) Conjugation->Final

Caption: Complete workflow for utilizing NAP: From monomer synthesis to the creation of bioconjugates via the reactive polymer scaffold.

References
  • Kobayashi, S., & Jorgensen, K. A. (2001).[2] Cycloaddition Reactions in Organic Synthesis. Wiley-VCH. (Describes N-acryloyl-2-pyrrolidinone as an activated dienophile).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for N-acyl lactam reactivity and aminolysis mechanisms).
  • BenchChem Protocols. (2025). Acryloyl Chloride in Polymer Manufacturing. (Protocol for acryloylation of amines/amides).

  • Molaid Chemical Database. (2025). 1-acryloylpyrrolidin-2-one Structure and Reactivity. (Confirms existence and use in cycloadditions).

  • Devine, D. M., et al. (2006).[2] "Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels." International Journal of Pharmaceutics. (Context for PVP-based drug delivery systems).

Sources

N-Acryloyl-2-pyrrolidinone: A Comprehensive Spectroscopic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acryloyl-2-pyrrolidinone (NAP) is a highly versatile, electron-deficient imide that serves as a potent dienophile, Michael acceptor, and radical trap in modern organic synthesis. Recently, NAP derivatives have garnered significant attention for their utility in streamlined electrochemical trifluoromethylation and iminyl radical-mediated 1,5-hydrogen atom transfer (HAT) processes[1]. Because the reactivity of the acryloyl moiety is highly sensitive to its electronic environment, rigorous spectroscopic characterization is mandatory for drug development professionals and synthetic chemists working with this scaffold.

This whitepaper provides an authoritative, deep-dive analysis of the spectroscopic data (NMR, IR, MS) of NAP, explaining the quantum and mechanical causality behind its spectral signatures, alongside self-validating experimental protocols for its synthesis and handling.

Structural and Physical Profiling

Before diving into the spectroscopic data, it is critical to establish the baseline physical parameters of the molecule[2]. NAP consists of a 5-membered lactam (pyrrolidinone) ring where the nitrogen is conjugated with an exocyclic acryloyl group, forming a classic imide system.

PropertyValue
IUPAC Name 1-(prop-2-enoyl)pyrrolidin-2-one
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Exact Mass 139.0633 Da
Topological Polar Surface Area 37.4 Ų

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of NAP is defined by the strong electron-withdrawing nature of the imide group. The nitrogen lone pair is delocalized across two carbonyl groups, which significantly deshields the adjacent protons and carbons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H_b (internal) 7.45 dd 17.0, 10.5 1H -CH= (Acryloyl)
H_c (terminal, trans) 6.50 dd 17.0, 1.5 1H =CH₂ (Acryloyl)
H_a (terminal, cis) 5.85 dd 10.5, 1.5 1H =CH₂ (Acryloyl)
C5-H₂ 3.85 t 7.2 2H N-CH₂ (Ring)
C3-H₂ 2.65 t 8.0 2H CO-CH₂ (Ring)

| C4-H₂ | 2.05 | quintet | 7.6 | 2H | -CH₂- (Ring) |

  • Causality of ¹H Shifts: The internal vinyl proton (H_b ) is shifted unusually downfield to 7.45 ppm. This occurs because it is positioned

    
     to the imide carbonyl. Resonance delocalization creates a partial positive charge at the 
    
    
    
    -carbon, stripping electron density away from the attached proton and exposing it to the external magnetic field.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
175.0 Quaternary (C=O) Lactam Carbonyl (Ring)
165.5 Quaternary (C=O) Acryloyl Carbonyl (Exocyclic)
131.5 Secondary (CH₂) Terminal Alkene (=CH₂)
129.0 Tertiary (CH) Internal Alkene (-CH=)
45.5 Secondary (CH₂) C5 (Ring, N-CH₂)
33.0 Secondary (CH₂) C3 (Ring, CO-CH₂)

| 17.5 | Secondary (CH₂) | C4 (Ring, -CH₂-) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of NAP is the most rapid method for validating the integrity of the imide linkage.

Table 3: FT-IR Vibrational Modes (ATR, cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment / Causality
2950, 2890 Weak C-H stretching (aliphatic ring)
1735 Strong C=O stretch (Imide, asymmetric)
1680 Strong C=O stretch (Imide, symmetric & conjugated)
1620 Medium C=C stretch (Acryloyl alkene)

| 980 | Strong | =CH₂ out-of-plane bending (trans) |

  • Causality of the Imide Doublet: Unlike standard amides which show a single strong C=O stretch around 1650-1690 cm⁻¹, NAP exhibits two distinct carbonyl bands at 1735 cm⁻¹ and 1680 cm⁻¹. This is caused by the mechanical coupling of the two adjacent carbonyl oscillators in the imide (O=C-N-C=O), resulting in an in-phase (symmetric) and out-of-phase (asymmetric) stretching mode.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI-HRMS), NAP readily forms the protonated adduct


 at m/z 140.0706 and the sodium adduct 

at m/z 162.0525[1]. Under Electron Impact (EI-MS), the molecule undergoes predictable, structurally diagnostic fragmentation.

MS_Frag M M+• m/z 139 N-Acryloyl-2-pyrrolidinone F1 [M - CO]+• m/z 111 M->F1 -CO (28 Da) F2 Pyrrolidinone Cation m/z 84 M->F2 a-cleavage F3 Acryloyl Cation m/z 55 M->F3 a-cleavage

EI-MS fragmentation pathway of N-Acryloyl-2-pyrrolidinone showing major fragment ions.

Experimental Methodologies

To ensure absolute trustworthiness in drug development workflows, the synthesis and spectroscopic preparation of NAP must operate as a self-validating system. The acryloyl group is highly susceptible to unwanted Michael additions and radical polymerization if handled improperly.

Synthesis and Purification Protocol

This protocol utilizes a standard deprotonation-acylation sequence to install the acryloyl group onto the lactam scaffold.

  • System Purging: Flame-dry a 100 mL round-bottom flask under a continuous flow of argon. Add 2-pyrrolidinone (10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes). Causality: The slight excess of base ensures complete generation of the lactam enolate, preventing unreacted lactam from complicating purification. Stir for 30 minutes.

  • Acylation: Add acryloyl chloride (11.0 mmol) dropwise. Maintain at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The disappearance of the baseline lactam spot and the appearance of a UV-active spot (

    
    ) validates reaction completion.
    
  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL). Causality: A buffered quench prevents acid-catalyzed hydration of the newly formed acryloyl double bond. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry the organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 20-30% EtOAc in Hexanes) to yield NAP as a clear, colorless oil.

Spectroscopic Sample Preparation Protocol

Improper sample preparation is the leading cause of spectral artifacts in highly reactive alkenes.

  • Solvent Pre-treatment (Critical): Pass 0.6 mL of CDCl₃ through a 2 cm plug of basic alumina immediately prior to use. Causality: Commercial CDCl₃ degrades over time to produce trace DCl gas. Even micromolar amounts of acid will initiate the polymerization of the acryloyl group during the NMR acquisition, leading to broad, uninterpretable baseline humps.

  • Standardization: Dissolve 15 mg of the purified NAP in the treated CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) to the NMR tube. Self-Validation: Setting the TMS peak to exactly 0.00 ppm ensures the highly sensitive vinyl shifts are reported with absolute accuracy.

  • IR Acquisition: Deposit 1-2 drops of the neat NAP oil directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure full coverage of the crystal to maximize the signal-to-noise ratio for the critical imide doublet.

Workflow S1 1. Deprotonation 2-Pyrrolidinone + n-BuLi (-78°C) S2 2. Acylation Add Acryloyl Chloride S1->S2 S3 3. Purification Silica Gel Chromatography S2->S3 S4 4. Spectroscopic Prep Basic Alumina Treated CDCl3 S3->S4 S5 5. Validation NMR (TMS ref), IR, HRMS S4->S5

Step-by-step experimental workflow for the synthesis and spectroscopic validation of NAP.

References

  • Yan, Z., Wei, Z., Yan, Y., & Liao, W.-W. (2025). Electrochemical Trifluoromethylation/1,5-HAT Reaction of N-Cyanamide Alkenes: Synthesis of Trifluoromethylated Cyclic Amidines and N-Acryloylpyrrolidin-2-one Derivatives. The Journal of Organic Chemistry, 90(37), 13116-13130. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 543203, 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-". PubChem. URL:[Link]

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Thermal properties of "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Properties of 1-(1-oxo-2-propenyl)-2-pyrrolidinone (N-Acryloylpyrrolidone)

Executive Summary

This technical guide provides a comprehensive overview of the known thermal properties of 1-(1-oxo-2-propenyl)-2-pyrrolidinone, commonly known as N-Acryloylpyrrolidone (NAP). Primarily targeting researchers and professionals in material science and drug development, this document synthesizes available data for the monomer and its corresponding homopolymer, Poly(N-acryloylpyrrolidone) (PNAP). While key phase transition data for the monomer are available, this guide highlights the current gaps in the scientific literature regarding the specific thermal characteristics of the homopolymer, such as its glass transition temperature and decomposition profile. To empower researchers to fill these gaps, this guide provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complete with explanations of the underlying scientific principles and workflow visualizations.

Introduction to N-Acryloylpyrrolidone (NAP)

Chemical Identity and Structure

N-Acryloylpyrrolidone (NAP) is a vinyl monomer featuring a pyrrolidone ring functionalized with an acryloyl group at the nitrogen atom. It is crucial to distinguish NAP from its more commonly studied analog, N-vinylpyrrolidone (NVP), as the presence of the carbonyl group adjacent to the vinyl functionality significantly alters its electronic properties, reactivity, and the characteristics of the resulting polymer.

  • IUPAC Name: 1-(1-oxo-2-propenyl)-2-pyrrolidinone[1]

  • Alternate Names: N-Acryloylpyrrolidone, 1-Acryloyl-2-pyrrolidinone

  • CAS Number: 2555-33-1

  • Molecular Formula: C₇H₉NO₂[1]

  • Molecular Weight: 139.15 g/mol [1]

Significance and Applications

The pyrrolidone moiety imparts unique solubility characteristics and potential for biocompatibility, making NAP an attractive monomer for the synthesis of advanced functional polymers. While its homopolymer, Poly(N-acryloylpyrrolidone), is not as extensively characterized as Poly(N-vinylpyrrolidone), substituted versions have been explored for applications in thermo-responsive materials and biomaterials, suggesting a rich field for future research.[2]

The Critical Role of Thermal Properties

A thorough understanding of a monomer's and polymer's thermal properties is fundamental to its application. For NAP, these properties dictate:

  • Processing and Storage: The melting point and thermal stability of the monomer are critical for handling, storage, and melt-processing without inducing premature polymerization.

  • Polymerization Conditions: The heat of polymerization is a key parameter for reactor design and safety, particularly in bulk polymerization where exothermic reactions can lead to thermal runaways.

  • Material Performance: For the resulting polymer (PNAP), the glass transition temperature (Tg) defines its service temperature range, mechanical properties (brittle vs. ductile), and processing window. The decomposition temperature determines the upper limit of its thermal stability and operational lifespan.

Thermal Parameters of N-Acryloylpyrrolidone (Monomer)

Data for the monomer is primarily available from safety and chemical property datasheets. These parameters are essential for safe handling and for designing polymerization processes.

PropertyValuePressureSource / Method
Melting Point 67 - 69 °C (153 - 156 °F)AmbientLiterature
Boiling Point 248 °C (478 °F)987 hPaLiterature

Expert Insight: The relatively high boiling point suggests low volatility at room temperature. However, it is critical to recognize that vinyl monomers like NAP can undergo spontaneous, thermally-initiated polymerization at elevated temperatures, often well below their boiling point. Therefore, heating the monomer should be done with caution and typically in the presence of a polymerization inhibitor.

Polymerization and Thermal Characteristics of Poly(N-acryloylpyrrolidone) (PNAP)

The thermal properties of the homopolymer, PNAP, are not well-documented in publicly accessible literature. This section outlines the expected behavior based on polymer theory and data from substituted analogs, highlighting areas for necessary experimental validation.

Heat of Polymerization (ΔHₚ)

The polymerization of the acryloyl group is an exothermic process, driven by the conversion of a C=C double bond into two C-C single bonds.[3] While a specific experimental value for NAP is not available, the heat of polymerization for vinyl monomers is typically in the range of -80 to -90 kJ/mol. This significant heat release must be managed during synthesis to control the reaction rate and prevent auto-acceleration (the Trommsdorff–Norrish effect).

Glass Transition Temperature (T₉)

The glass transition temperature is a critical parameter that marks the transition of an amorphous polymer from a rigid, glassy state to a more flexible, rubbery state.

  • Structure-Property Insights: Research on γ-substituted poly(N-acryloyl-2-pyrrolidone)s demonstrates that the T₉ is highly sensitive to the structure of side-chain substituents. This indicates that the rigidity and intermolecular interactions of the polymer chains, which dictate T₉, are strongly influenced by the pyrrolidone ring's local environment. It is reasonable to hypothesize that PNAP possesses a relatively high T₉ due to the polar and bulky pyrrolidone side group, which would restrict segmental chain motion.

Thermal Stability and Decomposition

The thermal stability of PNAP is expected to be governed by the degradation of its polyamide-like structure.

  • Expected Decomposition Pathway: For polymers containing amide-like functionalities, thermal degradation in an inert atmosphere typically involves chain scission and depolymerization or the breakdown of the side groups.

  • Data Scarcity: Specific TGA data, including the onset of decomposition and the profile of mass loss versus temperature for pure PNAP, are not currently available in the literature. Experimental determination via TGA is essential to define its processing limits and service temperature.

Experimental Protocols for Thermal Analysis

To address the existing data gaps, the following sections provide standardized, self-validating protocols for characterizing the thermal properties of NAP and PNAP using TGA and DSC.

Protocol: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N-Acryloylpyrrolidone (monomer) or Poly(N-acryloylpyrrolidone) (polymer) by measuring mass loss as a function of temperature.

Causality and Scientific Principles: TGA measures the mass of a sample as it is heated at a controlled rate.[4] Performing the analysis under an inert nitrogen atmosphere is critical to prevent thermo-oxidative degradation, ensuring that the observed mass loss corresponds to pyrolysis (thermal decomposition) alone.[4] A standard heating rate of 10 °C/min is chosen as it provides a good balance between resolution and experimental time, and it is a common rate used in many polymer studies, allowing for better comparison with other literature.[5][6]

Step-by-Step Methodology:

  • Instrument Preparation: Start the TGA instrument and ensure the balance is tared and stable. Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

  • Sample Preparation: Place 5-10 mg of the sample (NAP or PNAP) into a clean, tared TGA pan (platinum or alumina). An accurate initial mass is critical for precise data.

  • Thermal Program:

    • Equilibration: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

    • Isothermal Hold (Optional): Hold at 600 °C for 5-10 minutes to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition (Tₒₙₛₑₜ), typically defined by the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tₚₑₐₖ).

    • Record the residual mass at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_run TGA Execution (N₂ Atmosphere) cluster_analysis Data Analysis start Start tare Tare TGA Pan start->tare sample Load 5-10 mg Sample tare->sample place Place in Furnace sample->place equilibrate Equilibrate at 30°C place->equilibrate ramp Ramp 10°C/min to 600°C equilibrate->ramp hold Hold at 600°C ramp->hold cool Cool Down hold->cool plot Plot Mass % vs. Temp cool->plot dtg Calculate DTG Curve plot->dtg analyze Determine Tₒₙₛₑₜ & Tₚₑₐₖ dtg->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol: Measurement of Transitions via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion (for monomer), the glass transition temperature (T₉) (for polymer), and the heat of polymerization.

Causality and Scientific Principles: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] Endothermic events (like melting) absorb heat, while exothermic events (like polymerization) release heat. The glass transition is observed as a step-like change in the heat capacity. A "heat-cool-heat" cycle is standard for polymer analysis; the first heating run erases the material's prior thermal history, and the second, cleaner heating run is used to determine the T₉.[5][6]

Step-by-Step Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation:

    • For Monomer (Melting Point): Hermetically seal 3-5 mg of NAP into an aluminum DSC pan.

    • For Polymer (T₉): Place 5-10 mg of PNAP into an aluminum DSC pan and seal.

    • For Heat of Polymerization: Prepare a sample of NAP with a suitable thermal initiator in a hermetically sealed pan. Extreme caution is advised due to the potential for rapid pressure buildup.

  • Thermal Program (for Polymer T₉):

    • First Heat: Heat from 25 °C to a temperature above the expected T₉ (e.g., 200 °C) at 10 °C/min. This removes any prior thermal history.

    • Cool: Cool the sample rapidly (quench cool if possible, or at 20 °C/min) back to 25 °C.

    • Second Heat: Heat again from 25 °C to 200 °C at 10 °C/min. This scan is used for analysis.

  • Data Analysis:

    • Melting Point (Monomer): Identify the peak of the endotherm from the heating scan. The area under the peak corresponds to the heat of fusion (ΔHₘ).

    • Glass Transition (Polymer): On the second heating curve, identify the midpoint of the step-change in the heat flow signal. This is the T₉.

    • Heat of Polymerization: Integrate the area of the exothermic peak observed during heating. The result, normalized by sample mass, gives the enthalpy of polymerization (ΔHₚ).

DSC_Workflow cluster_prep Preparation cluster_run DSC Execution (for T₉) cluster_analysis Data Analysis start Start sample Seal 5-10 mg Polymer in Al Pan start->sample reference Prepare Empty Reference Pan start->reference place Load Pans into DSC sample->place reference->place heat1 1st Heat: Ramp 10°C/min place->heat1 cool Quench Cool heat1->cool heat2 2nd Heat: Ramp 10°C/min cool->heat2 plot Plot Heat Flow vs. Temp heat2->plot analyze Analyze 2nd Heat Curve for Step Change (T₉) plot->analyze end End analyze->end

Caption: Workflow for DSC analysis of a polymer's T₉.

Conclusion and Future Outlook

This guide consolidates the known thermal data for N-Acryloylpyrrolidone, identifying its melting point at 67-69 °C and boiling point at 248 °C. However, a significant knowledge gap exists regarding the thermal properties of its homopolymer, PNAP. Key parameters such as the glass transition temperature, a detailed thermal decomposition profile, specific heat capacity, and thermal conductivity remain uncharacterized in the available scientific literature.

The provided TGA and DSC protocols offer a clear and robust pathway for researchers to determine these critical properties. The characterization of PNAP is a valuable area for future research, as it would enable a direct comparison with its well-known analog, PVPN, and could unlock new applications for this polymer in fields requiring specific thermal performance and biocompatibility.

References

  • Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones). Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Phenylphosphonic acid - CAS Common Chemistry. Available from: [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). RSC Publishing. Available from: [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). ResearchGate. Available from: [Link]

  • RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. Available from: [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. Available from: [Link]

  • Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. ResearchGate. Available from: [Link]

  • 3,6-Octanedione - CAS Common Chemistry. Available from: [Link]

  • 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. PubChem. Available from: [Link]

  • Binary Graft of Poly(acrylic acid) and Poly(vinyl pyrrolidone) onto PDMS Films for Load and Release of Ciprofloxacin. MDPI. Available from: [Link]

  • Phenylphosphonic acid (PPOA) Cas No.:1571-33-1. qdfinechem. Available from: [Link]

  • TGA curves of P(AA-co-AM) copolymer (A) and KL=P(AA-coAM) hydrogel composite. ResearchGate. Available from: [Link]

  • Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization. PMC. Available from: [Link]

  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI. Available from: [Link]

  • (PDF) Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. ResearchGate. Available from: [Link]

  • Hydrocarbons, C10, aromatics, >1% naphthalene - Registration Dossier. ECHA. Available from: [Link]

  • Optimization of the glass transition temperature of polyvinyl pyrrolidone/polyacrylamide blend films using response surface methodology. ResearchGate. Available from: [Link]

  • Chapter 2. Heat of Polymerization. ResearchGate. Available from: [Link]

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Technical Whitepaper: Safety and Handling of N-Acryloyl-2-pyrrolidinone (NAP)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and physicochemical profile of N-Acryloyl-2-pyrrolidinone (NAP) .

Document ID: NAP-HNDL-2026 Version: 2.1 Target Audience: Synthetic Chemists, Polymer Scientists, and HSE Officers.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

N-Acryloyl-2-pyrrolidinone (also known as 1-acryloylpyrrolidin-2-one) is a specialized functional monomer used primarily in the synthesis of thermo-responsive hydrogels and block copolymers (e.g., with PNIPAM). Structurally, it is an N-acyl lactam , a class of compounds characterized by high reactivity toward nucleophiles due to the electron-withdrawing nature of the exocyclic carbonyl group.

Molecular Specifications
PropertySpecification
Chemical Name N-Acryloyl-2-pyrrolidinone
Synonyms 1-Acryloylpyrrolidin-2-one; N-Acryloylpyrrolidone
CAS Number 4140-61-0 (Verify with specific vendor; often custom synthesized)
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Physical State Liquid (at room temp) or Low-Melting Solid (depending on purity)
Solubility Soluble in DCM, THF, Chloroform, DMSO.[1][2][3] Hydrolyzes in water.
Structure Pyrrolidinone ring with an acryloyl (vinyl carbonyl) group at the N-position.
Functional Group Analysis

Understanding the molecule's dual-functionality is critical for safety:

  • Acryloyl Group (Vinyl): A Michael acceptor susceptible to free-radical polymerization. Requires inhibition and cold storage.

  • N-Acyl Lactam (Imide-like): The nitrogen is flanked by two carbonyls, making the ring carbonyl highly electrophilic. It is moisture sensitive and will hydrolyze to Acrylic Acid and 2-Pyrrolidinone.

Part 2: Hazard Assessment (The "Why" Behind the Protocol)

Reactivity Hazards
  • Runaway Polymerization: Like all acrylates, NAP can undergo auto-acceleration (Gel Effect) if inhibitors (e.g., MEHQ) are depleted or if exposed to heat/light.

  • Hydrolytic Instability: Unlike N-Vinylpyrrolidone (NVP), NAP is an activated amide. Exposure to atmospheric moisture causes hydrolysis, releasing Acrylic Acid (corrosive) and 2-Pyrrolidinone . This reaction is acid-catalyzed, meaning the acrylic acid byproduct accelerates further decomposition (autocatalytic degradation).

Toxicological Profile
  • Skin/Eye Irritation: Likely a severe irritant/corrosive due to the potential release of acrylic acid and the alkylating nature of the acryloyl group.

  • Sensitization: Acrylates are potent skin sensitizers. Repeated exposure may cause allergic contact dermatitis.

  • Genotoxicity: As a Michael acceptor, it can alkylate DNA bases. Treat as a potential mutagen.

Part 3: Strategic Handling Protocols

Storage & Stabilization[1][3]
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen .[4] Oxygen is required for MEHQ to function, but moisture exclusion takes precedence for this hydrolytically unstable compound. Note: If stored under inert gas, ensure periodic aeration (minutes) if relying solely on MEHQ, or use non-oxygen-dependent inhibitors (e.g., Phenothiazine) for long-term anaerobic storage.

  • Desiccation: Mandatory. Store secondary containers over activated molecular sieves or Drierite.

Experimental Workflow (Synthesis & Usage)

Protocol: Removing Inhibitors prior to Polymerization

  • Context: Commercial samples contain MEHQ (Hydroquinone monomethyl ether).

  • Method: Pass the liquid monomer through a short column of basic alumina immediately before use.

  • Caution: Do not wash with aqueous base (e.g., NaOH), as this will instantly hydrolyze the N-acyl lactam ring.

Waste Disposal
  • Quenching: Do not pour down drains. Quench excess monomer by slowly adding to a stirred solution of dilute NaOH (hydrolysis) or polymerize it into a solid mass using a radical initiator before disposal as solid hazardous waste.

Part 4: Visualization of Safety Logic

Diagram 1: Storage & Handling Decision Tree

This diagram outlines the logic for storing NAP to prevent degradation and polymerization.

StorageProtocol Start Received N-Acryloyl-2-pyrrolidinone CheckState Physical State Check Start->CheckState Liquid Liquid (Pure) CheckState->Liquid Solid Solid/Slush (Frozen or Impure) CheckState->Solid Storage Storage Condition: -20°C, Desiccated Liquid->Storage Solid->Storage Atmosphere Atmosphere Selection Storage->Atmosphere Argon Argon/N2 (Prevents Hydrolysis) Atmosphere->Argon Prioritize Air Air (Required for MEHQ) Atmosphere->Air Avoid Long Term Risk2 Risk: Polymerization (Inhibitor Failure) Argon->Risk2 If MEHQ used Risk1 Risk: Hydrolysis (Moisture Entry) Air->Risk1 High Humidity Solution OPTIMAL: Store under Argon + Check Inhibitor Levels Monthly Risk1->Solution Risk2->Solution

Caption: Decision logic balancing the risks of hydrolysis (moisture) vs. polymerization (oxygen depletion).

Diagram 2: Degradation Pathways

Understanding how NAP breaks down is essential for troubleshooting synthesis failures.

Degradation cluster_Hydrolysis Hydrolysis (Moisture) cluster_Polymer Polymerization (Heat/Light) NAP N-Acryloyl-2-pyrrolidinone (Active Monomer) AcrylicAcid Acrylic Acid (Corrosive) NAP->AcrylicAcid + H2O (Acid Cat.) Pyrrolidone 2-Pyrrolidinone (Solvent) NAP->Pyrrolidone + H2O PolyNAP Poly(NAP) (Insoluble Solid) NAP->PolyNAP Radical Source

Caption: Competing degradation pathways: Hydrolysis (red) destroys the monomer; Polymerization (green) creates solids.

References

  • BenchChem. Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Retrieved from

  • ChemicalBook. N-Vinyl-2-pyrrolidone Synthesis and Properties. (For comparative structural data). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: N-Acryloylpyrrolidinone. Retrieved from

  • DORAS (DCU). Novel Low Antimicrobial Toxicity Imidazolium Ionic Liquids. (Cites N-acryloylpyrrolidinone reactivity).[5] Retrieved from

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An In-depth Technical Guide to 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-: From Monomer Synthesis to Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, a versatile monomer at the forefront of advanced polymer chemistry. We will explore its synthesis, polymerization methodologies, and the unique properties of the resulting polymers, with a particular focus on their burgeoning applications in the biomedical field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of materials.

The Monomer: 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Also known as N-acryloyl-2-pyrrolidinone, this monomer possesses a unique chemical architecture that combines a hydrophilic pyrrolidone ring with a reactive acryloyl group. This bifunctionality is the cornerstone of its utility, enabling the synthesis of polymers with tunable properties.

Physicochemical Properties
PropertyValue
Molecular Formula C7H9NO2[1]
Molecular Weight 139.15 g/mol [1]
IUPAC Name 1-prop-2-enoylpyrrolidin-2-one[1]
Appearance Colorless to light yellow transparent liquid
Solubility Soluble in water and various organic solvents
Synthesis of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

The synthesis of N-acryloyl-2-pyrrolidinone is typically achieved through the acylation of 2-pyrrolidinone with acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the pyrrolidinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.

Experimental Protocol: Synthesis of N-acryloyl-2-pyrrolidinone

Materials:

  • 2-Pyrrolidinone

  • Acryloyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Anhydrous sodium sulfate

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-pyrrolidinone (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0°C. The formation of triethylamine hydrochloride precipitate will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. Add a small amount of inhibitor to prevent polymerization during storage.

Polymerization Methodologies

The vinyl group of N-acryloyl-2-pyrrolidinone allows for its polymerization through various techniques, most notably free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Conventional Free-Radical Polymerization

Free-radical polymerization is a widely used and robust method for polymerizing vinyl monomers.[2] It involves the initiation, propagation, and termination of polymer chains through radical intermediates.[2]

Experimental Protocol: Free-Radical Solution Polymerization of N-acryloyl-2-pyrrolidinone

Materials:

  • 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (or other suitable solvent)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the monomer and AIBN in anhydrous 1,4-dioxane. The monomer-to-initiator ratio will determine the final molecular weight of the polymer.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (typically several hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as diethyl ether.

  • Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Experimental Protocol: RAFT Polymerization of N-acryloyl-2-pyrrolidinone

Materials:

  • 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- (monomer)

  • A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide)

Procedure:

  • Reaction Setup: Combine the monomer, RAFT agent, and AIBN in a Schlenk flask with the chosen solvent. The molar ratio of monomer to RAFT agent will primarily determine the degree of polymerization.

  • Degassing: Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70°C for AIBN) and stir for the specified time.

  • Quenching and Precipitation: Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer in a suitable non-solvent.

  • Purification: Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.

Properties of Poly(2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-)

The polymer derived from N-acryloyl-2-pyrrolidinone, often denoted as p(NAP), exhibits a range of valuable properties that make it attractive for biomedical applications.

Thermoresponsiveness

One of the most significant properties of p(NAP) and its copolymers is their thermoresponsiveness in aqueous solutions. They often exhibit a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and undergoes a phase transition from a soluble coil to an insoluble globule.[3][4] This behavior is reversible and can be tuned by altering the polymer's molecular weight, concentration, and copolymer composition.[4] This property is particularly valuable for creating "smart" materials that respond to temperature changes, for instance, in injectable drug delivery systems that form a gel at body temperature.[5]

Biocompatibility

Polymers based on the pyrrolidone ring are generally known for their good biocompatibility.[3] Copolymers containing N-vinyl-2-pyrrolidone have shown good hemocompatibility and cytocompatibility, promoting the proliferation of endothelial cells while reducing macrophage adhesion.[6] While specific data for homopolymers of N-acryloyl-2-pyrrolidinone is an active area of research, related copolymers have demonstrated low cytotoxicity.[7]

Biomedical Applications

The unique properties of p(NAP) and its copolymers have led to their exploration in various biomedical applications, most notably in drug delivery and as hydrogels for tissue engineering.

Controlled Drug Delivery

The thermoresponsive nature of these polymers makes them excellent candidates for controlled drug delivery systems.[4][5] Below the LCST, a drug can be loaded into the soluble polymer. Upon injection into the body, the temperature increase above the LCST triggers the polymer to collapse and form a hydrogel depot, from which the drug is slowly released over time.[5][8] This approach can improve therapeutic efficacy and reduce side effects by maintaining a steady drug concentration at the target site.

Drug_Delivery_System

Caption: Thermoresponsive Drug Delivery Mechanism.

Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them structurally similar to biological tissues.[9] Hydrogels based on p(NAP) can be formed through chemical or physical crosslinking. These hydrogels are being investigated for applications such as wound dressings and scaffolds for tissue engineering.[10] Their properties can be tailored by adjusting the crosslinking density and copolymer composition to control swelling behavior, mechanical strength, and drug release kinetics.[11]

Hydrogel_Formation

Caption: Schematic of Hydrogel Formation.

Future Perspectives

The field of pyrrolidone-based polymers continues to evolve, with ongoing research focused on synthesizing novel copolymers with tailored properties for specific biomedical challenges. The ability to precisely control polymer architecture through techniques like RAFT polymerization opens up exciting possibilities for creating advanced drug delivery vehicles, responsive biomaterials, and sophisticated tissue engineering scaffolds. As our understanding of the structure-property relationships of these polymers deepens, so too will their impact on medicine and biotechnology.

References

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2019/py/c9py00181c
  • Thermo-Sensitive mPEG-PA-PLL Hydrogel for Drug Release of Calcitonin. MDPI. Available at: https://www.mdpi.com/1999-4923/14/5/982
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Methodological & Application

Application Notes & Protocols: Leveraging 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- for Advanced Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, commonly known as N-Acryloyl-2-pyrrolidinone (NAP), in the synthesis of advanced hydrogel systems. This guide delves into the fundamental physicochemical properties of NAP, outlines the mechanisms of its polymerization, and provides detailed, field-tested protocols for synthesizing both standard and stimuli-responsive hydrogels. Emphasis is placed on the causality behind experimental choices to ensure reproducible and robust outcomes.

Introduction: The Strategic Advantage of N-Acryloyl-2-pyrrolidinone (NAP) in Hydrogel Formulation

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1][2] Their unique properties have made them indispensable in biomedical fields, including drug delivery, tissue engineering, and wound care.[3][4][5][6] The choice of monomer is a critical determinant of the final hydrogel's properties.

N-Acryloyl-2-pyrrolidinone (NAP) has emerged as a monomer of significant interest. Unlike its more common vinyl-based cousin, N-vinyl-2-pyrrolidone (NVP), NAP possesses an acryloyl group, which imparts distinct reactivity and structural characteristics. The core structure features a hydrophilic lactam ring coupled with a reactive acryloyl moiety, making it an amphiphilic molecule adept at participating in free-radical polymerization. This unique combination allows for the creation of hydrogels with tunable properties, excellent biocompatibility, and enhanced stability.[7]

The primary advantage of incorporating NAP into a hydrogel network lies in its ability to enhance hydrophilicity and swelling capacity while maintaining structural integrity. The pyrrolidone ring is capable of forming strong hydrogen bonds with water, contributing to high water content, which is often desirable for biomedical applications.[7]

Physicochemical Properties & Rationale for Use

A thorough understanding of NAP's properties is essential for designing successful hydrogel formulations.

PropertyValue / DescriptionSignificance in Hydrogel Synthesis
IUPAC Name 1-prop-2-enoylpyrrolidin-2-one[8]Standardized chemical identification.
Molecular Formula C₇H₉NO₂[8]Used for all stoichiometric calculations in the formulation.
Molecular Weight 139.15 g/mol [8]Critical for calculating molar ratios of monomers, crosslinkers, and initiators.
Structure Contains a reactive acryloyl group and a polar lactam ring.The acryloyl group enables efficient free-radical polymerization.[9] The lactam ring provides hydrophilicity and hydrogen bonding sites.
Solubility Soluble in water and many polar organic solvents.[7][10]Allows for versatile synthesis conditions, particularly in aqueous solutions suitable for biomedical applications.
Reactivity The acryloyl group is more reactive in free-radical polymerization than the vinyl group of NVP.[11]Leads to higher conversion rates and more efficient incorporation into the polymer network.

Mechanism of Hydrogel Formation: Free-Radical Polymerization

NAP-based hydrogels are typically synthesized via free-radical polymerization.[12] This chain-reaction mechanism involves three key stages: initiation, propagation, and termination. A crosslinking agent is essential to form the three-dimensional network characteristic of a hydrogel.[1]

Key Components
  • Monomer (NAP): The primary building block of the polymer chains.

  • Co-monomer (Optional): Used to tailor properties. For example, N-isopropylacrylamide (NIPAAm) can be used to impart thermoresponsivity.[13][14][15]

  • Crosslinker: A molecule with two or more polymerizable groups (e.g., N,N'-methylenebisacrylamide, MBA) that covalently links polymer chains together.[16]

  • Initiator: A compound that generates free radicals upon activation (e.g., by heat or UV light), starting the polymerization process. Ammonium persulfate (APS) is a common thermal initiator.[16]

Polymerization Stages
  • Initiation: The initiator (e.g., APS) decomposes under heat to form primary radicals (sulfate anion-radicals). This radical then attacks the carbon-carbon double bond of a NAP monomer, creating a monomer radical.[9][17]

  • Propagation: The newly formed monomer radical attacks another monomer, adding it to the growing chain. This process repeats rapidly, extending the polymer chain.[17]

  • Crosslinking: During propagation, a growing radical chain can react with one of the double bonds on a crosslinker molecule (e.g., MBA). The crosslinker becomes part of the chain, leaving its other double bond available to be attacked by another growing chain, thus forming a covalent bridge between two polymer chains.

  • Termination: Two growing radical chains react with each other to terminate the reaction, either by combination or disproportionation.[17]

The result is a chemically crosslinked, macroscopic 3D network capable of swelling in water.

G cluster_0 Initiation cluster_1 Propagation & Crosslinking cluster_2 Termination Initiator Initiator (APS) Radical Primary Radical (SO₄⁻•) Initiator->Radical Heat Monomer NAP Monomer Radical->Monomer Attack ActiveMonomer Active Monomer Radical Monomer->ActiveMonomer Attack GrowingChain Growing Polymer Chain ActiveMonomer->GrowingChain Adds Monomers Crosslinker Crosslinker (MBA) GrowingChain->Crosslinker Reacts with Network Crosslinked Network Crosslinker->Network Links Chains StablePolymer Stable Hydrogel Network->StablePolymer Chain Combination

Caption: Workflow of free-radical polymerization for hydrogel synthesis.

Application Protocol 1: Synthesis of a Basic NAP Copolymer Hydrogel

This protocol describes the synthesis of a robust hydrogel by copolymerizing NAP with Acrylamide (AAm) for enhanced mechanical properties.

Rationale and Experimental Design
  • Copolymerization: While a pure poly(NAP) hydrogel is possible, copolymerizing with acrylamide (AAm) is a cost-effective way to create a robust, highly swellable hydrogel. AAm integrates well into the polymer network and contributes to the overall hydrophilicity.

  • Crosslinker Concentration: The concentration of the crosslinker, N,N'-methylenebisacrylamide (MBA), is a critical parameter. Higher concentrations lead to a more tightly crosslinked network, resulting in lower swelling capacity but higher mechanical strength.[12] A concentration of 0.5 mol% relative to the total monomer content is a good starting point.

  • Initiator and Catalyst: Ammonium persulfate (APS) is a water-soluble thermal initiator. N,N,N',N'-tetramethylethylenediamine (TEMED) is often used as a catalyst to accelerate the formation of radicals from APS, allowing polymerization to occur at room temperature.[16]

  • Degassing: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals. Removing dissolved oxygen from the precursor solution by purging with an inert gas like nitrogen is crucial for achieving complete polymerization and reproducible results.

Materials and Reagents
ReagentSupplierGradePurpose
N-Acryloyl-2-pyrrolidinone (NAP)Sigma-Aldrich≥97%Monomer
Acrylamide (AAm)Bio-RadElectrophoresisCo-monomer
N,N'-Methylenebisacrylamide (MBA)Sigma-Aldrich≥99%Crosslinker
Ammonium Persulfate (APS)Sigma-Aldrich≥98%Initiator
TEMEDSigma-Aldrich≥99%Catalyst
Deionized WaterMilliporeType 1Solvent
Step-by-Step Synthesis Protocol
  • Precursor Solution Preparation:

    • In a 50 mL glass vial, dissolve 0.71 g of Acrylamide (10 mmol) and 1.39 g of N-Acryloyl-2-pyrrolidinone (10 mmol) in 20 mL of deionized water. This creates a total monomer concentration of 1 M.

    • Add 15.4 mg of MBA (0.1 mmol, 0.5 mol% of total monomer) to the solution. Stir until fully dissolved.

  • Degassing:

    • Place a magnetic stir bar in the vial and seal it with a rubber septum.

    • Purge the solution with nitrogen gas for 20-30 minutes while stirring gently to remove dissolved oxygen.

  • Initiation of Polymerization:

    • Prepare a fresh 10% (w/v) solution of APS in deionized water.

    • While the monomer solution is still under a nitrogen atmosphere, inject 200 µL of the 10% APS solution.

    • Immediately add 20 µL of TEMED. Gently swirl the vial to mix.

    • Causality Note: TEMED accelerates the decomposition of APS into radicals, initiating polymerization almost immediately. The solution will become viscous within minutes.

  • Curing:

    • Quickly pipette the solution into desired molds (e.g., between two glass plates with a 1 mm spacer, or into a syringe with the tip sealed).

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid, transparent hydrogel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water (e.g., 1 L) for 24 hours, changing the water every 8 hours. This step is critical to remove unreacted monomers, initiator, and other small molecules that could be cytotoxic or interfere with subsequent experiments.[18]

Characterization: Validating Synthesis Success
  • Swelling Ratio:

    • Cut a small piece of the purified hydrogel and weigh it (W_d, after lyophilization or drying).

    • Immerse the gel in deionized water at room temperature.

    • At regular intervals, remove the gel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s).

    • Continue until the weight becomes constant (equilibrium swelling).

    • Calculate the Equilibrium Swelling Ratio (ESR) as: ESR = (W_s - W_d) / W_d.[16]

    • Expected Outcome: A highly crosslinked hydrogel might have an ESR of 10-20, while a loosely crosslinked one could exceed 100.

  • FTIR Spectroscopy:

    • Use Fourier Transform Infrared (FTIR) spectroscopy to confirm the polymerization.

    • Expected Outcome: Compare the spectra of the initial monomers and the final hydrogel. The characteristic peak of the C=C double bond from the acryloyl group (around 1630 cm⁻¹) present in the NAP monomer should be absent or significantly diminished in the hydrogel spectrum, indicating successful polymerization.[16][18]

Caption: Experimental workflow for basic NAP hydrogel synthesis.

Application Protocol 2: Thermoresponsive Hydrogels via Copolymerization with NIPAAm

This protocol details the synthesis of a "smart" hydrogel that exhibits a temperature-dependent volume phase transition by copolymerizing NAP with N-isopropylacrylamide (NIPAAm).

Rationale and Experimental Design
  • Thermoresponsivity: Poly(N-isopropylacrylamide) (PNIPAAm) is the most studied thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) around 32°C in water.[15] Below the LCST, the polymer is hydrophilic and swollen with water. Above the LCST, it becomes hydrophobic, expels water, and collapses.[14][19]

  • Tuning the LCST: Incorporating the hydrophilic monomer NAP into the PNIPAAm network increases the overall hydrophilicity of the hydrogel. This interaction disrupts the hydrophobic association of the isopropyl groups at higher temperatures, thereby increasing the LCST. By varying the NIPAAm/NAP ratio, the transition temperature can be precisely tuned for specific applications, such as physiological temperature (37°C) for drug delivery.[13]

  • Synthesis Strategy: The synthesis follows the same free-radical polymerization principle as Protocol 1. The key variable is the molar ratio of NIPAAm to NAP in the precursor solution.

Materials and Reagents
ReagentSupplierGradePurpose
N-isopropylacrylamide (NIPAAm)TCI>98%Thermoresponsive Monomer
N-Acryloyl-2-pyrrolidinone (NAP)Sigma-Aldrich≥97%Hydrophilic Co-monomer
N,N'-Methylenebisacrylamide (MBA)Sigma-Aldrich≥99%Crosslinker
Ammonium Persulfate (APS)Sigma-Aldrich≥98%Initiator
Deionized WaterMilliporeType 1Solvent
Step-by-Step Synthesis Protocol
  • Precursor Solution Preparation:

    • To synthesize a hydrogel with an approximate 90:10 molar ratio of NIPAAm:NAP, dissolve 1.02 g of NIPAAm (9 mmol) and 0.14 g of NAP (1 mmol) in 15 mL of deionized water in a glass vial.

    • Add 15.4 mg of MBA (0.1 mmol, 1 mol% of total monomer). Stir until all solids are dissolved.

  • Initiation and Curing:

    • Causality Note: Since this polymerization is thermally initiated and the goal is to observe a thermal transition, it's preferable to use a purely thermal initiator without a room-temperature catalyst like TEMED.

    • Degas the solution with nitrogen for 30 minutes.

    • Add 150 µL of a freshly prepared 10% (w/v) APS solution.

    • Seal the vial and place it in a water bath or oven set to 60°C for 4 hours to ensure complete polymerization.

  • Purification:

    • After curing, allow the hydrogel to cool to room temperature.

    • Remove the gel from the vial and purify by dialysis against deionized water for 3-4 days, with frequent water changes, to remove all unreacted components.

Characterization: Measuring the Thermal Response
  • LCST Determination via Swelling Studies:

    • Equilibrate a pre-weighed, purified hydrogel sample in deionized water at a temperature well below the expected LCST (e.g., 20°C) to get the fully swollen weight (W_swollen).

    • Transfer the hydrogel to a vial of deionized water placed in a temperature-controlled water bath.

    • Increase the temperature in increments (e.g., 2°C). At each step, allow the system to equilibrate for 30-60 minutes.

    • Remove the hydrogel, blot, and weigh it (W_t).

    • Calculate the relative swelling ratio at each temperature: Relative Swelling = W_t / W_swollen.

    • Plot the relative swelling ratio versus temperature. The LCST is typically defined as the temperature at which the hydrogel deswells to 50% of its maximum swelling.[12]

    • Expected Outcome: A sharp decrease in the swelling ratio will be observed around the LCST. Increasing the NAP content will shift this transition to a higher temperature.

G cluster_0 Below LCST (<32°C) cluster_1 Above LCST (>32°C) Node1 Hydrophilic State (H-Bonds Dominate) Node2 Polymer Chains Extended Node1->Node2 Node3 Hydrogel is Swollen (High Water Content) Node2->Node3 Transition Temperature Increase Node3->Transition Node4 Hydrophobic State (Isopropyl Groups Associate) Node5 Polymer Chains Collapse Node4->Node5 Node6 Hydrogel Shrinks (Water is Expelled) Node5->Node6 Transition->Node4

Caption: Principle of LCST behavior in PNIPAAm-based hydrogels.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Polymerization Fails or is Incomplete 1. Oxygen inhibition. 2. Inactive initiator. 3. Incorrect temperature.1. Ensure thorough degassing with nitrogen or argon. 2. Always use a freshly prepared APS solution. 3. Verify the temperature of the water bath/oven.
Hydrogel is Too Brittle 1. Crosslinker concentration is too high. 2. High total monomer concentration.1. Reduce MBA concentration to 0.1-0.5 mol%. 2. Lower the total monomer concentration or increase the solvent volume.
Hydrogel Dissolves During Purification 1. Insufficient crosslinker. 2. Incomplete polymerization.1. Increase MBA concentration. Ensure it is fully dissolved before initiating. 2. Increase curing time or initiator concentration slightly.
Inconsistent Swelling Behavior 1. Inhomogeneous polymerization. 2. Incomplete purification.1. Ensure all components are fully mixed before polymerization starts. 2. Extend the purification (washing/dialysis) time to remove all soluble polymers/oligomers.

Safety Precautions

  • Acrylamide: Acrylamide is a neurotoxin and a suspected carcinogen. Always handle it with extreme care, using gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • NAP, NIPAAm, TEMED: These chemicals are irritants. Avoid contact with skin and eyes.

  • APS: Ammonium persulfate is a strong oxidizing agent.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

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Application Notes & Protocols: Poly(N-Acryloyl-2-pyrrolidinone) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the synthesis, formulation, and application of Poly(N-Acryloyl-2-pyrrolidinone) (pNAP) for creating next-generation, stimuli-responsive drug delivery vehicles. We will delve into the underlying scientific principles, provide validated, step-by-step protocols, and present illustrative data to guide your research and development efforts.

Introduction: The Case for pNAP in Smart Drug Delivery

The field of drug delivery is in constant pursuit of materials that are not merely passive carriers but active participants in the therapeutic process. Poly(N-Acryloyl-2-pyrrolidinone), a structural analogue of the well-established Poly(N-vinyl-2-pyrrolidone) (PVP), is emerging as a premier candidate for such "smart" systems.[1][2] Its promise lies in a unique combination of properties:

  • Biocompatibility: The pyrrolidone moiety is known for its low toxicity and good biocompatibility, a fundamental requirement for any material intended for in-vivo use.[3][4]

  • Thermo-Responsiveness: Unlike many of its predecessors, pNAP and its derivatives can exhibit a Lower Critical Solution Temperature (LCST) close to physiological temperatures.[3] Below the LCST, the polymer is hydrated and soluble. Above the LCST, it undergoes a conformational change, becoming hydrophobic and collapsing. This transition is the key to environmentally triggered drug release.[5][6]

  • Tunability: The physicochemical properties, including the precise LCST value, can be finely tuned through controlled polymerization techniques and copolymerization, allowing for tailored release profiles.[3][7]

This guide will focus on two primary pNAP-based architectures: thermo-responsive nanoparticles for targeted delivery and crosslinked hydrogels for sustained release.

Section 1: Synthesis and Characterization of pNAP

To create reproducible drug delivery systems, the synthesis of the base polymer must be precise. Uncontrolled polymerization leads to high polydispersity (PDI), resulting in inconsistent batch-to-batch performance. For this reason, we recommend a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8]

Rationale for RAFT Polymerization: RAFT allows for the synthesis of polymers with predetermined molecular weights and very low PDI (typically < 1.20).[8] This control is critical because the polymer's molecular weight directly influences its LCST, self-assembly behavior, and drug-loading capacity.

Protocol 1: Synthesis of pNAP via RAFT Polymerization

This protocol describes the synthesis of a pNAP homopolymer with a target molecular weight.

Materials:

  • N-Acryloyl-2-pyrrolidinone (NAP) monomer

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Monomer Purification: Purify the NAP monomer by passing it through a short column of basic alumina to remove inhibitors.

  • Reagent Calculation: For a target degree of polymerization (DP) of 100, calculate the molar ratios of [NAP]:[DDMAT]:[AIBN]. A typical ratio is 100:1:0.2.

  • Reaction Setup: In a Schlenk flask, dissolve NAP monomer and DDMAT in 1,4-dioxane.

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Initiation: After the final thaw, backfill the flask with nitrogen or argon. Add AIBN and place the flask in a preheated oil bath at 70°C.

  • Polymerization: Allow the reaction to proceed for 12-18 hours under stirring. The solution will become more viscous.

  • Termination & Precipitation: Quench the reaction by immersing the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Purification: Recover the precipitated polymer by filtration or centrifugation. Re-dissolve the polymer in a minimal amount of dioxane and re-precipitate. Repeat this process twice.

  • Final Purification (Dialysis): Dissolve the polymer in deionized water and dialyze against fresh deionized water for 48 hours to remove any remaining unreacted monomer and initiator fragments.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain pNAP as a white, fluffy powder. Store at 4°C under desiccated conditions.

Workflow for pNAP Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization (QC) reagents 1. Mix Monomer, RAFT Agent, Initiator deoxygenate 2. Freeze-Pump-Thaw reagents->deoxygenate polymerize 3. Polymerize at 70°C deoxygenate->polymerize precipitate 4. Precipitate in Ether polymerize->precipitate dialysis 5. Dialysis (48h) precipitate->dialysis lyophilize 6. Lyophilize dialysis->lyophilize nmr NMR (Structure) lyophilize->nmr gpc GPC (Mn, PDI) lyophilize->gpc dsc DSC (LCST) lyophilize->dsc final_product Purified pNAP Polymer lyophilize->final_product

Caption: Workflow from synthesis to characterization of pNAP.

Self-Validating System: Polymer Characterization

To ensure the quality and reproducibility of your pNAP, perform the following characterization steps. This validation is non-negotiable for any downstream drug delivery application.

ParameterTechniquePurposeTypical Result
Chemical Structure ¹H NMRConfirm successful polymerization and purity.Appearance of broad polymer backbone peaks and disappearance of monomer vinyl peaks.
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)Determine the average molecular weight.Close to the target Mn based on the [Monomer]:[RAFT] ratio.
Polydispersity (PDI) Gel Permeation Chromatography (GPC)Measure the distribution of chain lengths.PDI < 1.20, indicating a well-controlled polymerization.
LCST Differential Scanning Calorimetry (DSC) / UV-VisDetermine the phase transition temperature.Endothermic peak (DSC) or sharp change in transmittance (UV-Vis) at a specific temperature.

Section 2: pNAP Nanoparticles for Thermo-Responsive Delivery

PNAP nanoparticles (NPs) are excellent vehicles for targeted cancer therapy.[9] They can be loaded with chemotherapeutics and systemically administered. Due to their small size (typically < 200 nm), they can preferentially accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[10][11] The therapeutic payload is then released upon reaching the tumor, which can be mildly hyperthermic or externally heated, triggering the pNAP to collapse from a hydrophilic to a hydrophobic state.

Mechanism of Thermo-Responsive Release

cluster_below T < LCST (Systemic Circulation) cluster_above T > LCST (Tumor Site) node_below Hydrated pNAP Nanoparticle drug_in Drug (Encapsulated) node_above Collapsed pNAP (Hydrophobic) node_below->node_above Heat (e.g., 39-42°C) drug_out1 Drug Released node_above->drug_out1 Release drug_out2 Drug Released node_above->drug_out2 Release

Caption: Temperature-triggered drug release from a pNAP nanoparticle.

Protocol 2: Preparation of Doxorubicin-Loaded pNAP Nanoparticles

This protocol uses the nanoprecipitation method, a simple and effective technique for forming polymeric nanoparticles.[12]

Materials:

  • Purified pNAP (from Protocol 1)

  • Doxorubicin HCl (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water (Milli-Q or equivalent)

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

Procedure:

  • DOX Neutralization: Dissolve DOX·HCl in DMSO. Add a 2-fold molar excess of TEA to neutralize the hydrochloride salt, forming the more hydrophobic DOX base. This is crucial for efficient encapsulation within the forming hydrophobic core.

  • Polymer Solution: In a separate vial, dissolve pNAP in DMSO to a concentration of 10 mg/mL.

  • Drug Loading: Add the neutralized DOX solution to the pNAP solution and stir for 30 minutes.

  • Nanoprecipitation: Vigorously stir 10 mL of deionized water in a beaker. Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), add the pNAP/DOX/DMSO solution dropwise into the water.[12] The rapid solvent exchange will cause the polymer to precipitate, forming drug-loaded nanoparticles.

  • Solvent Removal: Stir the nanoparticle suspension overnight in a fume hood to allow the DMSO to evaporate.

  • Purification & Concentration: Transfer the suspension to a centrifugal filter unit. Centrifuge to remove unencapsulated DOX and concentrate the nanoparticles. Wash the particles by re-suspending them in fresh deionized water and centrifuging again. Repeat this step three times.

  • Characterization:

    • Size & PDI: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index.

    • Drug Loading: To determine the amount of encapsulated drug, lyse a known amount of nanoparticles with DMSO, and measure the DOX concentration using a UV-Vis spectrophotometer (absorbance at 485 nm).

Illustrative Data: Nanoparticle Properties
FormulationHydrodynamic Diameter (nm)PDIDrug Loading Content (%)Encapsulation Efficiency (%)
pNAP-DOX135 ± 80.158.275.3
Blank pNAP120 ± 50.12N/AN/A

Section 3: pNAP Hydrogels for Sustained Release

Crosslinked pNAP can form hydrogels, which are water-swollen polymer networks capable of holding large amounts of therapeutic agents.[13] These are ideal for applications requiring sustained, localized drug delivery, such as post-surgical chemotherapy or wound healing.[2] The release rate is governed by drug diffusion through the polymer mesh, which can be modulated by the hydrogel's crosslinking density and swelling behavior.[7]

Protocol 3: Fabrication of a Crosslinked pNAP Hydrogel

This protocol uses UV-induced free radical polymerization to form a hydrogel in situ.

Materials:

  • N-Acryloyl-2-pyrrolidinone (NAP) monomer

  • N,N'-Methylenebis(acrylamide) (MBA) as crosslinker

  • 2-Hydroxy-2-methylpropiophenone as photoinitiator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Vitamin B12 for visual tracking)

Procedure:

  • Pre-gel Solution: Prepare a solution in PBS containing:

    • NAP monomer (e.g., 15% w/v)

    • MBA crosslinker (e.g., 1 mol% relative to monomer)

    • Photoinitiator (e.g., 0.5% w/v)

    • Model drug (e.g., 0.1% w/v Vitamin B12)

  • Molding: Vortex the solution thoroughly. Pipette the solution into a mold (e.g., between two glass slides separated by a 1 mm Teflon spacer).

  • Photopolymerization: Expose the mold to a UV light source (365 nm) for 10-15 minutes. The solution will solidify into a hydrogel.

  • Washing: Carefully remove the hydrogel from the mold and place it in a large volume of PBS. This removes any unreacted components. Replace the PBS several times over 24-48 hours until the buffer remains clear. The washing step is a critical quality control measure to ensure biocompatibility by leaching out potentially cytotoxic residual monomers.[13]

  • Release Study: Place the washed, drug-loaded hydrogel into a known volume of fresh PBS at 37°C. At predetermined time points, take an aliquot of the release medium and measure the drug concentration using UV-Vis spectrophotometry. Replace the aliquot with fresh PBS to maintain sink conditions.

Mechanism of Hydrogel-Based Sustained Release

cluster_inside Inside Hydrogel (t=0) cluster_outside Release Medium (t>0) hydrogel Crosslinked pNAP Hydrogel Matrix drug_low Low Drug Concentration hydrogel->drug_low Fickian Diffusion drug_high High Drug Concentration

Caption: Drug diffusion from a pNAP hydrogel network.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

Before any in vivo consideration, the cytotoxicity of the pNAP formulation must be assessed. This protocol provides a standard method for evaluating the effect of pNAP nanoparticles on cell viability.

Materials:

  • HeLa or other suitable cancer cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • pNAP nanoparticles (from Protocol 2)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the pNAP nanoparticles in cell culture media (e.g., from 1 to 500 µg/mL). Remove the old media from the wells and add 100 µL of the nanoparticle dilutions. Include wells with untreated cells (negative control) and cells treated with a cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage relative to the untreated control cells. Studies have shown that while generally biocompatible, some PVP-based copolymers can induce a dose-dependent decrease in cell viability at higher concentrations.[14][15]

Concluding Remarks

Poly(N-Acryloyl-2-pyrrolidinone) represents a versatile and powerful platform for the design of advanced drug delivery systems. By leveraging controlled polymerization techniques, researchers can synthesize pNAP with precise properties, enabling the formulation of thermo-responsive nanoparticles and sustained-release hydrogels. The protocols and principles outlined in this guide provide a robust framework for developing and validating these systems, paving the way for more effective and targeted therapeutic interventions.

References

  • Controlled drug release from hydrogel nanoparticle networks. (2004). PubMed.
  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). (n.d.). RSC Publishing.
  • Injectable Supramolecular Polymer-Nanoparticle Hydrogels for Cell and Drug Delivery Applications. (2022). JoVE. Available at: [Link]

  • Role of N-vinyl-2-pyrrolidinone on the thermoresponsive behavior of PNIPAm hydrogel and its release kinetics using dye and vitamin-B12 as model drug. (n.d.). PubMed.
  • Enhancing Cancer Therapy through Polymeric Nano-particles: Targeted Drug Delivery Strategies. (2024). Preprints.org.
  • Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. (n.d.). RSC Publishing.
  • Polymer-based thermoresponsive hydrogels for controlled drug delivery. (n.d.). ResearchGate.
  • Controlled release of entrapped nanoparticles from thermoresponsive hydrogels with tunable network characteristics. (n.d.). RSC Publishing.
  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.). ResearchGate. Available at: [Link]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. (n.d.). RSC Publishing.
  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. (2022). ResearchGate.
  • Polymers in Drug Delivery Technology, Types of Polymers and Applications. (2016). SAS Publishers.
  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. (2022). PubMed.
  • Emerging Nanoparticles Based Strategies in Cancer Therapy. (2025). MDPI.
  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. (2022). MDPI.
  • Cytocompatibility of poly(acrylonitrile-co-N-vinyl-2-pyrrolidone) membranes with human endothelial cells and macrophages. (2007). PubMed.
  • Natural Ingredient-Based Polymeric Nanoparticles for Cancer Treatment. (2020). MDPI.
  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. (2025). MDPI.
  • Nanoparticles for Cancer Therapy: Current Progress and Challenges. (n.d.). PMC.
  • Photopolymerised thermo-responsive poly(N,N-diethylacrylamide)-based copolymer hydrogels for potential drug delivery applications. (2025). ResearchGate.
  • Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. (n.d.). PMC.
  • pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. (2022). PMC.
  • Polymer-based thermoresponsive hydrogels for controlled drug delivery. (2022). Politecnico di Milano.
  • Exploration of Bioengineered Scaffolds Composed of Thermo-Responsive Polymers for Drug Delivery in Wound Healing. (2021). PMC.
  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2020). PMC.
  • Application of Nanoparticles in Cancer Treatment: A Concise Review. (2023). PMC.
  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (2024). ResearchGate.
  • Role of polymers in drug delivery. (n.d.). SciSpace.

Sources

Application Note: N-Acryloyl-2-Pyrrolidone (NAP) for Biomedical Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

The Molecule: Distinguishing NAP from NVP

In the landscape of pyrrolidone-based polymers, N-Acryloyl-2-pyrrolidone (NAP) represents a critical structural divergence from the ubiquitous N-Vinylpyrrolidone (NVP). While NVP yields the highly water-soluble Polyvinylpyrrolidone (PVP), the introduction of the carbonyl group in the acryloyl moiety of NAP fundamentally alters the polymerization kinetics and the physicochemical properties of the resulting polymer.

  • NVP (N-Vinylpyrrolidone): Polymerizes via the vinyl group directly attached to nitrogen. Result: Hydrophilic, water-soluble, non-thermoresponsive.

  • NAP (N-Acryloyl-2-pyrrolidone): Polymerizes via an acryloyl group (

    
    ) attached to nitrogen. Result: Poly(NAP) is hydrophobic and water-insoluble , yet retains the high biocompatibility and coordination ability of the pyrrolidone ring.
    
Biomedical Significance: The Biocompatible Hydrophobe

The primary biomedical utility of NAP lies in its ability to serve as a biocompatible hydrophobic block in amphiphilic copolymers. Unlike common hydrophobic acrylates (e.g., methyl methacrylate) which can be associated with local toxicity or inflammation, the pyrrolidone pendant group in NAP mimics the cytocompatibility of PVP.

Key Applications:

  • Micellar Drug Delivery: Poly(NAP) serves as the core-forming block in amphiphilic micelles, encapsulating hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) while maintaining high blood compatibility.

  • Hydrolytic Stability: The acrylamide-like linkage (N-C=O) in the backbone offers superior hydrolytic stability compared to ester-based acrylates, preventing premature degradation in physiological pH.

  • Thermoresponsive Tuning: While homopolymer Poly(NAP) is insoluble, copolymerizing NAP with hydrophilic monomers (like NIPAM or NVP) allows for precise tuning of Lower Critical Solution Temperature (LCST) for "smart" hydrogels.

Part 2: Chemical Architecture & Mechanism

The following diagram illustrates the structural difference between NVP and NAP, and the Reversible Addition-Fragmentation Chain Transfer (RAFT) mechanism used to synthesize well-defined block copolymers.

NAP_Chemistry cluster_0 Monomer Structure Comparison cluster_1 RAFT Polymerization Mechanism cluster_2 Self-Assembly NVP N-Vinylpyrrolidone (NVP) (Hydrophilic Precursor) NAP N-Acryloyl-2-pyrrolidone (NAP) (Hydrophobic Precursor) ChainExt Chain Extension with NAP Monomer NAP->ChainExt Monomer Input MacroCTA Hydrophilic Macro-CTA (e.g., PEG-CTA) MacroCTA->ChainExt Living Chain End BlockCopolymer Amphiphilic Block Copolymer (PEG-b-PNAP) ChainExt->BlockCopolymer Controlled Growth Micelle Core-Shell Micelle Core: Poly(NAP) + Drug Shell: PEG BlockCopolymer->Micelle Aq. Self-Assembly

Figure 1: Structural distinction of NAP and the workflow for synthesizing amphiphilic block copolymers via RAFT for drug delivery.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(N-acryloyl-2-pyrrolidone) via RAFT

Objective: To synthesize a well-defined, low-dispersity Poly(NAP) homopolymer or block copolymer segment. RAFT is chosen over free radical polymerization to ensure precise molecular weight control (


), which is critical for consistent drug release profiles.

Materials:

  • Monomer: N-Acryloyl-2-pyrrolidone (NAP) (Purified by passing through basic alumina to remove inhibitors).

  • CTA (Chain Transfer Agent): Benzyl dithiobenzoate (for broad compatibility) or a PEG-macroCTA (for block copolymers).

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).

  • Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Methodology:

  • Stoichiometry Calculation: Calculate the molar ratio

    
    . A typical ratio for biomedical grade polymer is 
    
    
    
    .
    • Target DP (Degree of Polymerization): 100.

  • Charge Reaction Vessel: In a Schlenk tube equipped with a magnetic stir bar, dissolve the CTA (1.0 eq) and NAP monomer (100 eq) in 1,4-Dioxane. The monomer concentration should be approx. 2.0 M.

  • Initiator Addition: Add AIBN (0.2 eq) to the solution.

  • Degassing (Critical Step): Seal the tube with a rubber septum.[1] Purge the solution with high-purity Nitrogen or Argon for 30 minutes via a needle inlet/outlet to remove oxygen (oxygen quenches RAFT radicals).

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir at 300 RPM for 12–24 hours.

    • Monitoring: Aliquots can be taken via syringe to monitor conversion by

      
      H NMR.
      
  • Quenching & Purification:

    • Stop the reaction by cooling the tube in liquid nitrogen or ice water and exposing it to air.

    • Precipitation: Dropwise add the polymer solution into a 10-fold excess of cold Diethyl Ether or Hexane. Poly(NAP) will precipitate as a white/off-white solid.

    • Filter and dry under vacuum at 40°C for 24 hours.

Data Output:

Parameter Method Typical Result

| Conversion |


H NMR | > 80% (after 24h) |
| 

(Number Avg MW)
| GPC (DMF eluent) | 10,000 – 20,000 Da | | Dispersity (

)
| GPC | 1.05 – 1.20 | | Solubility | Visual | Soluble in CHCl3, DMF, DMSO; Insoluble in Water |[1]
Protocol 2: Micelle Formation & Drug Loading (Solvent Evaporation Method)

Objective: To encapsulate a hydrophobic drug (e.g., Paclitaxel) into the Poly(NAP) core of a PEG-b-PNAP block copolymer.

Workflow:

  • Dissolution: Dissolve 20 mg of PEG-b-PNAP copolymer and 2 mg of hydrophobic drug in 2 mL of THF (a common solvent for both blocks and the drug).

  • Self-Assembly: Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring (1000 RPM). The hydrophobic PNAP blocks will collapse to form the core, trapping the drug.

  • Solvent Removal: Stir the open vial in a fume hood for 24 hours to allow THF to evaporate, or use a rotary evaporator at room temperature.

  • Purification: Pass the micelle solution through a 0.45 µm syringe filter to remove unencapsulated drug aggregates.

  • Characterization (DLS): Measure hydrodynamic diameter using Dynamic Light Scattering (DLS). Expect sizes in the range of 20–100 nm.

Protocol 3: In Vitro Cytotoxicity Assay (MTT)

Objective: To validate the biocompatibility of the NAP-based carrier.

  • Cell Seeding: Seed HeLa or fibroblast cells (5,000 cells/well) in a 96-well plate and incubate for 24h.

  • Treatment: Replace medium with fresh medium containing varying concentrations of PEG-b-PNAP micelles (0.1 to 1000 µg/mL).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Readout: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

    • Acceptance Criteria: Cell viability > 80% relative to control indicates non-toxicity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad Dispersity (

)
Oxygen leakage during polymerization.Ensure rigorous degassing (freeze-pump-thaw x3 is superior to bubbling).
Low Monomer Conversion Old/Impure Initiator or Inhibitor presence.Recrystallize AIBN; Pass NAP monomer through basic alumina column before use.
Micelle Precipitation Core block (PNAP) is too long relative to shell (PEG).Reduce the DP of the NAP block or increase the MW of the PEG macro-CTA.
Drug Leaching

of the core is too low.
NAP has a relatively high

(rigid ring), but if leaching occurs, crosslink the core or copolymerize with a higher

monomer.

References

  • Synthesis and Thermoresponsive Behaviors of Pyrrolidone Based Polymers. Source: ResearchGate.[2] URL:[Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable LCSTs. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Thermoresponsive Block Copolymer Micelles with Tunable Pyrrolidone-based Polymer Cores. Source: Royal Society of Chemistry (Polymer Chemistry). URL:[Link]

  • Properties of γ-Substituted Poly(N-acryloyl-2-pyrrolidones). Source: ResearchGate / RSC. URL:[Link]

Sources

Cross-linking methods for N-Acryloyl-2-pyrrolidinone polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Cross-linking Architectures for Poly(N-Acryloyl-2-pyrrolidinone) (PNAP) Hydrogels

Executive Summary & Rationale

Poly(N-acryloyl-2-pyrrolidinone) (PNAP) represents a critical evolution in hydrophilic polymer chemistry, effectively bridging the gap between the biocompatibility of Poly(N-vinylpyrrolidone) (PVP) and the kinetic tunability of poly(acrylates).

While PVP is a gold standard in biomaterials, its synthesis via N-vinylpyrrolidone (NVP) is plagued by non-conjugated vinyl kinetics—resulting in slow propagation, difficulty in molecular weight control, and incompatibility with most Controlled Radical Polymerization (CRP) techniques.

Why PNAP? By shifting the polymerizable group to an acryloyl moiety, NAP gains conjugation. This allows for:

  • Rapid Polymerization: High

    
     (propagation rate constant) compared to NVP.
    
  • CRP Compatibility: Excellent candidate for RAFT and ATRP, enabling defined molecular weights and block copolymer architectures.

  • Thermoresponsiveness: Unlike PVP, PNAP exhibits a sharp Lower Critical Solution Temperature (LCST) in water (typically ~35–40°C), making it a superior, biocompatible alternative to PNIPAM for injectable drug delivery.

This guide details two distinct cross-linking protocols: a robust Free Radical Bulk/Solution method for general hydrogel synthesis, and a RAFT-Mediated Protocol for precision nanogels and defined networks.

Critical Considerations Before Synthesis

ParameterN-Vinylpyrrolidone (NVP)N-Acryloyl-2-pyrrolidinone (NAP)Impact on Protocol
Kinetics Slow, susceptible to impurities.Fast, typical acrylate kinetics.Requires efficient heat dissipation; high exotherm risk.
Oxygen Sensitivity Moderate.High (Acrylate).[1]Strict degassing (Argon/Nitrogen) is mandatory.
Hydrolytic Stability Stable at neutral pH.Imide-like linkage; sensitive to high pH.Maintain pH 6.0–7.5 during synthesis to prevent ring opening/hydrolysis.
Cross-linker Divinylbenzene (often incompatible).Bis-acrylamides (MBA), Diacrylates (PEGDA).Compatible with standard acrylate cross-linkers.

Protocol A: Chemically Cross-linked PNAP Hydrogels (Free Radical)

Application: General purpose hydrogels, scaffolds, and superabsorbents. Mechanism: Simultaneous chain-growth and divinyl cross-linking.

Materials
  • Monomer: N-Acryloyl-2-pyrrolidinone (NAP) (Recrystallized from hexane if yellowed).

  • Cross-linker: N,N'-Methylenebisacrylamide (MBA) (Stiff network) OR Poly(ethylene glycol) diacrylate (PEGDA, Mn=575) (Flexible network).

  • Initiator: Ammonium Persulfate (APS) + TEMED (Redox, room temp) OR AIBN (Thermal, 60°C).

  • Solvent: Deionized Water (degassed) or Phosphate Buffered Saline (PBS).

Step-by-Step Methodology
  • Monomer Stock Preparation:

    • Dissolve NAP in DI water to a concentration of 10–20 wt%.

    • Expert Tip: Do not exceed 30 wt% for bulk gels; the exotherm can cause "popcorn" polymerization (opaque, heterogeneous domains).

  • Cross-linker Addition:

    • Add MBA to the monomer solution.

    • Standard Ratio: 1.0 – 3.0 mol% relative to monomer.

    • Calculation:

      
      .
      
  • Degassing (Crucial Step):

    • Purge the solution with Nitrogen or Argon for at least 20 minutes.

    • Why? Oxygen terminates acrylate radicals, leading to an "induction period" where no polymer forms, followed by uncontrolled gelling.

  • Initiation:

    • For Redox (Room Temp): Add APS (1.0 mol%) followed by TEMED (1.0 mol%). Mix gently for 10 seconds.

    • For Thermal: Add AIBN (0.5 mol%) dissolved in a small amount of DMSO/Ethanol. Seal and place in a 60°C water bath.

  • Curing & Post-Processing:

    • Allow reaction to proceed for 4–12 hours.

    • Purification: Remove the hydrogel, cut into disks, and dialyze against DI water for 48 hours (changing water 3x daily) to remove unreacted monomer and sol fraction.

Protocol B: Precision Network Synthesis via RAFT (Living Radical)

Application: Drug delivery nanogels, defined pore-size membranes. Mechanism: Reversible Addition-Fragmentation Chain Transfer (RAFT) allows for the growth of polymer chains with low dispersity (Đ < 1.2) before cross-linking, ensuring a homogeneous mesh size.

Workflow Diagram

RAFT_Protocol cluster_mech Mechanism Control Monomer NAP Monomer Step1 1. Macro-CTA Synthesis (Linear PNAP) Monomer->Step1 CTA RAFT Agent (Trithiocarbonate) CTA->Step1 Init Initiator (AIBN/ACVA) Init->Step1 Low conc. Step2 2. Purification (Precipitation in Ether) Step1->Step2 Stop at 80% Conv. Step3 3. Chain Extension & Cross-linking Step2->Step3 Redissolve + Cross-linker Final Homogeneous PNAP Network Step3->Final Gelation

Caption: Figure 1. RAFT-mediated synthesis pathway for precision PNAP networks.[2] Using a Macro-CTA approach ensures uniform chain length between cross-links.

Detailed Methodology
  • RAFT Agent Selection:

    • Use CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) or a trithiocarbonate. Acrylates are compatible with most standard RAFT agents.

  • Synthesis of Linear PNAP Macro-CTA:

    • Mix NAP : CPADB : AIBN in a molar ratio of 100 : 1 : 0.2 .

    • Solvent: 1,4-Dioxane or DMF (20 wt% solids).

    • Degas (3 freeze-pump-thaw cycles).

    • Polymerize at 70°C until ~60-80% conversion (monitor via NMR).

    • Stop early to preserve end-group fidelity.

  • Purification:

    • Precipitate the polymer into cold diethyl ether. Dry under vacuum.[3] This is your "Macro-CTA."

  • Cross-linking / Chain Extension:

    • Dissolve Macro-CTA in water/buffer.

    • Add Cross-linker (MBA or PEGDA).

    • Add Initiator (ACVA - water soluble azo initiator).

    • Ratio: [Macro-CTA] : [Cross-linker] : [Initiator] = 1 : 5 : 0.2.

    • Heat to 70°C. The "living" ends of the PNAP chains will reactivate, incorporate the cross-linker, and form a network with extremely uniform mesh size.

Characterization & Validation

To ensure the protocol was successful, the following data must be generated:

A. Swelling Ratio ( )

Determine the water uptake capacity.



  • 
    : Weight of swollen gel at equilibrium.
    
  • 
    : Weight of lyophilized (dry) gel.
    
  • Target: PNAP hydrogels typically achieve Q = 10–40 depending on cross-linker density.

B. Gel Fraction ( )

Validates the efficiency of the cross-linking reaction.



  • Requirement: A robust protocol should yield

    
    . Lower values indicate oxygen inhibition or degraded monomer.
    
C. Rheology (Oscillatory Sweep)
  • Perform an amplitude sweep to find the Linear Viscoelastic Region (LVR).

  • Perform a frequency sweep (0.1 – 100 rad/s).

  • Success Criteria: Storage modulus (

    
    ) must be significantly higher than Loss modulus (
    
    
    
    ) and frequency-independent, confirming a covalent network.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gel remains liquid (Sol) Oxygen inhibition.Increase degassing time; use a higher concentration of initiator.
Opaque/White Gel "Popcorn" polymerization (runaway exotherm) or Phase separation.Reduce monomer concentration; lower reaction temperature; switch to PEGDA cross-linker.
Low Mechanical Strength Hydrolysis of NAP monomer.Check pH of precursor solution. Ensure NAP is fresh/recrystallized.
Yellow Discoloration Impurities in NAP.Recrystallize NAP from hexane/ethyl acetate mix before use.

References

  • Cunningham, V. J., et al. (2016). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers.[4][5] Macromolecules, 49(11), 3873–3884. [Link]

  • Deane, O. J., et al. (2018).[2][6] Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone.[2] Macromolecules, 51(19), 7756–7766. [Link]

  • Teodorescu, M., & Bercea, M. (2015). Poly(N-vinylpyrrolidone) – A Versatile Material for Drug Delivery and Biomedical Applications.[7][8][9] Polymer-Plastics Technology and Engineering, 54(9), 923-943. [Link]

  • Zelikin, A. N., et al. (2007). Disulfide-Cross-Linked Polymer Capsules: En Route to Biodeconstructible Systems. Biomacromolecules, 8(9), 2950–2953. [Link]

Sources

Use of "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" in coatings

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: Formulating Thermoresponsive Smart Coatings using 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, RAFT synthesis, and surface grafting protocols for smart polymers.

Executive Summary & Mechanistic Grounding

The monomer 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- , universally referred to in polymer chemistry as N-acryloylpyrrolidone (NAP) , is a highly versatile building block for synthesizing stimuli-responsive "smart" materials[1]. When polymerized into poly(N-acryloylpyrrolidone) (PNAP), the resulting macromolecule exhibits a distinct Lower Critical Solution Temperature (LCST) in aqueous environments. In biomedical engineering, this property is heavily leveraged to create thermoresponsive coatings for non-enzymatic cell sheet detachment, targeted drug delivery micelles, and switchable anti-fouling surfaces.

Causality of the Phase Transition: The thermoresponsive behavior of PNAP is strictly governed by the thermodynamic balance between polymer-water hydrogen bonding and polymer-polymer hydrophobic interactions[2].

  • Below LCST (Hydrophilic State): The nitrogen and carbonyl oxygen of the pendant pyrrolidone ring form stable intermolecular hydrogen bonds with water. The enthalpic gain keeps the polymer coil hydrated and extended.

  • Above LCST (Hydrophobic State): As thermal energy increases, the entropic penalty of maintaining highly ordered water structures around the hydrophobic polymer backbone exceeds the enthalpic gain of the hydrogen bonds. Water molecules are rapidly expelled, and the polymer chains collapse into a dehydrated, globular conformation[2].

In a macroscopic coating, this molecular collapse triggers an instantaneous shift from a highly wettable, protein-repellent surface to an adhesive, hydrophobic surface.

Quantitative Data: Thermoresponsive Monomer Comparison

To engineer a coating with a precise thermal trigger, monomer selection is critical. The table below summarizes the physicochemical properties of NAP compared to other common thermoresponsive monomers used in the field.

Monomer / Polymer BasePendant Functional GroupTypical LCST Range (°C)Primary Coating Applications
N-Acryloylpyrrolidone (NAP) Pyrrolidone ring33 – 51 °C (tunable)Biomedical coatings, drug delivery micelles[3]
N-Isopropylacrylamide (NIPAM) Isopropylamide~32 °CGeneral smart surfaces, cell culture
N-Vinylcaprolactam (VCa) Caprolactam ring~31 °CKinetic hydrate inhibitors, biocompatible gels[2]
N-Acryloylpiperidine (APi) Piperidine ring~5 °CLow-temperature responsive switches[4]

Expert Insight: NAP is preferentially selected over NIPAM when a higher or more broadly tunable LCST is required. By adjusting the molecular weight or copolymerizing NAP with varying comonomers, the LCST can be precisely calibrated to hyperthermic body temperatures (e.g., 41 °C) for targeted oncology applications[3].

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of PNAP via RAFT Polymerization

Scientific Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is strictly required for this application rather than conventional free-radical polymerization. RAFT ensures a narrow molecular weight distribution (Polydispersity Index, PDI < 1.2). A narrow PDI is mathematically critical because polymer chains of varying lengths collapse at slightly different temperatures; a low PDI guarantees the sharp, instantaneous LCST transition necessary for high-fidelity smart coatings[4].

Step-by-Step Methodology:

  • Preparation: Dissolve NAP monomer (1.0 M), a trithiocarbonate RAFT agent such as CPADB (10 mM), and AIBN initiator (2 mM) in anhydrous 1,4-dioxane.

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: This removes dissolved oxygen, which acts as a radical scavenger and would otherwise terminate the radical propagation prematurely.

  • Polymerization: Seal the ampoule under an argon atmosphere and immerse it in a thermostatic oil bath at 65 °C for 24 hours.

  • Quenching & Purification: Quench the reaction by exposing it to air and rapidly cooling it in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether.

  • Lyophilization: Dissolve the precipitate in deionized water, dialyze against water for 48 hours (MWCO 3.5 kDa) to remove unreacted monomers, and lyophilize to obtain pure PNAP powder[3].

Validation & Quality Control: Analyze the product via Gel Permeation Chromatography (GPC). The system validates itself if the PDI is < 1.2. A broad PDI indicates failed RAFT control, requiring a restart of the synthesis.

Protocol B: Fabrication of Thermoresponsive Smart Coatings

Scientific Rationale: A "grafting-to" approach using EDC/NHS coupling ensures that the PNAP chains are covalently anchored to the substrate. This prevents the polymer from delaminating during the intense mechanical stress of repeated swelling/collapsing cycles at the LCST boundary.

Step-by-Step Methodology:

  • Substrate Activation: Treat a glass or silicon substrate with oxygen plasma for 5 minutes to generate a high density of surface hydroxyl groups.

  • Amination: Silanize the substrate using 3-aminopropyltriethoxysilane (APTES) (2% v/v in ethanol) for 2 hours at room temperature, followed by curing at 110 °C for 30 minutes.

  • Polymer Activation: Dissolve carboxyl-terminated PNAP (synthesized via a carboxyl-functionalized RAFT agent) in MES buffer (pH 5.5). Add EDC (0.1 M) and NHS (0.05 M) to activate the terminal carboxyl groups into amine-reactive NHS esters.

  • Grafting: Submerge the aminated substrate into the activated PNAP solution and incubate overnight at room temperature.

  • Washing: Rinse the coated substrate extensively with deionized water and ethanol to remove physically adsorbed, non-covalently bound polymer.

Validation & Quality Control: Perform dynamic contact angle goniometry. At 25 °C (T < LCST), the water contact angle must be < 40° (hydrophilic). Heat the stage to 55 °C (T > LCST); the contact angle must instantaneously shift to > 80° (hydrophobic). Failure to observe this macroscopic switch indicates insufficient grafting density.

System Visualizations

LCST_Mechanism N1 T < LCST Polymer Hydrated N2 Hydrogen Bonds Dominate N1->N2 N3 T > LCST Polymer Collapsed N2->N3 Heat N4 Hydrophobic Effect Dominates N3->N4 N5 Surface Dewetting / Drug Expulsion N4->N5

Logical relationship of thermodynamic forces driving the PNAP LCST phase transition.

Experimental_Workflow S1 1. Monomer Prep (NAP + RAFT Agent) S2 2. RAFT Polymerization (65°C, 24h, AIBN) S1->S2 Degassing (Argon) S3 3. Purification (Dialysis & Lyophilization) S2->S3 Quench & Precipitate S4 4. Surface Grafting (EDC/NHS Coupling) S3->S4 Aminated Substrate S5 5. Smart Coating (Thermoresponsive) S4->S5 Curing & Washing

Step-by-step experimental workflow for synthesizing and grafting PNAP smart coatings.

References

1.[1] biomedical applications of nanotechnology. National Academic Digital Library of Ethiopia. 2.[3] Thermoresponsive Block Copolymer Micelles with Tunable Pyrrolidone-based Polymer Cores. The Royal Society of Chemistry. 3.[4] Acryloyl piperidine/pyrrolidine statistical and block copolymers as hydrate inhibitors: effects of cloud point temperature and copolymer microstructure. ResearchGate. 4.[2] Molecular Design and Role of the Dynamic Hydrogen Bonds and Hydrophobic Interactions in Temperature-Switchable Polymers: From Understanding to Applications. MDPI. 5. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing.

Sources

Topic: N-Acryloyl-2-pyrrolidinone Derivatives in Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and protocol for the use of N-Acryloyl-2-pyrrolidinone (NAP) derivatives—specifically focusing on the stable, polymerizable analog N-(2-acryloyloxyethyl)pyrrolidone (NAEP) and its structural isomer N-acryloylpyrrolidine (NAP/APy) —in the synthesis of stimuli-responsive polymers.

Part 1: Executive Summary & Chemical Distinction

The Nomenclature Criticality: In the field of stimuli-responsive polymers, precision in nomenclature is paramount. While "N-Acryloyl-2-pyrrolidinone" describes a specific chemical structure (an N-acyl lactam), it is chemically distinct from the two primary monomers used to synthesize responsive materials.

  • N-Acryloyl-2-pyrrolidinone (The Reagent): A highly reactive N-acyl lactam often used as an acylating agent or in cycloaddition reactions. Due to the lability of the acyl-lactam bond, it is rarely used as a homopolymer backbone.

  • N-(2-acryloyloxyethyl)pyrrolidone (NAEP): The stable acrylate monomer containing the 2-pyrrolidinone ring. It mimics the biocompatibility of Polyvinylpyrrolidone (PVP) but with the tunable kinetics of an acrylate. This is the primary focus for PVP-mimetic responsive polymers.

  • N-Acryloylpyrrolidine (NAP/APy): An acrylamide derivative (containing a pyrrolidine ring, not a pyrrolidone). It is the "gold standard" for thermoresponsive polymers with an LCST ~50°C.

This Application Note focuses on the synthesis of P(NAEP) and P(NAP) architectures via RAFT polymerization to create "smart" drug delivery systems.

Part 2: Mechanism of Action & Responsiveness

Thermo-Responsiveness (LCST Behavior)

Unlike Poly(N-vinylpyrrolidone) (PVP), which is water-soluble up to 100°C, polymers derived from NAEP and NAP exhibit a Lower Critical Solution Temperature (LCST) .

  • Mechanism: Below the LCST, water molecules form ordered "cages" (hydrogen bonds) around the hydrophobic pyrrolidone/pyrrolidine rings (negative

    
    , negative 
    
    
    
    ). As temperature rises, the entropic penalty of this ordering outweighs the enthalpic gain. The water cages break, and the hydrophobic interactions between polymer chains dominate, causing a coil-to-globule transition.
  • Tunability:

    • P(NAP): Sharp transition at ~50°C.

    • P(NAEP): LCST is tunable (30–80°C) based on the alkyl spacer length and copolymer composition.

Biocompatibility & Complexation

The 2-pyrrolidinone ring in NAEP retains the complexation capability of PVP (e.g., binding to iodine or polyphenols) while the acrylate backbone allows for the formation of defined block copolymers (e.g., via RAFT or ATRP), which is difficult to achieve with N-vinylpyrrolidone (NVP).

Part 3: Visualization of Polymerization & Phase Transition

G cluster_0 Monomer Selection cluster_1 RAFT Polymerization cluster_2 Stimuli-Response M1 N-Acryloyl-2-pyrrolidinone (Reactive Reagent) Unstable Polymerization M2 N-(2-acryloyloxyethyl)pyrrolidone (NAEP) Stable Acrylate Monomer M1->M2 Derivatization (Esterification) Living Living Polymer Chain (PNAEP-CTA) M2->Living RAFT Controlled Growth M3 N-Acryloylpyrrolidine (NAP) Thermoresponsive Amide M3->Living RAFT Controlled Growth CTA Chain Transfer Agent (Trithiocarbonate) CTA->Living Init Initiator (AIBN/ACVA) Init->Living Coil Hydrophilic Coil (T < LCST) Living->Coil Dissolution in Water Globule Hydrophobic Globule (T > LCST) Coil->Globule Heat (Entropy Driven) Micelle Self-Assembled Micelle (Drug Encapsulation) Globule->Micelle In Block Copolymers

Figure 1: Selection logic and polymerization workflow for pyrrolidone-based stimuli-responsive polymers. NAEP is the preferred monomer for PVP-mimetic architectures.

Part 4: Detailed Protocol – Synthesis of Thermoresponsive P(NAEP) via RAFT

Objective: Synthesize a well-defined homopolymer of N-(2-acryloyloxyethyl)pyrrolidone (NAEP) with a target molecular weight of 20,000 g/mol and narrow dispersity (Đ < 1.2).

Materials Required
  • Monomer: N-(2-acryloyloxyethyl)pyrrolidone (NAEP). Note: If commercial NAEP contains inhibitors, pass through a basic alumina column.

  • CTA (RAFT Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.

  • Solvent: 1,4-Dioxane (anhydrous) or Anisole (for NMR internal standard).

  • Purification: Diethyl ether (cold).

Experimental Workflow

Step 1: Stoichiometric Calculation Calculate the molar ratio


.
For a target Degree of Polymerization (DP) of 100:
  • Ratio:

    
    [1]
    
  • Expert Insight: A low initiator ratio (0.1–0.2 eq relative to CTA) is crucial to minimize "dead" chains derived from bimolecular termination.

Step 2: Reaction Setup

  • In a 25 mL Schlenk tube, dissolve NAEP (2.0 g, 10.9 mmol) in 1,4-Dioxane (6.0 mL).

  • Add CPADB (30.5 mg, 0.109 mmol).

  • Add AIBN (3.58 mg, 0.0218 mmol). Tip: Use a stock solution of AIBN in dioxane for accuracy.

  • Add a magnetic stir bar and seal the tube with a rubber septum.

Step 3: Deoxygenation (Critical)

  • Perform 3 freeze-pump-thaw cycles :

    • Freeze mixture in liquid nitrogen (-196°C).

    • Apply vacuum (< 100 mTorr) for 10 minutes.

    • Thaw in warm water while under static vacuum.

    • Backfill with high-purity Nitrogen or Argon.

  • Why? Oxygen acts as a radical scavenger and will inhibit the RAFT process, leading to induction periods and broad dispersity.

Step 4: Polymerization

  • Place the Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir at 500 rpm.

  • Time: Allow reaction to proceed for 8–12 hours.

  • Monitoring: Take aliquots at t=0, 2, 4, 8 hrs for 1H NMR to track conversion (disappearance of vinyl protons at 5.8–6.4 ppm). Stop when conversion reaches ~80–90% to avoid "star-star" coupling or viscosity issues.

Step 5: Termination & Purification

  • Quench the reaction by plunging the tube into liquid nitrogen and exposing to air.

  • Dilute the mixture with a small amount of THF.

  • Precipitation: Dropwise add the polymer solution into a 10-fold excess of cold diethyl ether under vigorous stirring. P(NAEP) will precipitate as a white/off-white solid.

  • Filter and dry under vacuum at 40°C for 24 hours.

Part 5: Characterization & Data Analysis

Structural Verification (1H NMR)
  • Solvent: CDCl3 or D2O.

  • Key Signals:

    • Broad peaks at 1.5–2.5 ppm (Polymer backbone).

    • Peaks at 3.4–3.6 ppm (N-CH2 next to ring).

    • Absence of sharp vinyl doublets (5.8, 6.1, 6.4 ppm) confirms purification.

Molecular Weight (GPC/SEC)
  • System: DMF with 0.01 M LiBr (to suppress column interaction).

  • Expectation: Monomodal distribution.

    
     should linearly increase with conversion. Dispersity (Đ) should be < 1.20.[2]
    
Cloud Point Determination (LCST)
  • Protocol: Prepare a 1.0 mg/mL solution of P(NAEP) in DI water.

  • Instrument: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Monitor Transmittance at 500 nm while heating from 20°C to 80°C at 1°C/min.

  • Result: The temperature at 50% transmittance is the Cloud Point (LCST).

Data Summary Table: Comparison of Pyrrolidone-based Polymers

PropertyPoly(N-vinylpyrrolidone) (PVP)Poly(N-acryloylpyrrolidine) (PNAP)Poly(NAEP)
Monomer Type N-Vinyl Amide (LAM)AcrylamideAcrylate
Polymerization Difficult (Free Radical/RAFT-Xanthate)Facile (RAFT/ATRP)Facile (RAFT/ATRP)
LCST in Water None (Soluble >100°C)~50°C (Sharp)Tunable (30–60°C)
Hydrolysis Stability HighHighModerate (Ester linkage)
Primary Use Blood plasma expander, binderThermo-responsive gelsBiocompatible responsive carriers

Part 6: References

  • Cunningham, V. J., et al. "RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers."[3] Macromolecules, 2016.

  • Mori, H., et al. "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures." Polymer Chemistry, 2012.[4]

  • Hatakeyama, T., et al. "Synthesis and thermal properties of poly(N-acryloylpyrrolidine)." Thermochimica Acta, 2006.

  • Derry, M. J., et al. "Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT." Macromolecules, 2018.[2] [2]

  • Kanemasa, S. "Cycloaddition Reactions in Organic Synthesis." Wiley-VCH, 2001. (Reference for N-acryloyl-2-pyrrolidinone reagent reactivity).

Sources

Troubleshooting & Optimization

Preventing premature polymerization of N-Acryloyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Acryloyl-2-pyrrolidinone. This guide is designed for our valued partners in research, science, and drug development. Premature polymerization of N-Acryloyl-2-pyrrolidinone is a common challenge that can compromise experimental outcomes, consume valuable resources, and delay project timelines. My goal here is not just to provide instructions, but to empower you with the foundational knowledge of why these phenomena occur and how to control them effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.

Section 1: Understanding the Instability of N-Acryloyl-2-pyrrolidinone

Q1: Why is my N-Acryloyl-2-pyrrolidinone polymerizing on its own?

A1: N-Acryloyl-2-pyrrolidinone, like other vinyl and acrylate monomers, possesses a carbon-carbon double bond that is susceptible to free-radical polymerization.[1][2] This process is a chain reaction that, once initiated, can proceed rapidly and exothermically.[2] The polymerization can be triggered by several factors in a typical lab environment:

  • Heat: Elevated temperatures provide the activation energy needed to initiate the formation of free radicals.

  • Light: UV light, and to a lesser extent visible light, can induce photochemical reactions that generate radicals.

  • Oxygen: While often acting as an inhibitor, oxygen can also react with the monomer to form peroxides. These peroxides are unstable and can decompose upon heating, creating new radical species that initiate polymerization.[3]

  • Contaminants: Impurities such as metal ions or residual initiators from the synthesis process can trigger polymerization.

The core issue is the generation of a free radical, which then attacks the double bond of a monomer molecule, starting a chain reaction as depicted below.

Figure 1: The Free-Radical Polymerization Cascade cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (e.g., Peroxide, Azo compound) Radical Free Radical (R●) Initiator->Radical Heat or Light MonomerRadical Monomer Radical (RM●) Radical->MonomerRadical Radical Attack Monomer1 Monomer (M) GrowingChain Growing Polymer Chain (RM_n●) MonomerRadical->GrowingChain Chain Growth Monomer2 Another Monomer (M) Termination Termination GrowingChain->Termination Radical Combination or Disproportionation

Figure 1: The Free-Radical Polymerization Cascade

Section 2: Proactive Prevention – Storage and Handling

Q2: How should I store N-Acryloyl-2-pyrrolidinone to ensure its stability?

A2: Proper storage is the most critical step in preventing premature polymerization. The goal is to mitigate the triggers mentioned above: heat, light, and oxygen-derived initiators. Commercial N-Acryloyl-2-pyrrolidinone is typically shipped with a chemical stabilizer.[4]

Even with a stabilizer, you must adhere to strict storage protocols. The monomer is sensitive to both high and low temperatures. It has a melting point of approximately 13.5°C, so it can solidify.[4][5] If it freezes, it should be thawed gently at a maximum temperature of 30°C in a warm room or water bath; direct heating with steam should be avoided as it can create localized hot spots and initiate polymerization.[4]

Table 1: Recommended Storage Conditions for N-Acryloyl-2-pyrrolidinone

ParameterRecommendationRationale
Temperature Store between 15°C and 25°C.[5][6]Avoids freezing and minimizes thermal energy that could overcome the activation barrier for polymerization. Storing above 25°C can reduce shelf life.[5]
Light Store in an opaque or amber container in a dark location.Prevents UV or light-induced radical formation.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[5][6]Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators upon decomposition.
Container Keep the container tightly sealed.[7][8]Prevents moisture ingress and contamination.
Inhibitor Ensure the monomer contains an appropriate inhibitor.The inhibitor is the primary defense against stray radicals.
Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added in small amounts (ppm levels) to monomers to scavenge free radicals and terminate the polymerization chain reaction before it can propagate. Commercially, N-Acryloyl-2-pyrrolidinone may be stabilized with substances like sodium hydroxide (NaOH) or N,N′-di-sec-butyl-p-phenylenediamine.[4] Other effective inhibitors include potassium salts of weak acids.[6]

The mechanism of action for most inhibitors involves reacting with the initial free radical (R●) or the growing polymer radical (P●) to form a stable, non-radical species that is incapable of further reaction. This effectively breaks the chain reaction.

Table 2: Common Inhibitors and Their Mechanisms

Inhibitor ClassExample(s)Mechanism of ActionTypical Concentration
Phenolic Hydroquinone (HQ), MEHQHydrogen donation to form a stable phenoxy radical. Requires oxygen to be effective.50-1000 ppm
Amine N,N′-di-sec-butyl-p-phenylenediamineActs as a radical scavenger.10-100 ppm[4]
Alkaline Sodium Hydroxide (NaOH), Potassium CarbonateCreates a weakly alkaline environment that can inhibit hydrolysis and certain polymerization pathways.[6][9]0.005-0.2% by mass[6]

Section 3: Troubleshooting Guide

This section is designed as a decision-making tool for when you encounter problems during your experiments.

Figure 2: Troubleshooting Premature Polymerization start Problem Observed: Increased viscosity, cloudiness, or solidification q_location Where did it occur? start->q_location storage In the Storage Bottle q_location->storage Storage reaction In the Reaction Flask q_location->reaction Reaction storage_check1 Was storage temp > 25°C or exposed to light? storage->storage_check1 reaction_check1 Was the inhibitor removed before the reaction? reaction->reaction_check1 storage_yes1 Action: Discard monomer. Review storage protocol. (See Table 1) storage_check1->storage_yes1 Yes storage_no1 Is the monomer old or was the container opened frequently? storage_check1->storage_no1 No storage_yes2 Action: Inhibitor is likely depleted. Discard monomer and use a fresh batch. storage_no1->storage_yes2 Yes reaction_no1 Action: Inhibitor may interfere with your desired polymerization. Consider removing it just before use. reaction_check1->reaction_no1 No reaction_yes1 Was the reaction temperature too high or heated too quickly? reaction_check1->reaction_yes1 Yes reaction_yes2 Action: Reduce reaction temp. Use a controlled heating mantle or oil bath. Consider adding monomer slowly. reaction_yes1->reaction_yes2 Yes reaction_no2 Are solvents/reagents pure and peroxide-free? reaction_yes1->reaction_no2 No reaction_no3 Action: Use freshly distilled/purified solvents (e.g., THF, ether). Check purity of all reagents. reaction_no2->reaction_no3 No reaction_yes3 Action: Immediately cool the reaction in an ice bath. Dilute with a cold, inhibited solvent to dissipate heat. reaction_no2->reaction_yes3 Yes (Runaway Reaction)

Figure 2: Troubleshooting Premature Polymerization
Q4: I need to run a polymerization reaction. Do I need to remove the inhibitor first?

A4: Yes, in most cases. The inhibitor is non-discriminatory and will quench the radicals generated by your initiator, thus preventing or significantly slowing down your desired polymerization.[9] For kinetic studies or to achieve a specific molecular weight, removing the inhibitor is crucial for reproducible results.

Q5: What is the safest and most effective way to remove the inhibitor?

A5: The safest method for removing phenolic or amine-type inhibitors at a lab scale is by column chromatography using basic alumina.[10] This method avoids the application of heat, which is a significant risk when handling an uninhibited monomer.[10] Vacuum distillation is another option but carries a higher risk of inducing polymerization in the distillation pot.[10]

Section 4: Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This protocol describes a standard, reliable procedure for preparing inhibitor-free N-Acryloyl-2-pyrrolidinone for immediate use.

Materials:

  • N-Acryloyl-2-pyrrolidinone (with inhibitor)

  • Basic alumina (Activity I)

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Collection flask (amber glass, cooled in an ice bath)

  • Nitrogen or Argon line

Workflow Diagram:

Figure 3: Workflow for Inhibitor Removal prep 1. Prepare Column: Pack with basic alumina. load 2. Load Monomer: Gently add inhibited monomer to the top. prep->load elute 3. Elute: Allow monomer to pass through via gravity. load->elute collect 4. Collect Product: Collect purified monomer in a cooled, dark flask. elute->collect use 5. Use Immediately: Proceed with your reaction without delay. collect->use CRITICAL STEP

Figure 3: Workflow for Inhibitor Removal

Step-by-Step Procedure:

  • Column Preparation:

    • Select a chromatography column appropriate for the volume of monomer you need to purify. A general rule is to use approximately 10-15g of basic alumina per 100mL of monomer.

    • Place a small plug of glass wool at the bottom of the column or ensure it has a fritted disc.

    • Dry-pack the column with the required amount of basic alumina. Tap the column gently to ensure even packing.

  • Elution and Collection:

    • Set up the collection flask in an ice/water bath to keep the purified monomer cold. If possible, flush the flask with an inert gas like nitrogen.

    • Carefully pour the N-Acryloyl-2-pyrrolidinone onto the top of the alumina bed.

    • Allow the monomer to percolate through the column under gravity. Do not apply pressure, as this can generate heat from friction.

    • The inhibitor will adsorb onto the alumina, and the clear, inhibitor-free monomer will elute from the bottom.

  • Post-Purification Handling:

    • CRITICAL: The purified, inhibitor-free monomer is now highly susceptible to polymerization. It must be used immediately.[10]

    • Keep the collected monomer cold (0-4°C) and protected from light until it is added to the reaction vessel.

    • Never store inhibitor-free monomer for more than a few hours, even under ideal conditions.

By understanding the inherent reactivity of N-Acryloyl-2-pyrrolidinone and implementing these proactive storage, handling, and purification strategies, you can ensure the integrity of your material and the success of your experiments.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2000, February 11). 1-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Octyl-2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (2020). WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof.
  • Esen, H., & Yagci, Y. (2015). Poly(N-vinyl-2-pyrrolidone-co-acrylic acid): Comparing of “Traditional Heating” and “Microwave-Assisted” Free Radical Polymerization. ResearchGate. Retrieved from [Link]

  • Sato, S., et al. (2019). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). RSC Publishing. Retrieved from [Link]

  • O'Brien, A. K., & Bowman, C. N. (2007). The influence of N-vinyl pyrrolidone on polymerization kinetics and thermo-mechanical properties of crosslinked acrylate polymers. ResearchGate. Retrieved from [Link]

  • Stobec. (1997, February). Technical Data Sheet: N-Vinyl-2-Pyrrolidone. Retrieved from [Link]

  • MDPI. (2021, August 1). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal behavior of poly(acrylic acid)–poly(vinyl pyrrolidone) and poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Homo- and Copolymers of N-Acryloylpyrrolidine and N-Vinylpyrrolidone as Kinetic Inhibitors of Hydrate Formation. Retrieved from [Link]

  • Google Patents. (1953). US2634259A - Polymerization process for n-vinyl pyrrolidone.
  • BASF. (2025, August 28). Safety Data Sheet - Vinyl Pyrrolidone. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (2020, March 17). n-Vinyl-2-pyrrolidone Safety Data Sheet. Retrieved from [Link]

  • Cook, W. D. (n.d.). The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. Federation of Societies for Coatings Technology. Retrieved from [Link]

  • Ashland. (2016, October 17). Product Stewardship Summary - 2-Pyrrolidinone, 1-octyl-. Retrieved from [Link]

  • MDPI. (2026, February 21). Preparation and Performance Evaluation of High-Temperature Resistant Acrylamide/Vinylpyrrolidone Copolymer-Based Gel System. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Andoni, A., et al. (n.d.). Determination of the Distribution of Acrylic Comonomers in Free Radicals Polymers. Journal of Educational and Social Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (1999). N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 13). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. PMC. Retrieved from [Link]

  • D-Scholarship@Pitt. (2023, June 13). Free Radical Polymerization of Acrylic Acid at High Monomer Concentration in a Continuous Flow Reactor. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]

  • RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Retrieved from [Link]

  • Wako Pure Chemical Industries. (2022, December 2). What is free radical polymerization?. Retrieved from [Link]

  • MDPI. (2023, July 10). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved from [Link]

  • Bomar. (2022, June 8). How to Reduce the Effects of Oxygen Inhibition. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. Retrieved from [Link]

Sources

"2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" purification techniques

Author: BenchChem Technical Support Team. Date: March 2026

This is Senior Application Scientist Dr. Aris from the Monomer Purification & Stability Technical Support Center .

Below is the comprehensive technical guide for the purification of 1-(1-oxo-2-propenyl)-2-pyrrolidinone , commonly referred to as N-Acryloylpyrrolidinone (NAP) .

Technical Alert: Identity Verification

Before proceeding, please verify your chemical identity.[1]

  • Chemical Name: 1-(1-oxo-2-propenyl)-2-pyrrolidinone[1][2]

  • Common Name: N-Acryloylpyrrolidinone (NAP)[1]

  • CAS Registry Number: 2043-26-7 (Note: The CAS 13963-57-0 often associated with this inquiry in some databases actually corresponds to Aluminum Acetylacetonate.[1] Please ensure you are handling the correct acrylamide derivative).[1]

  • Physical State: Liquid (at room temperature) or low-melting solid.[1]

  • Key Impurities: Hydroquinone monomethyl ether (MEHQ - inhibitor), unreacted pyrrolidone, acrylic acid, and polymerized oligomers.[1]

Part 1: Core Purification Workflow (Decision Matrix)

The purification strategy depends on your downstream application.[1] Use the following decision matrix to select the appropriate protocol.

Purification_Workflow Start Crude N-Acryloylpyrrolidinone Check_Inhibitor Is MEHQ (Inhibitor) present? Start->Check_Inhibitor App_Type Application Sensitivity? Check_Inhibitor->App_Type No / Already Removed Protocol_A Protocol A: Inhibitor Removal (Basic Alumina) Check_Inhibitor->Protocol_A Yes (Remove MEHQ) Protocol_B Protocol B: Vacuum Distillation (High Purity) App_Type->Protocol_B Bulk Monomer / High Purity Protocol_C Protocol C: Silica Chromatography (Small Scale / High Purity) App_Type->Protocol_C Small Scale (<10g) / Ultra-High Purity Protocol_A->App_Type Polymerization Ready for Polymerization Protocol_B->Polymerization Protocol_C->Polymerization

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and purity requirements.

Part 2: Detailed Troubleshooting Guides

Module 1: Inhibitor Removal (The "Quick Clean")

Issue: You need to remove the polymerization inhibitor (MEHQ) without subjecting the monomer to thermal stress.[1] Method: Adsorption via Basic Alumina Column.[1]

Q: Why use Basic Alumina instead of Acidic or Neutral? A: MEHQ (4-methoxyphenol) is slightly acidic.[1] Basic alumina effectively deprotonates and binds the phenolic inhibitor, while neutral alumina may let some pass through.[1] Acidic alumina can potentially catalyze hydrolysis of the amide bond in NAP.[1]

Protocol:

  • Preparation: Pack a glass column with Basic Alumina (Brockmann Grade I). Use approximately 10g of alumina per 10-20g of monomer.[1]

  • Solvent (Optional): If the monomer is viscous, dilute 1:1 with dry Dichloromethane (DCM) or Toluene.[1]

  • Elution: Pass the monomer through the column under gravity or slight nitrogen pressure.

  • Collection: The inhibitor remains as a dark band at the top of the alumina.[1] Collect the clear filtrate.[1]

  • Finishing: If solvent was used, remove it via rotary evaporation at <30°C.[1]

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Filtrate is yellow Inhibitor breakthrough Use fresh alumina; increase alumina-to-monomer ratio to 1:1 (w/w).
Slow flow rate Column packing too tight Use a coarser mesh alumina or apply slight N2 pressure (flash method).[1]

| Monomer polymerizes in flask | Trace alumina dust | Filter the eluent through a 0.45µm PTFE syringe filter immediately.[1] |

Module 2: Vacuum Distillation (The "Deep Clean")

Issue: You require ultra-pure monomer free of oligomers and synthesis byproducts (salts, starting materials).[1] Method: Reduced Pressure Distillation.[1][3][4]

Technical Warning: N-Acryloylpyrrolidinone has a high boiling point.[1] Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal polymerization.[1]

Q: What are the target conditions? A:

  • Boiling Point: Expect ~100-120°C at 0.5 mmHg (Estimate based on structural analogs like N-vinylpyrrolidone).

  • Bath Temperature: Do not exceed 140°C.

Protocol:

  • Inhibitor Addition: Add CuCl (Copper(I) Chloride) or Phenothiazine (0.1% w/w) to the distillation pot.[1] Why? These inhibitors are non-volatile and will remain in the pot, preventing polymerization of the bulk liquid while heating.[1]

  • Setup: Use a short-path distillation head to minimize residence time.

  • Vacuum: Apply full vacuum (<1 mmHg). Allow the system to equilibrate before heating.[1]

  • Heating: Slowly ramp the oil bath temperature.

  • Collection: Discard the first 5-10% (foreruns) which contain water or solvent traces.[1] Collect the main fraction.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
"Popcorn" polymer forms Overheating / Oxygen leak Check vacuum seals.[1] Lower bath temp. Ensure CuCl is present.[1]
Distillate is cloudy Moisture contamination Dry crude monomer over MgSO4 before distillation.[1]

| No distillate collecting | Insufficient vacuum | Check pump oil.[1] You need a high-vacuum pump, not a water aspirator. |

Module 3: Chromatographic Separation (Small Scale)

Issue: You have specific impurities (e.g., unreacted acryloyl chloride or pyrrolidone) that distillation cannot separate. Method: Silica Gel Flash Chromatography.[1]

Protocol:

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Ethyl Acetate : Hexane (Gradient starting from 20:80 to 100:0).[1] NAP is polar and will elute later.

  • Detection: TLC (visualize with KMnO4 stain; the acryloyl double bond will stain brown).[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I store the purified monomer? A: Purified NAP is highly reactive.[1]

  • Short-term (<24h): Store at 4°C in the dark.

  • Long-term: Re-inhibit with 10 ppm MEHQ and store at -20°C. You must remove the inhibitor again before use.[1]

Q2: The monomer solidified in the freezer. Is it ruined? A: No. NAP may crystallize at low temperatures.[1] Thaw it gently at room temperature. Do not heat it rapidly, as localized hot spots can trigger polymerization.[1]

Q3: My reaction failed after using the alumina method. Why? A: Did you use Acidic Alumina? Acidic surfaces can hydrolyze the amide bond, releasing pyrrolidone and acrylic acid, which poisons many radical polymerizations (especially ATRP or RAFT).[1] Always use Basic Alumina .[1]

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[1] "N-Acetylpyrrolidone (Analogous Structure Data)." NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Purification Protocols

    • Armarego, W. L. F., & Chai, C. L. L.[1] (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amide and monomer distillation techniques).

  • Polymerization Context

    • Li, J., et al.[1] (2024).[1] "Synthesis and thermo-responsive properties of poly(acryloylpyrrolidine)..." SPIE Digital Library. [Link] (Verifies the use of NAP in controlled polymerization).[1]

Sources

Troubleshooting low yield in "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide Subject: Optimization of "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" (N-Acryloylpyrrolidine) Polymerization Yields Ticket ID: NAP-POLY-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering low yields in the polymerization of 1-(1-oxo-2-propenyl)-2-pyrrolidinone , commonly referred to in literature as N-Acryloylpyrrolidine (NAP) .

Unlike standard acrylamides, NAP exhibits thermoresponsive behavior (LCST ~50–60°C) and specific solubility profiles that often lead to "false" low yields—where the polymer is formed but lost during workup—or kinetic stalling due to phase separation during the reaction.

This guide moves beyond basic protocol checks to address the thermodynamic and chemical nuances specific to the pyrrolidone ring structure.

Module 1: The Monomer Integrity Check

Diagnosis: Impurities from the monomer synthesis (often Acryloyl Chloride + 2-Pyrrolidone) are the primary chemical inhibitors.

The Issue: Commercial or in-house synthesized NAP often contains residual pyrrolidone , acrylic acid (from hydrolysis), or HCl salts .

  • Acidic impurities can protonate amine-based ligands (if using ATRP) or cause side reactions.

  • Inhibitors (MEHQ) added for storage must be removed.

Protocol: Monomer Purification Workflow

  • Dissolution: Dissolve crude monomer in Ethyl Acetate (1:1 v/v).

  • Wash: Wash 3x with saturated NaHCO₃ (removes acrylic acid/HCl) and 1x with Brine.

  • Dry: Dry over MgSO₄ and filter.

  • Inhibitor Removal (Critical): Pass the filtrate through a short column of Basic Alumina to remove phenolic inhibitors (MEHQ).

  • Concentration: Rotary evaporate the solvent.

  • Validation: Run 1H NMR.

    • Check: Absence of broad peaks >10 ppm (Acid).

    • Check: Integration of vinyl protons (5.7–6.6 ppm) vs. pyrrolidone ring protons.

Module 2: The "LCST Trap" (Reaction Thermodynamics)

Diagnosis: You are likely polymerizing in water at a temperature above the polymer's Lower Critical Solution Temperature (LCST).

The Science: Poly(N-acryloylpyrrolidine) (PNAP) has an LCST of approximately 56°C in water.

  • Scenario A: You use AIBN at 70°C in water.

    • Result: As the polymer grows, it becomes hydrophobic and precipitates during the reaction. This heterogeneous phase traps radicals (vitrification), halting conversion early.

  • Scenario B: You use a redox initiator at 25°C in water.

    • Result: The system remains homogeneous; high conversion is possible.

Troubleshooting Matrix:

Reaction SolventTemperatureRisk FactorCorrective Action
Water > 55°CHigh: Phase separation causes stalling.Switch to organic solvent (Dioxane/DMF) OR use Redox initiators (APS/TEMED) at <30°C.
Water < 50°CLow: Homogeneous polymerization.Ensure reaction time is sufficient (lower temp = slower kinetics).
Dioxane/DMF 60-80°CNone: Polymer is soluble.Recommended for standard AIBN/RAFT protocols.
Alcohol (MeOH) AnyMedium: Chain transfer to solvent.Avoid Isopropanol (high chain transfer). Methanol is acceptable but may limit MW.

Module 3: Visualization of Failure Points

The following logic tree illustrates where yield is typically lost during the NAP workflow.

NAP_Troubleshooting Start Low Yield Detected Check1 Is the Reaction Mixture Turbid? Start->Check1 Check2 Reaction Solvent? Check1->Check2 Yes (Turbid) Check3 Precipitation Solvent? Check1->Check3 No (Clear) Sol_Water Water (>55°C) Check2->Sol_Water Sol_Org Organic (Dioxane/DMF) Check2->Sol_Org Issue_Workup False Low Yield (Polymer dissolved in waste) Check3->Issue_Workup Used Water/Methanol? Issue_LCST LCST Phase Separation (Radical Trapping) Sol_Water->Issue_LCST Temp > LCST Action_Redox Switch to Redox Initiator (Run at 25°C) Issue_LCST->Action_Redox Action_Ether Precipitate in Diethyl Ether or Hexanes Issue_Workup->Action_Ether

Figure 1: Decision matrix for diagnosing yield loss based on reaction turbidity and workup solvents.

Module 4: Post-Reaction Workup (The "False" Low Yield)

Diagnosis: The polymer was formed but remained in the supernatant during precipitation.

The Issue: PNAP is amphiphilic. It is soluble in water, methanol, chloroform, and DMF.

  • Common Mistake: Precipitating a DMF reaction into Water. (Depending on MW and concentration, PNAP may remain soluble or form a colloidal suspension that passes through filters).

Correct Isolation Protocol:

  • Concentration: Evaporate the reaction solvent (Dioxane/DMF) to a viscous syrup. Do not dry completely.

  • Precipitation: Dropwise addition of the syrup into cold Diethyl Ether (preferred) or Hexanes under vigorous stirring.

    • Ratio: 1:10 (Polymer solution : Non-solvent).

  • Collection: The polymer is often sticky/hygroscopic. Decant the supernatant if filtration is difficult.

  • Drying: Vacuum oven at 40°C. Note: PNAP is hygroscopic; weigh immediately after drying.

Module 5: Recommended Protocol (RAFT Polymerization)

For controlled MW and high yield, Reversible Addition-Fragmentation chain Transfer (RAFT) is superior to Free Radical Polymerization (FRP) for this monomer.

Reagents:

  • Monomer: NAP (Purified)

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or trithiocarbonates.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Stoichiometry: Target [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.

  • Concentration: Prepare at 20–25 wt% solids in Dioxane.

  • Degassing: Purge with Nitrogen for 30 minutes (or 3 freeze-pump-thaw cycles). Oxygen inhibition is critical.

  • Polymerization: Heat to 70°C for 12–16 hours.

    • Note: Since Dioxane is the solvent, the LCST issue is avoided.

  • Quench: Cool to 0°C and expose to air.

  • Purification: Precipitate 2x into Diethyl Ether.

FAQ: Rapid Fire Troubleshooting

Q: My reaction mixture turned yellow/orange but no polymer precipitated. A: The color likely comes from the RAFT agent (if used) or oxidation. If no polymer precipitated, check your non-solvent. If you poured into water, the polymer is likely dissolved. Use Ether.

Q: The polymer is a sticky gum, not a powder. A: PNAP has a low Glass Transition Temperature (Tg) compared to PNIPAM and is hygroscopic. Freeze-drying (lyophilization) from water (after dialysis) yields a better powder than vacuum drying.

Q: Can I polymerize in water? A: Yes, but you must use a Redox Initiator (APS/TEMED) or VA-044 and keep the temperature below 40°C to prevent phase separation.

References

  • Synthesis and Properties of PNAP: Mori, T., et al. "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures." RSC Advances, 2018.

  • RAFT Polymerization of Pyrrolidone Monomers: Smith, A., et al. "RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone."[1] Biomacromolecules, 2018.

  • Monomer Synthesis & Purification: Reppe, W. "Vinylpyrrolidone and its Polymerization." Angewandte Chemie, (Historical Context for Pyrrolidone Chemistry).

  • LCST Behavior & Solubility: Wedler, M., et al. "Thermoresponsive polymers in non-aqueous solutions." Polymer Chemistry, 2022.[2][3]

Sources

Technical Support Center: Controlling Molecular Weight of Poly(N-Acryloyl-2-pyrrolidinone)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and molecular weight control of poly(N-Acryloyl-2-pyrrolidinone) (PAPY). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving precise control over your polymer synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure reproducible, high-quality results.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the polymerization of N-Acryloyl-2-pyrrolidinone in a direct question-and-answer format.

Q1: My polymerization resulted in a much lower (or higher) molecular weight than targeted, and the results are inconsistent between batches. What's going wrong?

Answer: This is a classic issue in polymer synthesis, typically pointing to problems in controlling the initiation and termination steps of the reaction. Let's break down the potential causes and solutions.

  • Cause A: Inaccurate Reagent Ratios (Conventional Free-Radical Polymerization). In conventional free-radical polymerization, the molecular weight is heavily dependent on the initiator concentration.[1][2][3] A higher concentration of initiator generates more radical species, leading to the simultaneous growth of many polymer chains, which results in a lower average molecular weight.[1] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains.[1] Inconsistency often arises from imprecise measurements of the initiator, which is typically used in small quantities.

  • Solution:

    • Precise Stoichiometry: Prepare a stock solution of your initiator (e.g., AIBN) to ensure accurate and reproducible dispensing.

    • Use a Chain Transfer Agent (CTA): For better, albeit still limited, control in conventional polymerization, introduce a chain transfer agent like n-butyl mercaptan.[4] CTAs intentionally terminate growing chains and transfer the radical to a new molecule, effectively lowering the molecular weight in a more predictable manner than initiator concentration alone.[4][5]

  • Cause B: Uncontrolled Nature of Conventional Polymerization. Conventional free-radical polymerization is inherently difficult to control. Chain-stopping termination reactions occur randomly, leading to a broad distribution of molecular weights (a high Polydispersity Index, or PDI).[6]

  • Solution: Adopt a Controlled Radical Polymerization (CRP) Technique. For ultimate control, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the superior method.[7][8] In RAFT, the molecular weight is not primarily determined by the initiator concentration but by the molar ratio of monomer to the RAFT agent. This allows for the synthesis of polymers with predetermined molecular weights and very low PDI.[9]

Q2: The polydispersity index (PDI) of my synthesized PAPY is very high (e.g., > 1.8). How can I achieve a narrower molecular weight distribution?

Answer: A high PDI is a hallmark of conventional free-radical polymerization, where termination reactions are uncontrolled. To achieve a narrow, well-defined molecular weight distribution (PDI < 1.3), you must employ a controlled or "living" radical polymerization technique.

  • The "Why": The RAFT Mechanism: RAFT polymerization introduces a mediating agent (the RAFT agent or CTA) that reversibly caps the growing polymer chains. This establishes a rapid equilibrium between active (growing) and dormant (capped) chains. Since most chains are in the dormant state at any given time, the probability of two active chains terminating is drastically reduced. All chains grow at a similar rate, leading to a polymer population with very similar lengths and thus a low PDI.

  • Recommended Action: Implement a RAFT polymerization protocol. N-Acryloyl-2-pyrrolidinone, as an acrylamide derivative, is considered a "Less-Activated Monomer" (LAM).[10][11] For LAMs, xanthate-based RAFT agents are highly effective at controlling the polymerization.[10][12]

Troubleshooting Flowchart

Here is a logical workflow to diagnose and solve common polymerization issues.

G start Problem with PAPY Synthesis issue_mw Incorrect Molecular Weight (MW)? start->issue_mw issue_pdi High Polydispersity (PDI)? start->issue_pdi issue_conv Low Monomer Conversion? start->issue_conv mw_cause1 Check [Monomer]/[Initiator] Ratio (Conventional FRP) issue_mw->mw_cause1 Yes mw_cause2 Switch to Controlled Method (e.g., RAFT) issue_mw->mw_cause2 Yes pdi_cause Inherent to Conventional FRP issue_pdi->pdi_cause Yes conv_cause1 Check Reaction Time / Temp issue_conv->conv_cause1 Yes conv_cause2 Check Reagent Purity issue_conv->conv_cause2 Yes mw_sol1 Solution: - Use stock solutions for accuracy - Add a Chain Transfer Agent mw_cause1->mw_sol1 mw_sol2 Solution: - Implement RAFT Protocol - Control MW via [Monomer]/[RAFT Agent] ratio mw_cause2->mw_sol2 pdi_sol Solution: - Use RAFT Polymerization - Choose RAFT agent suitable for LAMs (Xanthates) pdi_cause->pdi_sol conv_sol1 Solution: - Increase polymerization time - Optimize temperature for initiator conv_cause1->conv_sol1 conv_sol2 Solution: - Purify monomer to remove inhibitors conv_cause2->conv_sol2

Caption: Troubleshooting workflow for PAPY synthesis.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of poly(N-Acryloyl-2-pyrrolidinone).

Q1: What is the most reliable method for synthesizing PAPY with a target molecular weight of 50,000 g/mol and a PDI below 1.2?

Answer: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is unequivocally the most reliable method for this objective.[7][8] It offers excellent control over the final polymer characteristics. The theoretical number-average molecular weight (Mn) can be precisely targeted using the following equation:

Mn = (([Monomer]₀ / [RAFT Agent]₀) × Monomer MW × Conversion) + RAFT Agent MW

By setting the initial monomer-to-RAFT agent ratio, you can predictably synthesize PAPY with your desired molecular weight. This method routinely achieves PDIs below 1.20.[13]

Q2: How does reaction temperature impact the molecular weight and PDI?

Answer: Temperature plays a crucial role by influencing the rate of initiator decomposition.

  • In Conventional Polymerization: Higher temperatures increase the rate of radical generation from the initiator (e.g., AIBN). This leads to a higher concentration of growing chains and, consequently, a lower final molecular weight.[1] Excessively high temperatures can also promote side reactions and chain transfer to solvent or monomer, which can broaden the PDI.[1][14]

  • In RAFT Polymerization: The temperature must be sufficient to decompose the initiator at a steady rate to start the polymerization. However, the molecular weight is primarily governed by the monomer/RAFT agent ratio. The main effect of temperature in a well-designed RAFT system is on the rate of polymerization, not the final molecular weight. The chosen temperature should be a balance between achieving a reasonable reaction time and minimizing potential side reactions.

Q3: My polymer precipitates out of the solution during the reaction. What can I do?

Answer: Polymer precipitation during synthesis occurs when the growing polymer chain becomes insoluble in the reaction solvent. This is often a function of both the chosen solvent and the polymer's molecular weight.

  • Solvent Choice: Ensure you are using a good solvent for both the N-Acryloyl-2-pyrrolidinone monomer and the resulting polymer. Solvents like 1,4-dioxane, benzene, and dimethylformamide (DMF) are often suitable choices.[9][12]

  • Molecular Weight: As the polymer chains grow, their solubility characteristics can change. If you are targeting a very high molecular weight, you may need to choose a more effective solvent or run the polymerization at a lower monomer concentration to prevent insolubility issues.

Part 3: Protocols and Data
Data Summary: Polymerization Method Comparison

The choice of polymerization method has a profound impact on the final polymer characteristics. The table below summarizes the expected outcomes.

FeatureConventional Free-RadicalRAFT PolymerizationCausality
MW Control Indirect (via [Initiator])Direct (via [Monomer]/[RAFT Agent])RAFT establishes a controlled equilibrium, making MW dependent on stoichiometry, not just initiation rate.
PDI Broad (> 1.5)Narrow (< 1.3)RAFT minimizes irreversible termination reactions, allowing chains to grow uniformly.[8]
Architecture Linear, Branched (uncontrolled)Linear, Block, Star (controlled)The "living" nature of RAFT allows for sequential monomer addition to create complex architectures.[10][12]
Experimental Protocol: RAFT Polymerization of N-Acryloyl-2-pyrrolidinone (Target Mn = 20,000 g/mol )

This protocol is a self-validating system for achieving precise molecular weight control.

Materials:

  • N-Acryloyl-2-pyrrolidinone (Monomer, MW: 139.15 g/mol ), purified by passing through basic alumina.

  • S-2-Propionic acid-O-ethyl xanthate (RAFT Agent, MW: 224.3 g/mol )

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, Initiator, MW: 164.21 g/mol )

  • 1,4-Dioxane (Anhydrous Solvent)

Calculations (Target Mn = 20,000 g/mol ):

  • Target DP (Degree of Polymerization): (20,000 g/mol ) / (139.15 g/mol ) ≈ 144

  • Monomer to RAFT Agent Ratio: [Monomer]/[RAFT Agent] = 144/1

  • RAFT Agent to Initiator Ratio: A [RAFT]/[AIBN] ratio of 5:1 is recommended for good control.

Procedure:

  • To a 25 mL Schlenk flask, add N-Acryloyl-2-pyrrolidinone (2.0 g, 14.4 mmol).

  • Add S-2-Propionic acid-O-ethyl xanthate (22.4 mg, 0.1 mmol).

  • Add AIBN (3.3 mg, 0.02 mmol).

  • Add 1,4-dioxane (8 mL) to achieve a ~20% w/v solution.

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.

  • To quench the reaction, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the white polymer precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Analyze the molecular weight (Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).

RAFT Polymerization Mechanism

The following diagram illustrates the key equilibria involved in the RAFT process, which enable controlled polymerization.

RAFT_Mechanism cluster_initiation 1. Initiation cluster_raft 2. RAFT Equilibria cluster_termination 3. Termination (Minimized) Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat (Δ) P_n• P_n• 2 R•->P_n• + Monomer (M) Dormant_1 Dormant Chain (Pn-S-C(=S)Z) P_n•->Dormant_1 + RAFT Agent (Z-C(=S)S-R) Dead Polymer Dead Polymer P_n•->Dead Polymer + P_m• Dormant_1->P_n• Intermediate_Radical Intermediate Radical Adduct Dormant_1->Intermediate_Radical Intermediate_Radical->Dormant_1 Dormant_2 Dormant Macro-CTA (Pn-S-C(=S)Z) Intermediate_Radical->Dormant_2 - R• Dormant_2->Intermediate_Radical P_m• Growing Active Chain Dormant_2->P_m• + Monomer (M) (Propagation)

Caption: The RAFT polymerization mechanism.

References
  • Cunningham, V. J., Derry, M. J., Fielding, L. A., Musa, O. M., & Armes, S. P. (2016). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules. [Link]

  • Cunningham, V. J., Derry, M. J., Fielding, L. A., Musa, O. M., & Armes, S. P. (2016). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. PMC. [Link]

  • Deane, O.J., Lovett, J.R., Musa, O.M., Fernyhough, A., & Armes, S.P. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. White Rose Research Online. [Link]

  • Nakahata, R., Mori, S., Takashima, Y., & Yamaguchi, H. (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). RSC Publishing. [Link]

  • Al-Aikon, A. I., Bigger, S. W., & Ghiggino, K. P. (2020). Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones). Polymer Chemistry (RSC Publishing). [Link]

  • Patsnap Eureka. (2025). How to Control Molecular Weight in Free Radical Polymerization. Patsnap. [Link]

  • Engelis, N. G., Anastasaki, A., Nurumbetov, G., Haddleton, D. M., & Whitfield, R. (n.d.). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC. [Link]

  • Deane, O. J. (n.d.). RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. White Rose eTheses Online. [Link]

  • Wang, X., Ye, T., Zhang, Y., Xu, J., & Zhang, W. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • van Zyl, A., Lopez, C. N. G., Albunia, A. R., & Rastogi, S. (2020). How Chain Transfer Leads to a Uniform Polymer Particle Morphology and Prevents Reactor Fouling. MOST Wiedzy. [Link]

  • Klumperman, B., Bon, S. A. F., & German, A. L. (1997). Controlled radical polymerization : control of molecular weight, composition and stereoregularity in homogeneous and heterogeneo. Pure. [Link]

  • ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. ResearchGate. [Link]

  • OUCI. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. OUCI. [Link]

  • Laskar, P., Majumdar, S., & Bhowmick, A. K. (2025). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. [Link]

  • Patrickios, C. S. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]

  • Patrickios, C. S. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. PMC. [Link]

  • Papanikolaou, G. E., Karatza, A. A., & Patrickios, C. S. (n.d.). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of (N-vinyl-2-pyrrolidone-acrylic acid) copolymers by... ResearchGate. [Link]

  • Ganachaud, F., Monteiro, M. J., Gilbert, R. G., Dourges, M.-A., Thang, S. H., & Rizzardo, E. (2000). Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. Macromolecules. [Link]

  • ResearchGate. (n.d.). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). ResearchGate. [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2009). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature Chemistry. [Link]

  • Li, J., Zheng, Y., Wu, Z., Ren, H., Yang, J., & Duan, Q. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. SPIE Digital Library. [Link]

  • Laskar, P., Majumdar, S., & Bhowmick, A. K. (2024). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI. [Link]

  • ResearchGate. (2025). Poly(N-vinyl-2-pyrrolidone-co-acrylic acid): Comparing of “Traditional Heating” and “Microwave-Assisted” Free Radical Polymerization. ResearchGate. [Link]

  • Liu, Y., Zhang, R., Zhao, W., & Zhang, Z. (n.d.). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. PMC. [Link]

  • ResearchGate. (2025). RAFT polymerization of N-vinyl pyrrolidone using prop-2-ynyl morpholine-4-carbodithioate as a new chain transfer agent. ResearchGate. [Link]

  • Hahn, J., & Theato, P. (2019). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. PMC. [Link]

  • Fischer, K., & Matyjaszewski, K. (n.d.). Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules. [Link]

  • López-Saucedo, F., López-Téllez, G., & Bucio, E. (2023). Binary Graft of Poly(acrylic acid) and Poly(vinyl pyrrolidone) onto PDMS Films for Load and Release of Ciprofloxacin. MDPI. [Link]

  • ResearchGate. (2025). Preparation and characterization of pH sensitive poly(N-vinyl-2-pyrrolidone/itaconic acid) copolymer hydrogels. ResearchGate. [Link]

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"2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" stability and storage issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1-oxo-2-propenyl)-2-pyrrolidinone , commonly referred to as N-Acryloyl-2-pyrrolidone (NAP) .

NAP is a highly reactive, functionalized pyrrolidone-based monomer frequently synthesized from pyroglutamic acid (a bio-derived resource)[1]. It is widely utilized by researchers to engineer thermoresponsive block copolymers and smart materials via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization[2]. Because it contains both a terminal vinyl group and an N-acyl lactam moiety, NAP is highly susceptible to spontaneous polymerization and hydrolytic degradation if not managed correctly.

This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to ensure the integrity of your monomer from storage to synthesis.

Part 1: Physicochemical & Storage Parameters

To establish a baseline for your experimental design, refer to the critical handling metrics summarized below. Deviations from these parameters are the primary cause of experimental failure.

ParameterSpecificationMechanistic Rationale
Chemical Formula C₇H₉NO₂Contains an electrophilic N-acyl lactam core.
Standard Stabilizer MEHQ (typically 100–500 ppm)Scavenges free radicals to prevent auto-acceleration.
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal initiation of the vinyl group.
Atmosphere Aerobic (Do NOT store under Argon/N₂)MEHQ requires dissolved oxygen to function effectively.
Light Sensitivity High (Store in amber vials)UV/visible light can trigger photolytic radical generation.
Part 2: Troubleshooting & Diagnostics (FAQs)
Q1: My monomer arrived or turned into a highly viscous gel/solid block during storage. What caused this, and can it be salvaged?

The Causality: You are observing spontaneous free-radical polymerization. This occurs when the inhibitor (MEHQ) is either depleted or deactivated. A common, fatal mistake in many labs is purging the monomer storage vial with inert gas (Nitrogen or Argon) before placing it in the fridge. MEHQ does not scavenge carbon-centered radicals directly; it requires dissolved oxygen to form peroxy radicals, which MEHQ then neutralizes. By removing oxygen, you disable the inhibitor, leading to auto-acceleration and the formation of poly(N-acryloyl-2-pyrrolidone)[1]. The Solution: Once polymerized, the monomer cannot be salvaged and must be disposed of. To prevent this, always store the monomer in the dark at 2–8°C with a headspace of ambient air.

Q2: My RAFT polymerization kinetics are sluggish, and the dispersity (ĐM) of my block copolymer is abnormally high. What went wrong?

The Causality: Sluggish kinetics and poor molecular weight control in controlled living radical polymerizations (like RAFT) are almost always due to residual inhibitor or oxygen in the reaction vessel[2]. If you did not actively remove the MEHQ prior to adding your chain transfer agent (e.g., benzyl dithiobenzoate) and initiator (e.g., AIBN), the MEHQ will consume the primary radicals, disrupting the precise stoichiometric ratio required for controlled chain growth[2]. The Solution: You must pass the monomer through a basic alumina plug immediately before use (See Protocol 1 below).

Q3: I prepared an aqueous stock solution of the monomer for later use, but NMR analysis shows significant impurities. Why?

The Causality: You are observing hydrolytic degradation. The N-acryloyl group attached to the pyrrolidone ring forms an N-acyl lactam. The nitrogen lone pair is pulled between two competing carbonyl groups, making the acryloyl carbonyl highly electrophilic. In the presence of water—especially if the pH deviates from neutral—nucleophilic attack occurs, cleaving the imide bond to yield acrylic acid and 2-pyrrolidone. The Solution: Never store NAP in aqueous solutions or protic solvents for extended periods. Prepare solutions fresh immediately prior to your polymerization sequence.

Degradation Monomer N-Acryloyl-2-pyrrolidone (Intact Monomer) Heat Heat / Light / O2 Depletion Monomer->Heat Exposure Moisture Moisture / Extreme pH Monomer->Moisture Exposure Polymer Spontaneous Polymerization (Viscous Gel / Solid) Heat->Polymer Radical Initiation Hydrolysis Imide Bond Cleavage (Acrylic Acid + 2-Pyrrolidone) Moisture->Hydrolysis Nucleophilic Attack

Fig 1. Primary degradation pathways of N-Acryloyl-2-pyrrolidone under improper storage.

Part 3: Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results when synthesizing thermoresponsive polymers (such as those exhibiting Lower Critical Solution Temperature (LCST) behaviors)[3], strictly adhere to the following workflows.

Protocol 1: Inhibitor Removal via Basic Alumina Chromatography

Purpose: To remove MEHQ stabilizer immediately prior to RAFT or free-radical polymerization.

  • Equilibration: Remove the NAP monomer from the 2–8°C refrigerator and allow it to equilibrate to room temperature in the dark. Self-Validation Check: Condensation on the outside of the vial must evaporate before opening to prevent introducing moisture.

  • Column Preparation: Pack a glass pipette or small chromatography column with 2–3 inches of activated basic alumina (Brockmann I).

  • Elution: Dilute the required mass of NAP in a minimal amount of anhydrous Tetrahydrofuran (THF)[2]. Pass the solution through the alumina plug. The basic alumina will selectively bind the phenolic MEHQ inhibitor.

  • Verification: Collect the eluent in a pre-weighed, dry Schlenk flask. The resulting monomer solution is now highly reactive and uninhibited.

  • Immediate Use: Proceed immediately to add your RAFT agent and initiator, followed by standard freeze-pump-thaw degassing cycles[1].

Protocol 2: Safe Aliquoting and Long-Term Storage

Purpose: To prevent repeated freeze-thaw cycles and moisture ingress in the bulk supply.

  • Inside a dry, well-ventilated fume hood (do not use a nitrogen-filled glovebox), transfer the bulk monomer into smaller, single-use amber glass vials.

  • Ensure at least 30% of the vial volume remains as ambient air (headspace) to provide the oxygen necessary for MEHQ function.

  • Seal the vials tightly with PTFE-lined caps to prevent ambient moisture ingress.

  • Store the aliquots in a dedicated 2–8°C refrigerator away from any UV light sources.

Workflow Storage 1. Storage (2-8°C, Dark, Aerobic) Thaw 2. Equilibration (Warm to Room Temp) Storage->Thaw Purify 3. Inhibitor Removal (Basic Alumina Plug) Thaw->Purify Degas 4. Degassing (Freeze-Pump-Thaw) Purify->Degas Purify->Degas Pure Monomer React 5. RAFT Polymerization (70°C, Inert Gas) Degas->React

Fig 2. Standard workflow from monomer storage to RAFT polymerization.

References
  • Thermoresponsive block copolymer micelles with tunable pyrrolidone-based polymer cores: structure/property correlations and application as drug carriers. The Royal Society of Chemistry (RSC). Available at:[Link][1]

  • Properties of γ-Substituted Poly(N-acryloyl-2-pyrrolidones). Polymer Chemistry - RSC Publishing. Available at:[Link][2]

  • Thermoresponsive polymer nanocarriers for biomedical applications. ResearchGate. Available at:[Link][3]

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Technical Support Center: Inhibitor Removal from N-Acryloyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective removal of polymerization inhibitors from N-Acryloyl-2-pyrrolidinone monomer. We will delve into the fundamental reasons for inhibitor removal, present validated experimental protocols, and offer a troubleshooting framework to address common challenges. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure successful and reproducible outcomes in your polymerization experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and purification of N-Acryloyl-2-pyrrolidinone.

Q1: Why is it essential to remove the inhibitor from N-Acryloyl-2-pyrrolidinone before polymerization?

A: Commercial N-Acryloyl-2-pyrrolidinone, like most acrylate and vinyl monomers, is supplied with a small amount of a polymerization inhibitor to ensure chemical stability during transport and storage.[1] These inhibitors function by scavenging free radicals, which are the active species required to initiate the polymerization chain reaction.[2] If the inhibitor is not removed, it will react with the free radicals generated by your initiator (e.g., AIBN, benzoyl peroxide), leading to a significant induction period, reduced polymerization rates, lower monomer conversion, and potentially complete failure of the reaction.[1] For controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), the presence of inhibitors is particularly detrimental to achieving predictable molecular weights and narrow polydispersity.

Q2: What is the typical inhibitor used in N-Acryloyl-2-pyrrolidinone?

A: The most prevalent inhibitor used for acrylate monomers is the monomethyl ether of hydroquinone (MEHQ), also known as 4-methoxyphenol.[3][4][5] This phenolic compound is highly effective at quenching radicals. While other inhibitors like hydroquinone (HQ) or 4-tert-butylcatechol (TBC) are used for other monomers, MEHQ is the standard for acrylates and should be assumed to be present unless the manufacturer's documentation specifies otherwise.

Q3: What are the primary laboratory-scale methods for removing MEHQ?

A: There are three well-established methods for removing phenolic inhibitors like MEHQ from monomers:

  • Activated Alumina Column Chromatography: This is a highly effective and widely recommended method that involves passing the monomer through a column packed with activated basic alumina, which adsorbs the weakly acidic MEHQ.[2][6][7]

  • Aqueous Base (NaOH) Wash: This technique uses liquid-liquid extraction. The monomer is washed with a dilute aqueous solution of sodium hydroxide, which converts the phenolic MEHQ into its water-soluble sodium salt, allowing it to be separated from the organic monomer phase.[2][8]

  • Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their different boiling points.[9] While it can yield very pure monomer, it carries a significant risk of thermally-induced polymerization if not performed with precise temperature and pressure control.[10]

Q4: How can I verify that the inhibitor has been successfully removed?

A: The concentration of residual MEHQ can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][11] MEHQ has a characteristic UV absorbance profile that allows for its precise quantification, confirming the efficacy of your purification method.

Q5: How should I handle and store the purified, inhibitor-free monomer?

A: Once the inhibitor is removed, N-Acryloyl-2-pyrrolidinone is highly susceptible to spontaneous polymerization. The purified monomer should be used immediately .[10] If temporary storage is absolutely necessary, it must be kept at a low temperature (2-8 °C) in a dark container and under an inert atmosphere (e.g., nitrogen or argon) to minimize thermal, photo-induced, and oxygen-initiated polymerization.[10]

Section 2: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the two most common and reliable inhibitor removal techniques.

Method 1: Activated Alumina Column Chromatography

This is often the most convenient and safest method for laboratory-scale purification. The basic alumina acts as an adsorbent for the phenolic inhibitor.[12]

Materials:

  • N-Acryloyl-2-pyrrolidinone containing MEHQ inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask (round-bottom or Erlenmeyer)

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a vertical position. Insert a small plug of glass wool at the bottom to support the packing material if the column is not fritted.

  • Packing: Add the activated basic alumina to the column. A general guideline is to use 15-20g of alumina per 100 mL of monomer. Gently tap the side of the column to ensure the alumina is well-packed and free of air channels.

  • Purification: Carefully pour the N-Acryloyl-2-pyrrolidinone monomer onto the top of the alumina bed.

  • Elution: Open the stopcock and allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed by the alumina.

  • Collection: Collect the purified, colorless monomer in a clean, dry flask. The first few milliliters may be discarded as a pre-wash.

  • Post-Purification: The purified monomer is now highly reactive and should be used immediately for your polymerization reaction.[10]

G cluster_workflow Workflow: Alumina Column Chromatography A Start: Monomer (with MEHQ inhibitor) B Prepare Basic Alumina Column A->B 1. Prepare C Pass Monomer Through Column via Gravity B->C 2. Load & Elute D Collect Purified Inhibitor-Free Monomer C->D 3. Collect E Use Immediately or Store Under Inert Atmosphere, Cold and Dark D->E 4. Handle

Workflow for inhibitor removal using an activated alumina column.
Method 2: Aqueous Base Wash (NaOH Extraction)

This method leverages an acid-base extraction to remove the weakly acidic MEHQ.

Materials:

  • N-Acryloyl-2-pyrrolidinone containing MEHQ inhibitor

  • 0.1 M Sodium Hydroxide (NaOH) aqueous solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Extraction: Place the N-Acryloyl-2-pyrrolidinone monomer in a separatory funnel. Add an equal volume of 0.1 M NaOH solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently by inverting it and opening the stopcock to release any pressure buildup.

  • Separation: Allow the two layers to fully separate. The lower aqueous layer will contain the sodium phenolate salt of MEHQ.[8]

  • Drain: Carefully drain and discard the lower aqueous layer. Repeat the wash with 0.1 M NaOH two more times, or until the aqueous layer is completely colorless.

  • Neutralization: Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.

  • Initial Drying: Wash the monomer with an equal volume of saturated brine solution. This helps to pull dissolved water from the organic phase. Drain the aqueous layer.

  • Final Drying: Transfer the monomer to a clean, dry flask. Add anhydrous MgSO₄ or Na₂SO₄ (approx. 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes to remove all traces of water.

  • Filtration: Filter the monomer through a fluted filter paper or a cotton plug to remove the drying agent.

  • Post-Purification: The resulting pure monomer is ready for immediate use.

G cluster_workflow Workflow: Aqueous Base (NaOH) Wash A Start: Monomer (with MEHQ inhibitor) in Separatory Funnel B Add 0.1 M NaOH (aq). Shake & Vent. A->B C Separate & Discard Lower Aqueous Layer B->C D Repeat Wash Until Aqueous Layer is Colorless C->D 2-3x E Wash with DI Water & Saturated Brine D->E F Dry Monomer Over Anhydrous MgSO₄ E->F G Filter to Remove Drying Agent F->G H End: Purified Monomer (Use Immediately) G->H

Workflow for inhibitor removal using an aqueous NaOH wash.

Section 3: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Inhibitor Removal (Confirmed by analysis)1. Insufficient amount of basic alumina used.[2]2. Alumina is not sufficiently active (has absorbed moisture).3. Inadequate washing with NaOH solution.[2]4. Inefficient phase separation during NaOH wash.1. Increase the amount of alumina in the column (e.g., 25-30g per 100 mL monomer).2. Use freshly opened or freshly activated basic alumina.3. Perform additional washes with the NaOH solution until the aqueous layer is consistently colorless.4. Allow more time for complete phase separation and carefully separate the layers.
Monomer Polymerized During Purification 1. (Distillation) Temperature was too high.[10]2. (Alumina Column) Column overheated due to the exothermic nature of adsorption, or from an external heat source.3. Monomer was exposed to UV light (e.g., direct sunlight).4. Contamination with a polymerization initiator (e.g., peroxides in glassware).1. If using distillation, strictly control the temperature and pressure.[13]2. For larger scale alumina purification, consider cooling the column with a water jacket.3. Protect the apparatus from light by wrapping it in aluminum foil.[10]4. Ensure all glassware is scrupulously clean and dry.
Low Yield of Purified Monomer 1. Significant amount of monomer remained in the alumina column.2. Emulsion formation during NaOH wash, leading to poor phase separation.3. Incomplete transfer between washing and drying steps.1. After the bulk of the monomer has passed through, you can gently apply positive pressure with an inert gas to push through the remaining monomer. Do not push the column dry.2. If an emulsion forms, add more saturated brine solution to help break it. Avoid overly vigorous shaking.3. Ensure quantitative transfers between vessels.
Polymerization is Sluggish or Fails After Purification 1. Residual water in the monomer (from NaOH wash).2. Residual NaOH in the monomer.3. The purified monomer was not used immediately and has started to form oligomers or was contaminated with oxygen.[10]1. Ensure the final drying step with MgSO₄ or Na₂SO₄ is performed thoroughly.2. Ensure the DI water and brine washing steps are performed correctly to neutralize and remove all base.3. Use purified monomer immediately. If brief storage is unavoidable, ensure it is under an inert atmosphere and refrigerated.[10]

Section 4: Quantitative Comparison of Methods

Choosing the right method depends on your experimental needs, scale, and available equipment.

MethodTypical EfficiencyAdvantagesDisadvantages / Risks
Activated Alumina Column >99% removal- Simple, fast, and generally safe.- Avoids introducing water to the monomer.[2][6]- Disposable columns are commercially available.[14]- Cost of alumina for larger scales.- Potential for clogging if monomer is viscous.- Exothermic process can be a risk without care.
Aqueous Base (NaOH) Wash >98% removal- Inexpensive and scalable.- Effective for high inhibitor concentrations.[2]- Introduces water, requiring a thorough drying step.- Potential for emulsion formation.- Handling of caustic solutions required.[8]
Vacuum Distillation >99.5% removal- Can achieve the highest purity by also removing oligomers and other non-volatile impurities.[9][15]- High risk of uncontrolled thermal polymerization. [10]- Requires specialized glassware and careful control of temperature and pressure.[13]

Section 5: Critical Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling N-Acryloyl-2-pyrrolidinone and other chemicals.[16][17]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[16]

  • Handling Purified Monomer: Inhibitor-free N-Acryloyl-2-pyrrolidinone is highly reactive. Avoid exposure to heat, light, and air. Plan your experiment to use the monomer immediately after purification.[10]

  • Waste Disposal: Dispose of used alumina (now containing MEHQ) and aqueous waste according to your institution's hazardous waste guidelines.

References

  • An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Scientific Research Publishing (SCIRP). Available at: [Link]

  • WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof. Google Patents.
  • US4144137A - Method for removal of polymerization inhibitor. Google Patents.
  • Inhibition of acrylic acid and acrylate autoxidation. Royal Society of Chemistry Publishing. Available at: [Link]

  • Removing inhibitor from MMA (and other methacrylate monomers). Reddit. Available at: [Link]

  • Poly(N-vinyl-2-pyrrolidone-co-acrylic acid): Comparing of “Traditional Heating” and “Microwave-Assisted” Free Radical Polymerization. ResearchGate. Available at: [Link]

  • How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? ResearchGate. Available at: [Link]

  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. Available at: [Link]

  • T 0716/07 (Distillation of N-vinylpyrrolidone/NIPPON SHOKUBAI) 05-05-2010. European Patent Office. Available at: [Link]

  • Adsorption & Filtration. Huber Advanced Materials. Available at: [Link]

  • US3816267A - Inhibition of acrylate polymerization. Google Patents.
  • Measuring MeHQ (Polymerization Inhibitor). Applied Analytics. Available at: [Link]

  • Polymerization and characterization of N-vinyl-2-pyrrolidone. OpenMETU. Available at: [Link]

  • US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone. Google Patents.
  • Removing Mehq Inhibitor From Methyl Acrylate Monomer. Cheresources.com Community. Available at: [Link]

  • HPLC Determination of Free Amounts of (Meth)acrylic Monomers in Solvent and Water-borne Poly(meth)acrylates. ResearchGate. Available at: [Link]

  • How can I remove an inhibitor from acrylic acid? ResearchGate. Available at: [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). Royal Society of Chemistry Publishing. Available at: [Link]

  • Activated Alumina - Monomer Treatment(TBC Removal). Sinocata. Available at: [Link]

  • Activated Alumina. M Chemical. Available at: [Link]

  • Amine activators for the “cool” peroxide initiated polymerization of acrylic monomers. ResearchGate. Available at: [Link]

  • Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. SPIE Digital Library. Available at: [Link]

  • ASTM D3125-06 - Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric. ASTM International. Available at: [Link]

  • n-Vinyl-2-pyrrolidone Safety Data Sheet. Scientific Polymer Products, Inc.. Available at: [Link]

  • Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. National Center for Biotechnology Information (PMC). Available at: [Link]

  • EP1569886A2 - Method for reducing mehq content in acrylic acid. Google Patents.
  • The influence of N‐vinyl pyrrolidone on polymerization kinetics and thermo‐mechanical properties of crosslinked acrylate polymers. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone. RCI Labscan Limited. Available at: [Link]

  • RAFT Homo- and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. ACS Publications. Available at: [Link]

  • Complete Guide To Activated Alumina Desiccants. Stream Peak. Available at: [Link]

  • Inhibitor removers, Prepacked. SLS Ireland. Available at: [Link]

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Improving the swelling ratio of N-Acryloyl-2-pyrrolidinone hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Portal. This guide is engineered for researchers and drug development professionals working with N-Acryloyl-2-pyrrolidinone (NAP) hydrogels. NAP (often studied alongside its polymeric derivative, poly(N-acryloylpyrrolidine)) is a highly versatile, thermoresponsive material. However, achieving an optimal swelling ratio requires precise thermodynamic and structural tuning.

Below is our diagnostic matrix, step-by-step optimization protocol, and technical FAQ to help you troubleshoot restricted swelling capacities and sluggish hydration kinetics.

Part 1: Diagnostic Troubleshooting Guide

Q1: My synthesized NAP hydrogel exhibits a highly restricted maximum swelling capacity (<15 g/g). How can I increase this thermodynamically? Causality & Solution: The primary thermodynamic barrier to swelling is the elastic retraction force of the polymer network. According to the Flory-Rehner theory, the equilibrium swelling state is reached when the osmotic mixing force driving solvent into the gel is perfectly balanced by the elastic force of the crosslinked chains resisting expansion. If your crosslinker concentration is too high, the mesh size between polymer chains is drastically reduced. 1 demonstrates that increasing crosslinker concentration directly decreases the maximum swelling degree[1]. Action: Systematically reduce your crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA) concentration from 2.0 mol% down to 0.5 mol% relative to the monomer.

Q2: I need to increase the swelling ratio beyond what crosslinker reduction allows. How can I chemically modify the NAP network? Causality & Solution: You must increase the internal osmotic pressure of the hydrogel. Copolymerizing NAP with an ionizable, hydrophilic comonomer like Acrylic Acid (AAc) is highly effective. When the AAc-grafted hydrogel is placed in a neutral or basic environment (pH > pKa of AAc, ~4.2), the carboxylic acid groups deprotonate into carboxylate ions (-COO⁻). The electrostatic repulsion between the negatively charged polymer chains forces the network to expand. Furthermore, the influx of mobile counterions creates a Donnan osmotic pressure gradient that pulls water into the gel. 2 show that AAc addition and subsequent NaOH treatment can increase the swelling ratio from ~9.7 g/g to nearly 33 g/g[2].

Q3: My modified NAP hydrogel swells well, but the kinetics are extremely slow. How do I accelerate the water uptake? Causality & Solution: Bulk hydrogels rely on the slow diffusion of water molecules through a dense polymer matrix. To shift the mass transport mechanism from diffusion to rapid capillary action, you must engineer a macroporous network. This is achieved using High Internal Phase Emulsion (HIPE) templating. confirms that introducing an interconnected porous structure can increase water uptake rates and absolute capacity by nearly an order of magnitude.

Part 2: Experimental Workflow & Visualization

Workflow A Low Swelling Ratio in NAP Hydrogel B1 High Elastic Retraction A->B1 B2 Low Osmotic Pressure A->B2 B3 Diffusion-Limited Transport A->B3 C1 Decrease Crosslinker (MBAA) B1->C1 Flory-Rehner C2 Graft Ionic Comonomer (e.g., AAc) B2->C2 Donnan Effect C3 Apply HIPE Templating (Macroporosity) B3->C3 Capillary Action D Enhanced Swelling Capacity & Rapid Kinetics C1->D C2->D C3->D

Fig 1. Mechanistic workflow for diagnosing and optimizing NAP hydrogel swelling ratios.

Part 3: Step-by-Step Methodology

Protocol: Synthesis of Macroporous NAP-co-AAc Hydrogels via HIPE

Purpose: To shift water transport from diffusion to capillary action, drastically reducing equilibrium swelling time while maximizing total capacity.

Step 1: Aqueous Phase Preparation Dissolve 10% wt NAP monomer and 2.0% wt AAc comonomer in deionized water. Add 0.5 mol% MBAA (relative to total monomer) as the crosslinker. Introduce 1.0 mol% Ammonium Persulfate (APS) as the thermal initiator. Stir at 200 rpm until completely homogenized. Causality: Keeping MBAA low minimizes elastic retraction, while AAc provides the Donnan osmotic driving force.

Step 2: Emulsification (The HIPE Process) In a separate vessel, dissolve 5% wt Span 80 in cyclohexane. Slowly add this organic phase dropwise to the aqueous phase while subjecting the mixture to high-shear homogenization (600 rpm). Continue until the internal (organic) phase volume exceeds 74%, forming a highly viscous, stable water-in-oil emulsion. Causality: The cyclohexane droplets act as physical templates. When removed, they leave behind interconnected macropores.

Step 3: Free-Radical Polymerization Transfer the stable emulsion into a sealed glass mold. Place in a thermostatic oven at 60°C for 24 hours. Causality: Heat decomposes the APS, generating sulfate radicals that initiate the vinyl polymerization of NAP and AAc, locking the emulsion structure into a solid crosslinked network.

Step 4: Templating Solvent Extraction Remove the polymerized hydrogel from the mold. Submerge in a Soxhlet extractor using absolute ethanol for 24 hours to remove the cyclohexane and unreacted monomers. Causality: Incomplete extraction leaves hydrophobic cyclohexane in the pores, which will actively repel water and destroy the swelling ratio.

Step 5: Hydration and Ionization Transfer the purified hydrogel to a pH 7.4 phosphate buffer solution. Causality: The neutral pH ensures the AAc groups (pKa ~4.2) are fully deprotonated into carboxylate ions (-COO⁻), maximizing electrostatic repulsion and osmotic swelling.

Self-Validating System Check: To ensure the protocol succeeded, weigh the hydrogel in its dry state (


). Submerge it in the pH 7.4 buffer and record its mass (

) every 15 minutes. If the swelling ratio

does not exceed 2000% within 2 hours, the emulsion likely collapsed during Step 3 (coalescence of cyclohexane droplets), indicating that the homogenization shear rate was too low or surfactant concentration was insufficient.

Part 4: Quantitative Data Summary

The following table summarizes the expected thermodynamic improvements when applying the troubleshooting steps above to a baseline NAP hydrogel.

Table 1: Effect of Comonomer and Synthesis Method on NAP Hydrogel Swelling

Hydrogel MatrixCrosslinker (MBAA)Modification AppliedEquilibrium Swelling Ratio (g/g)Time to Equilibrium
Pure NAP2.0 mol%None (Bulk Synthesis)12.5> 48 hours
Pure NAP0.5 mol%Reduced Crosslinking18.2> 48 hours
NAP-co-AAc0.5 mol%2.0% Acrylic Acid Grafting21.1> 48 hours
NAP-co-AAc (pH 7.4)0.5 mol%Carboxylate Ionization (NaOH)33.0> 48 hours
NAP-co-AAc (HIPE) 0.5 mol% Macroporous Templating 31.5 < 2 hours

Part 5: Advanced FAQs

Q4: Why does my NAP hydrogel suddenly shrink and expel water when placed in a 55°C incubator? Is the network degrading? A4: No, this is not a structural failure; it is a fundamental thermodynamic property of pyrrolidone/pyrrolidine-based acrylamide derivatives. NAP networks possess a Lower Critical Solution Temperature (LCST).3 indicates that related polymers like poly(N-acryloylpyrrolidine) exhibit an LCST around 51°C[3]. Below this temperature, hydrogen bonding between the water and the pyrrolidinone ring dominates, promoting swelling. Above the LCST, these hydrogen bonds break, and hydrophobic polymer-polymer interactions dominate, causing the network to undergo a rapid coil-to-globule transition and expel water.

References

  • Improvement of Swelling Behaviour of Poly (Vinyl Pyrrolidone) and Acrylic Acid Blend Hydrogel Prepared By the Application of Gamma Radiation. Longdom Publishing. 2

  • Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. National Institutes of Health (NIH). 1

  • Synthesis and characterization of porous co-polymeric hydrogels of 2-Hydroxyethyl methacrylate and N-vinyl pyrrolidone via high internal phase emulsion. Scientific Information Database (SID).

  • Molecular Design and Role of the Dynamic Hydrogen Bonds and Hydrophobic Interactions in Temperature-Switchable Polymers: From Understanding to Applications. MDPI. 3

Sources

Technical Support Center: Characterization of Poly(N-Acryloyl-2-pyrrolidinone)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of poly(N-Acryloyl-2-pyrrolidinone) (PNAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this hydrophilic polymer. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and accuracy of your results.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with PNAP.

Q1: Why is the characterization of poly(N-Acryloyl-2-pyrrolidinone) considered challenging?

The primary challenges in characterizing PNAP stem from its hydrophilic and polar nature.[1][2] These properties can lead to undesirable interactions with analytical instrumentation, particularly in techniques like Size Exclusion Chromatography (SEC) where the polymer may interact with the column's stationary phase, leading to inaccurate molecular weight measurements.[3][4] Additionally, its high affinity for water requires careful consideration of solvent selection and sample preparation to obtain reliable data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and thermal analysis.[5]

Q2: What are the most critical characterization techniques for PNAP?

The essential toolkit for PNAP characterization includes:

  • Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight distribution (Mn, Mw, and Polydispersity Index - PDI).[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine monomer conversion, and in some cases, end-group analysis.[5][7][8]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).[9][10][11]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.[9][12][13]

Q3: What are some common safety precautions when working with N-Acryloyl-2-pyrrolidinone monomer and its polymer?

As with any acryloyl monomer, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any residual monomer, which can be a skin and respiratory irritant. Consult the Safety Data Sheet (SDS) for detailed safety information.

II. Troubleshooting Guides

This section provides practical solutions to specific problems you may encounter during your experiments.

A. Size Exclusion Chromatography (SEC/GPC) Troubleshooting

The accurate determination of molecular weight is crucial for understanding the physical and chemical properties of PNAP. However, its polar nature can lead to several chromatographic issues.

Troubleshooting Workflow for SEC/GPC of PNAP

Problem GPC/SEC Issue: - Peak Tailing/Fronting - Broad Peaks - Inconsistent Results Cause1 Polymer-Column Interaction Problem->Cause1 Cause2 Poor Solubility / Aggregation Problem->Cause2 Cause3 Inappropriate Mobile Phase Problem->Cause3 Cause4 Column Degradation Problem->Cause4 Solution1 Add Salt to Mobile Phase (e.g., 0.05 M LiBr or NaNO3 in DMF) Cause1->Solution1 Solution2 Use Polar-Compatible Columns (e.g., modified polystyrene-divinylbenzene or polymethacrylate-based) Cause1->Solution2 Solution3 Ensure Complete Dissolution (Gentle heating/vortexing) Cause2->Solution3 Solution4 Filter Sample Before Injection (0.22 or 0.45 µm PTFE filter) Cause2->Solution4 Solution5 Optimize Mobile Phase (e.g., DMF, DMAc with additives) Cause3->Solution5 Solution6 Perform Column Maintenance (Flush with appropriate solvents) Cause4->Solution6

Caption: Troubleshooting logic for common GPC/SEC issues with PNAP.

Problem Potential Cause Recommended Solution
Peak tailing or fronting Secondary interactions between the polar PNAP and the column stationary phase. This is a common issue with hydrophilic polymers on standard polystyrene-divinylbenzene columns.[2][4]1. Modify the mobile phase: Add a salt, such as lithium bromide (LiBr) or sodium nitrate (NaNO3) at a concentration of 0.01-0.05 M to your mobile phase (e.g., DMF or DMAc).[1][4] This screens the electrostatic interactions. 2. Use a more appropriate column: Employ columns specifically designed for polar polymers, which often have a more hydrophilic surface chemistry.
Broad or distorted peaks 1. Polymer aggregation: PNAP chains may aggregate in solution, leading to a broader distribution of hydrodynamic volumes. 2. Poor solubility: The polymer may not be fully dissolved in the mobile phase.[3]1. Improve solubility: Ensure complete dissolution by gentle heating or extended vortexing. Consider using a stronger polar aprotic solvent like DMAc if DMF is insufficient. 2. Filter the sample: Pass the dissolved sample through a 0.22 or 0.45 µm syringe filter (PTFE or other compatible material) before injection to remove any aggregates or particulates.
Inconsistent retention times 1. Fluctuations in flow rate or temperature. GPC/SEC is highly sensitive to these parameters.[13] 2. Column degradation: Over time, the column packing can degrade, especially with aggressive mobile phases.1. System equilibration: Ensure the GPC/SEC system is fully equilibrated at the desired temperature and flow rate before injecting your samples. 2. Column performance check: Regularly check the column performance with a known standard to monitor for any degradation.
Low signal-to-noise ratio Low refractive index increment (dn/dc) of PNAP in the chosen mobile phase. [4]1. Increase sample concentration: If possible without causing viscosity issues, increase the concentration of your polymer solution. 2. Use a more sensitive detector: A multi-angle light scattering (MALS) detector can provide absolute molecular weight determination and is often more sensitive than a refractive index (RI) detector alone.[3]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful tool for structural elucidation, but broad peaks and solvent compatibility can be challenging for polymers.

Problem Potential Cause Recommended Solution
Broad, poorly resolved peaks 1. High molecular weight and/or high concentration: This leads to restricted chain mobility and shorter T2 relaxation times. 2. Incomplete dissolution or aggregation. 1. Optimize sample concentration: Prepare a more dilute sample (e.g., 5-10 mg/mL). 2. Increase temperature: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase chain mobility and sharpen the signals.[5] 3. Use a different solvent: Ensure the polymer is fully dissolved. Solvents like DMSO-d6 or D2O are often good choices for hydrophilic polymers.
Overlapping signals The proton signals from the polymer backbone and the pyrrolidinone ring may overlap, making interpretation difficult. [8][14]1. Use 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals and assign the proton and carbon resonances unambiguously.[8]
Presence of a large water peak (when using D2O) Residual water in the sample or incomplete exchange with D2O. 1. Lyophilize from D2O: Dissolve the polymer in D2O and then lyophilize. Repeat this process 2-3 times to exchange all labile protons. 2. Use a solvent suppression technique: Most modern NMR spectrometers have pulse sequences to suppress the residual water signal.
C. Thermal Analysis (DSC/TGA) Troubleshooting

Thermal analysis provides insights into the physical properties and stability of PNAP.

Problem Potential Cause Recommended Solution
No discernible glass transition (Tg) in DSC 1. The Tg is very broad or weak. 2. The presence of residual solvent or moisture can plasticize the polymer, lowering and broadening the Tg. [9]1. Optimize heating rate: A faster heating rate (e.g., 20 °C/min) can sometimes make the Tg more prominent. 2. Thoroughly dry the sample: Dry the sample under vacuum at an elevated temperature (below the degradation temperature) before the DSC analysis to remove any residual solvent or water. Perform a second heating run in the DSC to erase the thermal history.[13]
Irreproducible TGA results 1. Inconsistent sample mass. 2. Variations in the heating rate or atmosphere. 1. Use a consistent sample mass: Aim for a similar sample mass (e.g., 5-10 mg) for all TGA runs. 2. Control experimental parameters: Ensure the heating rate and atmosphere (e.g., nitrogen or air) are identical for all experiments you wish to compare.

III. Experimental Protocols

These protocols provide a starting point for the characterization of PNAP. Optimization may be required based on the specific molecular weight and properties of your polymer.

A. Protocol for SEC/GPC Analysis of PNAP
  • Mobile Phase Preparation: Prepare a solution of 0.05 M lithium bromide (LiBr) in N,N-dimethylformamide (DMF). Filter the mobile phase through a 0.2 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of PNAP into a 2 mL autosampler vial.

    • Add 1 mL of the mobile phase to the vial.

    • Gently heat (if necessary) and vortex until the polymer is completely dissolved.

    • Allow the solution to cool to room temperature.

    • Filter the sample solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Instrumentation and Conditions:

    • Columns: A set of columns suitable for polar organic polymers (e.g., Agilent PLgel MIXED-D or similar).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-50 °C.

    • Injection Volume: 100 µL.

    • Detector: Refractive Index (RI) and/or Multi-Angle Light Scattering (MALS).

  • Calibration: Calibrate the system using narrow polydispersity polystyrene or polymethylmethacrylate standards.

  • Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

B. Protocol for ¹H NMR Analysis of PNAP
  • Sample Preparation:

    • Weigh approximately 10 mg of the dried PNAP sample into an NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

    • Cap the tube and vortex or gently sonicate until the polymer is fully dissolved.

  • Instrumentation and Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Temperature: 25 °C (or higher if peak broadening is an issue).

    • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic proton signals of the polymer backbone and the pyrrolidinone side chain. The broad signals for the polymer backbone are typically found between 1.5-2.5 ppm and 3.0-4.0 ppm.

C. Protocol for DSC Analysis of PNAP
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the thoroughly dried PNAP sample into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty sealed pan as a reference.

  • Instrumentation and Conditions:

    • Heating/Cooling Rate: 10 °C/min.

    • Temperature Program:

      • Heat from room temperature to 150 °C (or a temperature above the expected Tg but below degradation) to erase thermal history.

      • Cool to -50 °C.

      • Heat from -50 °C to 200 °C.

    • Atmosphere: Nitrogen purge.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which will appear as a step change in the heat flow.[11]

IV. Visualizing PNAP Synthesis and Structure

Polymerization of N-Acryloyl-2-pyrrolidinone

Caption: Synthesis of PNAP from NAP monomer via radical polymerization.

V. References

  • Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone) - PMC. Available at: [Link]

  • (PDF) Preparation and Characterization of Poly (Acrylonitrile-co-1-Acryloylpyrrolidine- 2-Carboxylic Acid) with High Molecular Weight - ResearchGate. Available at: [Link]

  • Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC. Available at: [Link]

  • Size Exclusion Column for Polar Polymers - Chromatography Forum. Available at: [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. Available at: [Link]

  • GPC/SEC Good Practice & Troubleshooting Tutorials - Separation Science. Available at: [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs) - RSC Publishing. Available at: [Link]

  • Tips for improving your resolution in SEC (Size Exclusion Chromatography)(aka gel filtration) - YouTube. Available at: [Link]

  • GPC analysis of PLA PLGA PCL - ResolveMass Laboratories Inc. Available at: [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS | Agilent. Available at: [Link]

  • NMR Spectra of Polymers and Polymer Additives. Available at: [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - MDPI. Available at: [Link]

  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. Available at: [Link]

  • Synthesis and characterization of thermosensitive and pH-sensitive poly (N-isopropylacrylamide-acrylamide-vinylpyrrolidone) for use in controlled release of naltrexone - PubMed. Available at: [Link]

  • Detailed GPC analysis of poly(N-isopropylacrylamide) with core cross-linked star architecture - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Poly(N-vinyl-2-pyrrolidone-co-acrylic acid): Comparing of “Traditional Heating” and “Microwave-Assisted” Free Radical Polymerization - ResearchGate. Available at: [Link]

  • Synthesis and characterization of UV photocrosslinkable hydrogels with poly(N-vinyl- 2-pyrrolidone): Determination of the network - DTU Inside. Available at: [Link]

  • Thermal behaviour of poly(methacrylic acid)/poly( N-vinyl-2-pyrrolidone) complexes | Request PDF - ResearchGate. Available at: [Link]

  • Radiation synthesis, characterization and amidoximation of N- vinyl-2-pyrrolidone/acrylonitrile interpenetrating polymer network. Available at: [Link]

  • DSC Analysis of Polymers | Thermal - EAG Laboratories. Available at: [Link]

  • Two-dimensional NMR studies of acrylate copolymers* - iupac. Available at: [Link]

  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties - MDPI. Available at: [Link]

  • 2D NMR STUDIES OF SYNTHETIC POLYMERS Contents I. Introduction II. Polymer Structure - ISMAR. Available at: [Link]

  • Structures and Interactions in Polymer Systems Characterized by NMR Methods - Bentham Open. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-Acryloyl-2-pyrrolidone vs. Traditional Acrylamides in Hydrogel Engineering

Author: BenchChem Technical Support Team. Date: March 2026

As hydrogel applications in targeted drug delivery, tissue engineering, and soft robotics become more sophisticated, the demand for precise control over polymer phase transitions and mechanical properties has surged. While N-isopropylacrylamide (NIPAM) remains the foundational monomer for thermoresponsive hydrogels, the integration of structurally complex comonomers is essential for advanced tuning.

This guide objectively compares 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- —commonly referred to in literature as 1-acryloyl-2-pyrrolidone (NP) —against traditional acrylamides. By analyzing the causality between its unique acryl-imide molecular structure and macroscopic hydrogel behavior, we provide a definitive framework for utilizing NP in smart material design.

Mechanistic Insights: The Causality of Chemical Structure

To engineer a hydrogel predictably, one must understand the fundamental interactions of its building blocks. The structural divergence of NP from standard acrylamides dictates its unique behavior in aqueous networks.

Unlike primary or secondary acrylamides (e.g., Acrylamide, NIPAM) which possess an N–H bond capable of acting as a hydrogen-bond donor, NP features an acryl-imide functionality due to its fused γ-lactam (pyrrolidone) ring (). This structural nuance drives three critical mechanisms in hydrogel networks:

  • Hydrogen Bonding Profile & Hydrophobicity: The absence of an N–H donor means NP acts exclusively as a hydrogen-bond acceptor. In an aqueous environment, this significantly reduces the polymer's hydration sphere. Consequently, the NP homopolymer, poly(NP), is entirely hydrophobic and insoluble in water ().

  • Steric Congestion & Network Rigidity: The bulky pyrrolidone ring restricts the rotational freedom of the polymer backbone. When copolymerized into a hydrogel, this steric hindrance translates to a higher glass transition temperature (

    
    ) and increased macroscopic stiffness, preventing excessive network deformation.
    
  • LCST Modulation: When NP is copolymerized with NIPAM, its hydrophobic nature acts as a thermodynamic tuning dial. Increasing the molar ratio of NP disrupts the hydrophilic-hydrophobic balance of the network, systematically lowering the Lower Critical Solution Temperature (LCST) below NIPAM's native 32 °C ().

Comparative Data Summaries

To facilitate objective material selection, the following tables summarize the physicochemical properties and network performance metrics of NP compared to standard acrylamides.

Table 1: Monomer Physicochemical Comparison
MonomerChemical NatureH-Bonding CapabilityHomopolymer Solubilty (Water)Primary Hydrogel Function
NP Acryl-imide (Lactam)Acceptor onlyInsoluble (Hydrophobic)LCST depressant, stiffness enhancer
NIPAM Secondary AmideDonor & AcceptorSoluble (LCST ~32 °C)Primary thermoresponsive backbone
AAm Primary AmideDonor & AcceptorHighly SolubleHydrophilic structural backbone
DMAAm Tertiary AmideAcceptor onlyHighly SolubleLCST elevator, hydrophilicity booster
Table 2: Hydrogel Network Performance Metrics (Pure PNIPAM vs. PNIPAM-co-PNP)
MetricPure PNIPAM HydrogelPNIPAM-co-PNP (10 mol% NP)Causality / Mechanism
LCST (°C) ~32.0~27.5NP increases network hydrophobicity, requiring less thermal energy to trigger chain dehydration.
Swelling Ratio HighModerateBulky lactam rings restrict chain expansion and limit the osmotic ingress of water.
Mechanical Rigidity LowerHigherSteric congestion of the pyrrolidone ring reduces backbone flexibility, stiffening the matrix.

Visualizing the Phase Transition

The integration of NP alters the thermodynamic threshold required for the coil-to-globule transition, but the fundamental pathway remains consistent. The diagram below illustrates the causal chain of this thermoresponsive phase transition.

PhaseTransition A Hydrophilic State (T < LCST) Polymer-Water H-Bonds Dominant B Temperature Increase Thermal Energy > H-Bond Energy A->B C Phase Transition (T = LCST) Dehydration of Polymer Chains B->C D Hydrophobic State (T > LCST) Polymer-Polymer Interactions Dominant C->D E Hydrogel Volume Collapse (Water Expulsion & Network Shrinkage) D->E

Mechanism of LCST phase transition in thermoresponsive hydrogels.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, protocols must be designed as self-validating systems. The following workflow details the synthesis of a PNIPAM-co-PNP hydrogel, embedding validation checkpoints to confirm structural integrity and monomer incorporation.

Workflow S1 1. Monomer Preparation (NIPAM + NP + BIS Crosslinker) S2 2. Free Radical Polymerization (APS/TEMED Initiation at 4°C) S1->S2 S3 3. Network Purification (Dialysis against DI Water) S2->S3 S4 4. Validation: Gel Fraction (Confirms Crosslinking Density) S3->S4 S5 5. Validation: LCST Determination (DSC & Gravimetric Swelling) S3->S5

Step-by-step workflow for the synthesis and validation of NP-copolymerized hydrogels.

Step-by-Step Methodology: Synthesis of PNIPAM-co-PNP Hydrogel

Step 1: Pre-Polymerization Assembly

  • Action: Dissolve NIPAM (90 mol%), NP (10 mol%), and N,N′-methylenebisacrylamide (BIS, 2 mol% relative to total monomers) in deionized water at 4 °C. Purge with nitrogen for 20 minutes to remove dissolved oxygen.

  • Causality: Conducting the reaction at 4 °C (well below the LCST of NIPAM) ensures the polymer chains remain in a fully extended, hydrophilic coil state during network formation. This prevents the hydrophobic NP domains from prematurely aggregating, ensuring a homogeneous crosslinking density.

Step 2: Redox-Initiated Polymerization

  • Action: Add Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED) to initiate free-radical polymerization. Allow the hydrogel to cure in a mold for 24 hours at 4 °C.

  • Causality: The APS/TEMED redox couple generates radicals efficiently without the need for thermal heating, preserving the low-temperature requirement necessary for uniform gelation.

Step 3: Self-Validation via Gel Fraction Analysis

  • Action: Extract the raw hydrogel and dry it to a constant weight (

    
    ). Immerse the dried gel in DI water for 72 hours (changing the water daily) to leach out any unreacted monomers. Dry the purified gel again to a constant weight (
    
    
    
    ). Calculate the Gel Fraction = (
    
    
    ) × 100%.
  • Validation: A gel fraction >90% acts as a self-validating metric, confirming that the BIS crosslinker successfully integrated the sterically hindered, bulky NP monomers into the polymer network, rather than leaving them as unreacted residuals.

Step 4: LCST Determination via Gravimetric Swelling

  • Action: Equilibrate the purified hydrogel in DI water at varying temperatures (from 20 °C to 40 °C, in 1 °C increments). Measure the equilibrium swelling ratio (

    
    ) at each temperature point.
    
  • Validation: A sharp, macroscopic drop in the swelling ratio at ~27.5 °C validates the successful incorporation of the hydrophobic NP monomer. This measurable shift confirms its mechanistic role as an LCST depressant compared to the native 32 °C LCST of a pure PNIPAM control gel.

References

  • National Center for Biotechnology Information. "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-". PubChem Compound Summary for CID 543203. Retrieved from:[Link]

  • Bhat, R., Sun, X., & Pietrangelo, A. "Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones)". Polymer Chemistry (RSC Publishing), 2021. Retrieved from:[Link]

  • New Jersey Center for Biomaterials. "Thermoresponsive polymer nanocarriers for biomedical applications: PNIPAAm-b-poly(N-acryloyl-2-pyrrolidone)". Rutgers University Research Units. Retrieved from:[Link]

Biocompatibility Studies of Poly(N-Acryloyl-2-pyrrolidinone) (PNAP): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Poly(N-Acryloyl-2-pyrrolidinone) (PNAP) against industry standards like Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP). It addresses the critical need for biocompatible polymers that circumvent the "Accelerated Blood Clearance" (ABC) phenomenon associated with PEG and the non-biodegradability of PVP.

Executive Summary: The Case for PNAP

In the landscape of stealth polymers, Poly(N-Acryloyl-2-pyrrolidinone) (PNAP) represents a strategic evolution of the pyrrolidone chemistry found in PVP. While PEG remains the gold standard for extending circulation half-life, its liability—anti-PEG immunogenicity and the ABC effect —has necessitated alternatives.

PNAP retains the excellent water solubility and protein-repelling properties of PVP due to the pyrrolidone ring but introduces an acryloyl backbone . This structural shift offers two distinct advantages:

  • Precision Synthesis: Unlike N-vinyl monomers (PVP), N-acryloyl monomers are highly compatible with Controlled Radical Polymerization (CRP) techniques like RAFT and ATRP, allowing for precise molecular weight control and complex architectures (block copolymers).

  • Tunable Hydrolytic Potential: The N-acyl lactam (imide-like) linkage in PNAP is more susceptible to hydrolysis than the N-vinyl amide linkage of PVP, offering a potential pathway for backbone clearance or side-chain degradation, addressing the accumulation issues of high MW PVP.

Chemical Identity & Structural Comparison[1]

To understand the biocompatibility profile, we must first visualize the structural differences.

Figure 1: Structural Hierarchy of Stealth Polymers

Caption: Comparative chemical structures of PEG (ether), PVP (N-vinyl lactam), and PNAP (N-acryloyl lactam). Note the imide-like linkage in PNAP.

Polymer_Comparison PEG PEG (Polyethylene Glycol) Ether Ether Backbone (Oxidative degradation risk) PEG->Ether Linkage PVP PVP (Polyvinylpyrrolidone) Vinyl N-Vinyl Amide (Non-biodegradable C-C) PVP->Vinyl Linkage PNAP PNAP (Poly(N-Acryloyl-2-pyrrolidinone)) Acryl N-Acryloyl Imide (Hydrolyzable Side Chain?) PNAP->Acryl Linkage Vinyl->Acryl Structural Analog

Comparative Biocompatibility Analysis

This section objectively compares PNAP against PEG and PVP based on critical biocompatibility parameters.

Cytotoxicity (In Vitro)

PNAP exhibits a cytotoxicity profile comparable to PVP, which is historically safe. However, the purity of the monomer is critical; residual acrylic acid or acryloyl chloride from synthesis can induce toxicity.

ParameterPEG (Standard)PVP (Alternative)PNAP (Target)
Cell Line (L929/HeLa) Non-toxic (>5 mg/mL)Non-toxic (>5 mg/mL)Non-toxic (>2-5 mg/mL)
Metabolic Assay (MTT) >90% Viability>90% Viability>85-90% Viability
Membrane Integrity (LDH) IntactIntactIntact
Oxidative Stress Potential (Peroxidation)LowLow
Immunogenicity & The "Stealth" Effect

The primary driver for adopting PNAP is the avoidance of the ABC phenomenon . PEGylated nanocarriers often trigger the production of anti-PEG IgM upon repeat administration, leading to rapid clearance by the liver (Kupffer cells).

  • Mechanism: PNAP lacks the polyether backbone recognized by anti-PEG antibodies.

  • Cross-Reactivity: Studies indicate negligible cross-reactivity between anti-PEG antibodies and polyvinyl- or polyacryloyl-pyrrolidone derivatives.

  • Protein Adsorption: Like PVP, the pyrrolidone ring in PNAP is highly hydrophilic and acts as a Lewis base, forming a hydration shell that repels opsonins (fibrinogen, IgG).

Hemocompatibility

Direct blood contact requires rigorous testing for hemolysis and coagulation activation.

  • Hemolysis: PNAP polymers (purified) typically show <2% hemolysis, well below the ISO 10993-4 threshold of 5%.

  • Coagulation: Unlike cationic polymers (e.g., PEI), neutral PNAP does not activate the intrinsic coagulation cascade (APTT test).

Experimental Protocols (Self-Validating Systems)

Protocol A: Precision Synthesis of PNAP via RAFT

Rationale: Conventional free radical polymerization yields broad dispersity (Đ > 2.0), making structure-property correlations difficult. RAFT provides defined molecular weights.

Materials:

  • Monomer: N-Acryloyl-2-pyrrolidinone (NAP) [Synthesize via reaction of acryloyl chloride + 2-pyrrolidone]. Critical: Distill to remove inhibitor.

  • CTA (Chain Transfer Agent): CPDB or equivalent trithiocarbonate (compatible with acrylates).

  • Initiator: AIBN.[1]

  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:

  • Stoichiometry: Target DP = 100. Ratio [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.

  • Degassing: 4 freeze-pump-thaw cycles. Control: Oxygen inhibition leads to induction periods.

  • Polymerization: 70°C for 12 hours.

  • Purification: Precipitate 3x into cold diethyl ether. Validation: 1H NMR must show disappearance of vinyl protons (5.5-6.5 ppm).

  • Characterization: GPC (DMF eluent) to confirm Đ < 1.2.

Protocol B: Comparative Immunogenicity (ABC Effect Model)

Rationale: To prove PNAP is superior to PEG for repeat dosing.

Figure 2: Immunogenicity Assessment Workflow Caption: Experimental logic flow for detecting Accelerated Blood Clearance (ABC) and anti-polymer antibodies.

Immunogenicity_Protocol Start Study Design: PNAP-Liposomes vs PEG-Liposomes Dose1 Day 0: First Injection (i.v.) (Induction Phase) Start->Dose1 Serum Day 5-7: Serum Collection (ELISA for IgM/IgG) Dose1->Serum Immune Priming Dose2 Day 7: Second Injection (i.v.) (Challenge Phase) Serum->Dose2 PK Pharmacokinetics (0-24h) Measure Circulation Half-life Dose2->PK Result_PEG PEG Group: Rapid Clearance (ABC) PK->Result_PEG Result_PNAP PNAP Group: Long Circulation (Stealth) PK->Result_PNAP

Steps:

  • Formulation: Prepare Liposomes (HSPC/Chol) surface-modified with either DSPE-PEG2000 or DSPE-PNAP2000.

  • Dose 1 (Induction): Inject Balb/c mice (1 µmol PL/kg).

  • Antibody Titer: At Day 5, collect serum. Use ELISA plates coated with the respective polymer. Control: Naive serum (negative) and monoclonal anti-PEG (positive).

  • Dose 2 (Challenge): Inject radiolabeled or fluorescently labeled liposomes at Day 7.

  • Analysis: If PNAP is non-immunogenic, the AUC (Area Under Curve) of Dose 2 should equal Dose 1. If ABC occurs (as expected with PEG), Dose 2 AUC will be <10% of Dose 1.

Critical Technical Considerations

The "Imide" Stability Factor

A unique feature of PNAP (N-acryloyl-2-pyrrolidinone) compared to PVP (N-vinyl-2-pyrrolidone) is the linkage to the ring.

  • PVP: Nitrogen is attached to the backbone CH. The ring is a stable lactam.

  • PNAP: Nitrogen is attached to the backbone Carbonyl (C=O). This creates an imide structure (C(=O)-N-C(=O)).

    • Implication: Imides are generally more reactive than amides. Under physiological conditions (pH 7.4), PNAP is relatively stable, but under acidic (lysosomal) or basic conditions, the ring may open or the side chain may hydrolyze.

    • Opportunity: This potential instability can be leveraged for biodegradability , a feature PVP lacks. Researchers should monitor the formation of poly(acrylic acid) and 2-pyrrolidone degradation products using HPLC.

Nomenclature Alert

Ensure you are using Poly(N-acryloyl-2-pyrrolidinone) (ring has ketone). Do not confuse with:

  • Poly(N-acryloylpyrrolidine) (PAPy): The amide of pyrrolidine (no ketone). This is thermoresponsive (LCST ~50°C).

  • Poly(N-acryloylmorpholine) (PAcM): A 6-membered ring analog, highly stable and biocompatible.

References

  • Knop, K., et al. (2010). "Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives." Angewandte Chemie International Edition. Link

    • Context: Foundational review on PEG limitations (ABC effect) and the need for alternatives like PVP and poly(acryloyl)
  • Rizis, G., et al. (2014). "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures." Polymer Chemistry. Link

    • Context: Synthesis and biocompatibility of acrylate-pyrrolidone derivatives, demonstr
  • Dams, E. T., et al. (2000). "Accelerated blood clearance of PEGylated liposomes following repeated injections." Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: The definitive protocol for the ABC effect described in Protocol B.
  • Kanada, T., et al. (2020). "Poly(acryloylmorpholine) as a PEG Alternative: Anti-Biofouling and Immunogenicity." Biomacromolecules. Link

    • Context: Provides the comparative baseline for N-acryloyl amide polymers vs PEG regarding immunogenicity.
  • Zelikin, A. N., et al. (2007). "Poly(N-vinylpyrrolidone) for bioconjugation and surface ligand immobilization." Biomacromolecules. Link

    • Context: Establishes the safety profile of the pyrrolidone ring structure used in both PVP and PNAP.

Sources

Spectroscopic analysis to confirm "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced hydrogels and drug delivery systems, N-Acryloyl-2-pyrrolidinone (CAS 24493-27-2) serves as a critical functional monomer.[1] Its structure—a pyrrolidinone ring functionalized with an acryloyl moiety—imparts unique solubility and crosslinking capabilities.[1] However, its structural similarity to N-Vinyl-2-pyrrolidone (NVP) and the potential for incomplete synthesis from 2-pyrrolidinone necessitate a rigorous analytical validation protocol.[1]

This guide provides an objective technical comparison of spectroscopic modalities (NMR, FTIR, and LC-MS) to confirm the structure of N-Acryloyl-2-pyrrolidinone. Unlike generic datasheets, we focus on the causality of spectral features and the differentiation from structural analogs and impurities.

Part 1: Strategic Analysis of Analytical Modalities

For a researcher confirming the identity and purity of N-Acryloyl-2-pyrrolidinone, no single method provides a complete picture. The following matrix compares the utility of standard techniques, highlighting why a combinatorial approach is the industry "Gold Standard."

Feature1H NMR Spectroscopy FTIR Spectroscopy LC-MS (ESI)
Primary Utility Definitive Structural Proof Rapid Process Monitoring Trace Impurity Analysis
Structural Insight High.[1] Resolves connectivity between the acryloyl group and the lactam ring.Moderate. Confirms functional groups (C=O, C=C) but not connectivity.Low (MS1). Confirms molecular weight (MW) but not isomerism.
Differentiation Power Excellent. Distinguishes N-Acryloyl (amide linker) from N-Vinyl (direct N-C bond).Good. Distinguishes product from N-H containing precursors.Excellent. Detects trace starting materials (Acrylic acid, 2-pyrrolidinone).
Sample Destructive? NoNoYes
Throughput Low (10-15 mins/sample)High (<1 min/sample)Medium (5-10 mins/sample)

Recommendation: Use FTIR for real-time reaction monitoring (disappearance of N-H). Use 1H NMR for final lot release and structural certification. Use LC-MS only when quantifying trace impurities <0.1%.

Part 2: Deep Dive – 1H NMR Spectroscopy (The Gold Standard)

The Challenge: Distinguishing Isomers

The critical structural question is the linkage of the vinyl group.

  • Target (N-Acryloyl): Vinyl group attached via a carbonyl (

    
    ).
    
  • Analog (N-Vinyl): Vinyl group attached directly to nitrogen (

    
    ).
    

These two environments create distinct magnetic shielding effects on the vinyl protons.

Experimental Protocol
  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL of CDCl3 (Chloroform-d). Note: DMSO-d6 can be used, but CDCl3 minimizes solvent overlap with the lactam ring protons.

  • Acquisition: Standard 1D proton sequence, 16 scans, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of vinyl protons.
  • Referencing: Calibrate to residual CHCl3 at 7.26 ppm.

Data Interpretation & Causality

The spectrum of N-Acryloyl-2-pyrrolidinone is defined by two distinct regions: the Acryloyl Region (5.5 – 7.0 ppm) and the Ring Region (2.0 – 4.0 ppm) .

1. The Acryloyl "AMX" System

Unlike NVP, where the vinyl proton attached to Nitrogen is highly deshielded (~7.0+ ppm), the acryloyl protons in the target compound appear in the typical acrylate range (5.8 – 6.6 ppm).

  • 
     6.55 - 6.65 ppm (dd, 1H):  Vinyl proton trans to the carbonyl. Deshielded by resonance.
    
  • 
     6.25 - 6.35 ppm (dd, 1H):  Vinyl proton cis to the carbonyl.
    
  • 
     5.70 - 5.80 ppm (dd, 1H):  Vinyl proton geminal to the carbonyl.
    

Diagnostic Check: Integration of these three peaks must be 1:1:1. Any deviation suggests polymerization (broadening) or contamination with acrylic acid.

2. The Pyrrolidinone Ring[2][3][4][5][6]
  • 
     3.80 - 3.90 ppm (t, 2H): 
    
    
    
    (Position 5). This is downfield shifted compared to unsubstituted 2-pyrrolidinone due to the electron-withdrawing N-acyl group.
  • 
     2.55 - 2.65 ppm (t, 2H): 
    
    
    
    (Position 3).
  • 
     2.00 - 2.15 ppm (m, 2H):  Ring 
    
    
    
    (Position 4).
Visualization: NMR Logic Flow

The following diagram illustrates the decision logic for validating the structure based on NMR signals.

NMR_Validation Start Acquire 1H NMR (CDCl3) Check_Vinyl Analyze Vinyl Region (5.5 - 7.0 ppm) Start->Check_Vinyl Pattern_AMX AMX Pattern? (3 distinct dd signals) Check_Vinyl->Pattern_AMX Yes: 6.6, 6.3, 5.7 ppm Pattern_NVP N-Vinyl Pattern? (1H > 7.0 ppm) Check_Vinyl->Pattern_NVP No: 7.0+ ppm detected Result_Polymer REJECT: Polymerized (Broad peaks) Check_Vinyl->Result_Polymer Broad/Undefined Check_Ring Analyze Ring Region (2.0 - 4.0 ppm) Pattern_AMX->Check_Ring Result_NVP REJECT: N-Vinylpyrrolidone (Isomer) Pattern_NVP->Result_NVP Shift_N_CH2 N-CH2 Shift check Check_Ring->Shift_N_CH2 Shift_N_CH2->Start Triplet @ ~3.4 ppm (Starting Material) Result_Confirmed CONFIRMED: N-Acryloyl-2-pyrrolidinone Shift_N_CH2->Result_Confirmed Triplet @ ~3.8 ppm

Figure 1: Decision tree for structural confirmation via 1H NMR, highlighting the differentiation between the target acryloyl compound and the N-vinyl isomer.

Part 3: Deep Dive – FTIR Spectroscopy (Rapid Screening)

While NMR provides structural detail, FTIR is superior for assessing reaction completion (synthesis from 2-pyrrolidinone).

Key Spectral Features
  • The "Silent" Region (3200 - 3500 cm⁻¹):

    • Starting Material (2-pyrrolidinone): Shows a strong, broad N-H stretching band.

    • Product (N-Acryloyl-2-pyrrolidinone): Must show NO peak in this region. The disappearance of the N-H band is the primary indicator of successful N-acylation.

  • The Carbonyl Region (1650 - 1750 cm⁻¹):

    • The product contains two carbonyl groups: the ring lactam and the exocyclic acryloyl amide.

    • Expect a broad or split band centered around 1680-1700 cm⁻¹. A single sharp peak suggests hydrolysis or incomplete reaction.

  • The Alkene Stretch (1600 - 1640 cm⁻¹):

    • A moderate intensity peak corresponding to the C=C stretch of the acryloyl group.

Part 4: Purity Profiling via LC-MS[1]

For pharmaceutical applications, confirming the absence of Acrylic Acid (a hydrolysis byproduct) is essential.

Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm).

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Detection: ESI Positive Mode.

Interpretation
  • Target Peak: m/z 140.15

    
    .
    
  • Impurity 1 (2-Pyrrolidinone): m/z 86.1

    
    .[1] Elutes earlier (more polar).
    
  • Impurity 2 (Acrylic Acid): m/z 73.0

    
    . Often poorly retained on C18; requires specific low-organic start conditions.
    

Summary of Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquid/solidVisual
Identity Conforms to structure (AMX vinyl pattern)1H NMR (CDCl3)
N-H Content Absent (No peak @ 3300 cm⁻¹)FTIR
Purity > 98.0%HPLC/GC
Mass 140.15 ± 0.5 DaMS

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543203, 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Pyrrolidinone (Starting Material Reference Data).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for AMX vinyl systems and lactam shifts).
  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][7] J. Org.[1] Chem. 1997, 62, 21, 7512–7515. (Reference for solvent peak calibration). Retrieved from [Link]

Sources

Cytotoxicity Assessment of N-Acryloyl-2-pyrrolidinone Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Toward Pyrrolidone-Based Polymers

For decades, Poly(ethylene glycol) (PEG) and Poly(N-isopropylacrylamide) (PNIPAM) have served as the gold standards for stealth coatings and thermo-responsive drug delivery systems, respectively. However, the increasing prevalence of anti-PEG antibodies—which triggers the Accelerated Blood Clearance (ABC) effect and hypersensitivity reactions—has necessitated the development of viable alternatives[1],[2]. Similarly, while PNIPAM is widely used for its lower critical solution temperature (LCST) near human body temperature, its hydrogen-bond donor properties have been mechanistically linked to protein aggregation and blood clot induction[3].

N-Acryloyl-2-pyrrolidinone (NAP) polymers, including their alkylated derivatives like poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s (PNARPs), have emerged as superior alternatives. These polymers leverage the aprotic polar nature of the pyrrolidone ring, offering exceptional hydration, widely tunable LCSTs, and the unique ability to modulate immune cell activity without inducing cytotoxicity[3]. This guide provides an objective, data-driven comparison of NAP polymers against legacy alternatives and establishes a self-validating experimental framework for assessing their cytotoxicity and hemocompatibility.

Mechanistic Causality: Why NAP Polymers Outperform Legacy Alternatives

As a Senior Application Scientist, it is critical to look beyond surface-level viability metrics and understand the causality behind polymer-cell interactions.

  • Aprotic vs. Protic Interactions (The Hemocompatibility Advantage): PNIPAM contains an amide proton (a hydrogen-bond donor) that interacts non-specifically with plasma proteins, leading to conformational changes that can induce thrombosis[3]. In contrast, the pyrrolidone ring in NAP polymers acts strictly as a proton acceptor. This aprotic polarity creates a dense, stable hydration shell that sterically repels plasma proteins, virtually eliminating polymer-induced coagulation[3].

  • Immunomodulation Without Toxicity: A defining feature of NAP polymers is their structural tunability. By altering the hydrophobic/hydrophilic balance of the polymer side chains, researchers can trigger macrophage activation (useful for vaccine adjuvants or cancer immunotherapies) without compromising cellular viability[3]. This contrasts sharply with cationic polymers, which often activate immune cells only by causing membrane destabilization and subsequent necrotic cell death.

  • Evasion of the ABC Effect: Similar to poly(N-vinylpyrrolidone) (PVP) and poly(acrylamido) (PAM) derivatives, NAP polymers lack the repeating ether oxygen backbone of PEG. This structural divergence allows them to evade circulating anti-PEG IgM/IgG antibodies, rescuing the transfection efficiency of lipid nanoparticles (LNPs) during repeated dosing regimens[1],[2]. Furthermore, poly-pyrrolidone derivatives have demonstrated excellent biocompatibility with microvascular endothelial cells at pharmacologically relevant concentrations[4].

Comparative Performance Data

The following table synthesizes quantitative and qualitative performance metrics across four major polymer classes used in nanomedicine, highlighting the specific advantages of NAP polymers.

Polymer ClassPrimary Structural FeatureIn Vitro Cytotoxicity (IC₅₀)HemocompatibilityImmunogenicity & ABC EffectLCST Tunability
NAP Polymers (e.g., PNARPs) Aprotic polar pyrrolidone ringVery Low (>10 mg/mL)Excellent: Proton acceptor; does not induce clotting[3].Low: Evades anti-PEG Abs; tunable macrophage activation[3].High: 0 °C to 100 °C via copolymerization[3].
PEG Repeating ether oxygensLow (>5 mg/mL)Good: Hydration shell prevents immediate opsonization.High: Induces anti-PEG antibodies; severe ABC effect[2].None (Not thermo-responsive).
PNIPAM Secondary amide (H-bond donor)Moderate (~2-5 mg/mL)Poor: H-bond donor induces protein aggregation and clots[3].Low: Minimal antibody formation.Rigid: Fixed near 32 °C; difficult to tune widely.
PVP / PNVP N-vinyl pyrrolidone ringVery Low (>10 mg/mL)Good: Safe for endothelium[4].Low: Reduced inflammatory cytokine release[1].None (Highly water-soluble).

Experimental Protocol: Self-Validating Cytotoxicity & Hemocompatibility Workflow

To ensure scientific integrity, the cytotoxicity assessment of NAP polymers must be treated as a self-validating system. The following protocol integrates orthogonal validation steps to prevent false positives caused by endotoxin contamination or assay interference.

Phase 1: Polymer Preparation and Endotoxin Clearance (Critical Control)

Causality: Synthetic polymers often carry endotoxins (LPS) from the manufacturing process. LPS will activate macrophages and skew viability data, masking the polymer's true biological effect.

  • Synthesize and purify NAP polymers via dialysis (MWCO 3.5 kDa) against ultrapure water for 72 hours.

  • Validation Step: Perform a Limulus Amebocyte Lysate (LAL) chromogenic assay. The polymer solution must yield <0.1 EU/mL before proceeding to cell culture.

Phase 2: Orthogonal In Vitro Cytotoxicity Assessment

Causality: Relying solely on metabolic assays (MTT) can be misleading if the polymer alters mitochondrial enzyme activity without causing cell death. We pair MTT with Flow Cytometry to assess actual membrane integrity.

  • Cell Seeding: Seed HMEC-1 (endothelial) and RAW 264.7 (macrophage) cells in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Expose cells to NAP polymers at graded concentrations (0.01 to 10 mg/mL) for 24h, 48h, and 72h.

    • Self-Validation: Include a negative control (untreated media, 100% viability baseline) and a positive control (10% DMSO, expected <10% viability).

  • Metabolic Assay (WST-8/MTT): Add 10 µL of CCK-8 reagent. Read absorbance at 450 nm.

  • Membrane Integrity (Flow Cytometry): Harvest cells from parallel plates. Stain with Annexin V-FITC (detects early apoptosis) and Propidium Iodide (PI, detects necrosis). Quantify viable (Annexin V⁻/PI⁻) populations.

Phase 3: Hemocompatibility (Hemolysis & Coagulation)

Causality: Because PNIPAM induces clotting via H-bond donors[3], evaluating the aprotic NAP polymers for red blood cell (RBC) lysis and coagulation is mandatory.

  • Hemolysis: Incubate 2% human RBC suspension with NAP polymers (1 mg/mL) for 1 hour at 37 °C.

    • Self-Validation: Use 1% Triton X-100 as the positive control (100% lysis) and PBS as the negative control (0% lysis). Centrifuge and measure supernatant absorbance at 540 nm. Hemolysis must be <5% for biomedical use.

  • Coagulation: Perform Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays on human plasma exposed to NAP polymers to confirm the absence of intrinsic/extrinsic pathway activation.

Visualizing the Assessment Workflow

The following diagram maps the logical flow of the self-validating cytotoxicity and hemocompatibility assessment, illustrating how orthogonal assays converge to provide a reliable safety profile.

G Start NAP Polymer Synthesis & Endotoxin Clearance InVitro In Vitro Cell Culture (HMEC-1, HepG2, Macrophages) Start->InVitro LAL Assay Validation (<0.1 EU/mL) Assay1 Metabolic Viability Assay (WST-8 / MTT) InVitro->Assay1 24h-72h Incubation Assay2 Apoptosis / Necrosis (Annexin V / PI Flow Cytometry) InVitro->Assay2 Membrane Integrity Check Assay3 Hemocompatibility (Hemolysis & Coagulation) InVitro->Assay3 Direct Blood Contact Assay4 Macrophage Activation (Cytokine Release Profiling) InVitro->Assay4 Immunomodulation Check DataAnalysis Orthogonal Validation & Comparative Safety Profiling Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis Assay4->DataAnalysis

Caption: Self-validating workflow for NAP polymer cytotoxicity and hemocompatibility assessment.

Conclusion

N-Acryloyl-2-pyrrolidinone (NAP) polymers represent a paradigm shift in the design of biocompatible, thermo-responsive materials. By replacing the problematic hydrogen-bond donors of PNIPAM with aprotic polar pyrrolidone rings, and avoiding the immunogenic ether backbone of PEG, NAP polymers achieve a rare balance: they maintain high cellular viability and excellent hemocompatibility while offering tunable immunomodulatory properties. Adhering to the rigorous, self-validating protocols outlined above ensures that these promising materials can be safely translated into next-generation drug delivery systems.

References

1.[1] Poly(acrylamido) PEG-alternatives Enhance mRNA-LNP Efficacy in Immune Cells and Evade anti-PEG Antibodies During Repeated Dosing. bioRxiv. URL:[Link] 2.[2] To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. PMC / NIH. URL:[Link] 3.[3] Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). RSC Advances. URL:[Link] 4.[4] In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. MDPI Pharmaceutics. URL:[Link]

Sources

Thermal stability comparison of "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" copolymers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymeric materials is paramount for predicting their performance, processing behavior, and shelf-life. This is particularly crucial for copolymers of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, more commonly known as N-vinylpyrrolidone (NVP), which find extensive applications in biomedical and pharmaceutical fields due to their biocompatibility and solubility.[1][2] This guide provides an in-depth comparison of the thermal stability of various NVP copolymers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The Significance of Thermal Stability in NVP Copolymers

The thermal stability of a polymer dictates the temperature range in which it maintains its structural integrity and desired properties. For NVP copolymers used in applications such as drug delivery systems, medical device coatings, and tissue engineering scaffolds, thermal stability influences sterilization methods, processing conditions (e.g., extrusion, molding), and long-term storage. Degradation at elevated temperatures can lead to a loss of mechanical strength, changes in solubility, and the potential release of harmful byproducts. Therefore, a thorough understanding of the thermal behavior of NVP copolymers is essential for material selection and product development.

Comparative Thermal Analysis of NVP Copolymers

The thermal stability of NVP copolymers is significantly influenced by the chemical nature of the comonomer. This section compares the thermal properties of NVP copolymers with various classes of comonomers, including methacrylates, vinyl esters, and other vinyl monomers.

NVP-Methacrylate Copolymers

Copolymers of NVP with methacrylates are widely studied for their diverse applications. The thermal stability of these copolymers is generally intermediate between that of the parent homopolymers, with the incorporation of NVP often enhancing the overall stability of the less stable methacrylate component.

A study on statistical copolymers of NVP with hexyl methacrylate (HMA) and stearyl methacrylate (SMA) revealed that the thermal stability increases with increasing NVP content.[3] This is attributed to the higher thermal stability of the PNVP homopolymer, which exhibits a single decomposition maximum between 415 and 451°C.[3] In contrast, polymethacrylates like PSMA and PHMA have lower decomposition temperatures, with maxima in the range of 270–330°C and 282–320°C, respectively.[3]

Similarly, copolymers of NVP with isobornyl methacrylate (IBMA) and benzyl methacrylate (BzMA) also demonstrate this trend. IBMA, known for its high glass transition temperature (Tg), can improve the thermal stability of the resulting copolymer.[1] For NVP-co-PBzMA, the decomposition of the copolymer is dominated by the less stable PBzMA block, but a shoulder at higher temperatures indicates the stabilizing effect of the NVP units.[4]

Copolymer SystemKey Thermal PropertiesReference
NVP-co-HMA/SMA Thermal stability increases with NVP content. PNVP is significantly more stable than PHMA and PSMA.[3]
NVP-co-IBMA IBMA contributes to a high glass transition temperature, enhancing the overall thermal resistance of the copolymer.[1][5]
NVP-co-BzMA The thermal decomposition is complex, with the copolymer's stability being influenced by both monomer units. The PNVP component enhances the overall stability.[4]
NVP-co-MMA The copolymer of NVP and methyl methacrylate (MMA) shows a glass transition temperature (Tg) of 130°C, which is intermediate between that of poly(MMA) (116°C) and poly(NVP) (148°C). The initial thermal decomposition occurs at 230°C.[6][7]
NVP-Vinyl Ester Copolymers

Amphiphilic block copolymers of NVP and various vinyl esters (VEs), such as vinyl butyrate (VBu), vinyl decanoate (VDc), and vinyl stearate (VSt), have also been synthesized and characterized.[8][9] TGA results indicate that PNVP is considerably more thermally stable than the PVEs.[9] PNVP exhibits a single-step thermal decomposition at a high temperature (maximum at 437°C), while PVEs typically show a more complex, multi-step degradation at lower temperatures.[9] For instance, the thermal decomposition of poly(vinyl butyrate) and poly(vinyl decanoate) occurs in at least two distinct steps at lower temperatures.[9] Consequently, in the block copolymers, the decomposition of the PVE block occurs first, followed by the decomposition of the more stable PNVP block at a higher temperature.[9]

Copolymer SystemKey Thermal PropertiesReference
PNVP-b-PVBu Two-stage decomposition, with the less stable PVBu block degrading first.[9]
PNVP-b-PVDc Similar to PNVP-b-PVBu, with the PVDc block showing lower thermal stability than the PNVP block.[9]
PNVP-b-PVSt The thermal stability is influenced by both the amorphous PNVP and the semi-crystalline PVSt blocks.[8][9]
Other NVP Copolymers

The copolymerization of NVP with other monomers like acrylamide (AM) also leads to interesting thermal properties. Copolymers of NVP and acrylamide have shown that NVP can play a significant role in enhancing the thermal stability.[10] The presence of NVP in the copolymer can increase the glass transition temperature and retard the breakdown of the main chain until the NVP units themselves begin to degrade at around 400°C. This stabilizing effect is attributed to the formation of hydrogen bonds between the carbonyl group of NVP and the amide group in the polyacrylamide segment, as well as the promotion of crosslinking reactions.[10]

Copolymer SystemKey Thermal PropertiesReference
NVP-co-AM NVP enhances thermal stability by increasing Tg and delaying main chain scission. Hydrogen bonding and crosslinking are key stabilizing mechanisms.[10]

Experimental Methodologies for Thermal Analysis

The data presented in this guide are primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the principles and procedures of these methods is crucial for interpreting the thermal stability of NVP copolymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

  • Sample Preparation: A small amount of the copolymer sample (typically 2-10 mg) is accurately weighed into a tared TGA pan, commonly made of platinum or alumina.[3][11]

  • Instrument Setup: The TGA instrument is purged with an inert gas, usually nitrogen, at a constant flow rate (e.g., 60 mL/min) to prevent oxidative degradation.[1][3][12]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate.[1][3][12] Common heating rates for polymer analysis are 10°C/min or 20°C/min.[1][8][11][12]

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Output weigh Weigh 2-10 mg of copolymer sample load Load into TGA pan weigh->load purge Purge with N2 (e.g., 60 mL/min) load->purge heat Heat from ambient to 600-800°C at a constant rate (e.g., 10°C/min) purge->heat record Record mass vs. temperature heat->record tga_curve Generate TGA and DTG curves record->tga_curve

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

  • Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to maintain an inert atmosphere.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material.[1][8][12]

    • First Heating Scan: The sample is heated to a temperature above its expected transitions to erase any prior thermal history.

    • Cooling Scan: The sample is cooled at a controlled rate.

    • Second Heating Scan: The sample is heated again at a controlled rate (e.g., 10°C/min).[1][8][12] The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Acquisition: The DSC instrument records the heat flow difference between the sample and the reference as a function of temperature. The resulting DSC thermogram shows endothermic and exothermic peaks and shifts in the baseline corresponding to thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Output weigh Weigh 5-10 mg of copolymer sample seal Seal in aluminum pan weigh->seal purge Purge with N2 seal->purge ref Use empty sealed pan as reference purge->ref heat1 First Heating Scan (erase thermal history) ref->heat1 cool Controlled Cooling heat1->cool heat2 Second Heating Scan (for analysis) cool->heat2 dsc_curve Generate DSC thermogram (Heat Flow vs. Temperature) heat2->dsc_curve

DSC Experimental Workflow

Conclusion

The thermal stability of "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-" copolymers is a critical parameter that is tunable through the judicious selection of comonomers. In general, the incorporation of NVP into a copolymer enhances its thermal stability, owing to the high degradation temperature of the PNVP homopolymer. Copolymers with methacrylates and other vinyl monomers exhibit thermal properties that are often a weighted average of the constituent homopolymers, with the potential for specific interactions, such as hydrogen bonding in NVP-acrylamide copolymers, to further enhance stability. In contrast, when copolymerized with less stable monomers like vinyl esters, the degradation often proceeds in a stepwise manner, with the less stable block degrading first.

The experimental data obtained from TGA and DSC provide a robust framework for comparing and selecting NVP copolymers for specific applications where thermal performance is a key consideration. By understanding the relationship between copolymer composition and thermal stability, researchers and drug development professionals can design and utilize these versatile materials with greater confidence and efficacy.

References

  • Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. ProQuest. Available at: [Link]

  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. PMC. Available at: [Link]

  • Development and Characterization of Poly(1-vinylpyrrolidone-co-vinyl acetate) Copolymer Based Polymer Electrolytes. PMC. Available at: [Link]

  • Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Publishing. Available at: [Link]

  • Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. TÜBİTAK Academic Journals. Available at: [Link]

  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. PMC. Available at: [Link]

  • Statistical copolymers of N-vinylpyrrolidone and benzyl methacrylate via RAFT: Monomer reactivity ratios, thermal properties and kinetics of thermal decomposition. Taylor & Francis. Available at: [Link]

  • Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. Available at: [Link]

  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI. Available at: [Link]

  • DSC thermogram of NVP/MMA copolymer. ResearchGate. Available at: [Link]

  • Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. ResearchGate. Available at: [Link]

  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. MDPI. Available at: [Link]

Sources

Comparative Performance Guide: N-Acryloyl-2-pyrrolidinone (NAP) Polymers for Kinetic Hydrate Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of N-Acryloyl-2-pyrrolidinone (NAP) Based Polymers as Kinetic Hydrate Inhibitors Content Type: Publish Comparison Guide

Executive Summary

N-Acryloyl-2-pyrrolidinone (NAP) is a functional monomer used to synthesize advanced Kinetic Hydrate Inhibitors (KHIs). While industry standards like Polyvinylcaprolactam (PVCap) and Polyvinylpyrrolidone (PVP) dominate the market, NAP-based polymers—specifically Poly(N-acryloylpyrrolidine) (PNAP) and its copolymers—have emerged as high-performance alternatives, particularly for sour gas environments and high-subcooling applications.

Verdict: NAP-based copolymers outperform legacy PVP and rival PVCap in subcooling capacity (


), offering superior solubility profiles and resistance to sour gas (

) degradation.
Mechanistic Basis: Why NAP Works

To understand the performance shift, one must analyze the structural differences between NAP-based acrylamides and traditional vinyl lactams.

  • The "Spacer" Effect: Unlike PVP, where the pyrrolidone ring is directly fused to the backbone nitrogen, NAP connects the ring via an acryloyl carbonyl group. This extension increases the steric flexibility of the pendant group, allowing more effective adsorption into the hydrate crystal lattice cavities.

  • Amphiphilicity: The pyrrolidine ring provides the hydrophobic bulk necessary to disrupt water structuring, while the amide linkage facilitates hydrogen bonding with the hydrate surface.

Figure 1: Structural & Mechanistic Pathway

KHI_Mechanism cluster_comparison Structural Advantage vs. PVP Monomer N-Acryloyl-2-pyrrolidinone (Monomer) Polymer Poly(NAP) Backbone (Acrylamide Linkage) Monomer->Polymer Free Radical Polymerization Adsorption Adsorption to Hydrate Crystal Surface Polymer->Adsorption Amide H-Bonding Steric Steric Hindrance (Ring Size & Flexibility) Adsorption->Steric Pyrrolidine Ring Interaction Inhibition Delayed Nucleation (Increased Induction Time) Steric->Inhibition Crystal Growth Suppression

Caption: Mechanistic pathway of NAP polymers inhibiting hydrate growth via surface adsorption and steric hindrance.

Comparative Performance Analysis

This section evaluates Poly(NAP) against industry benchmarks. Data is synthesized from high-pressure autoclave testing under Structure II (sII) forming gas mixtures.

Table 1: Performance Metrics (Standard & Sour Gas Conditions)
Inhibitor TypeChemistry ClassMax Subcooling (

)
Induction Time (

) at 76 bar
Sour Gas ToleranceSolubility (Cloud Point)
PVP (Reference)Vinyl Lactam~3.0 - 4.0 °CLow (< 2 hrs)ModerateHigh (> 80°C)
PVCap (Standard)Vinyl Lactam~6.0 - 7.0 °CHigh (> 10 hrs)ModerateLow (~35-40°C)
Poly(NAP) (Homopolymer)Acrylamide~5.5 - 6.5 °CModerateHighModerate (~50°C)
NAP-co-Piperidine Acrylamide Copolymer~8.5 °C Very High (> 24 hrs) Excellent Tunable

Key Insights:

  • Vs. PVP: Poly(NAP) significantly outperforms PVP. The acryloyl linkage provides better surface coverage than the vinyl-linked pyrrolidone ring in PVP.

  • Vs. PVCap: While the homopolymer Poly(NAP) is roughly equivalent to PVCap, NAP copolymers (specifically with N-acryloylpiperidine) show superior performance, achieving subcooling up to 8.5°C in sour gas environments where traditional vinyl lactams may degrade or precipitate.

  • Sour Gas (

    
    ):  NAP-based polymers exhibit robust chemical stability in acidic/sour environments, a known weakness for some vinyl-ether based inhibitors.
    
Experimental Protocols

To validate these claims, the following protocols for synthesis and testing are recommended. These are self-validating systems: if the synthesis fails (e.g., no precipitation), the testing phase cannot proceed.

Protocol A: Synthesis of Poly(N-acryloylpyrrolidine)

Objective: Synthesize the active polymer from NAP monomer.

  • Reagents: N-Acryloyl-2-pyrrolidinone (Monomer), AIBN (Initiator), 1,4-Dioxane (Solvent).

  • Setup: 3-neck round bottom flask with nitrogen inlet, condenser, and magnetic stirrer.

  • Procedure:

    • Dissolve NAP (10g) in 1,4-Dioxane (40mL).

    • Purge with

      
       for 30 mins to remove oxygen (Critical for radical propagation).
      
    • Add AIBN (1 wt% relative to monomer).

    • Heat to 70°C for 6-8 hours.

    • Validation: Solution viscosity must increase significantly.

  • Purification:

    • Precipitate the solution dropwise into cold diethyl ether.

    • Filter white solid and vacuum dry at 40°C.

Protocol B: High-Pressure Autoclave Evaluation (Rocking Cell)

Objective: Measure Induction Time (


) and Subcooling (

).
  • Apparatus: Multi-cell steel rocking autoclave (e.g., RC-5).

  • Test Fluid: 1.0 wt% Polymer solution in DI water.

  • Gas Phase: Synthetic Natural Gas (SNG) - typically Type II hydrate former (Green Canyon Gas).

  • Workflow:

    • Load cells with 10mL solution.

    • Pressurize to 76 bar (or 140 bar for sour gas simulation).

    • Cooling Ramp: Cool from 20°C to 4°C at a rate of 1°C/hour (Constant Cooling Method).

    • Detection: Monitor pressure drop. A sharp pressure decrease indicates hydrate onset (

      
      ).
      
Figure 2: Experimental Workflow Diagram

Experimental_Workflow Start Start: Monomer Selection Synth Synthesis (Free Radical) Solvent: Dioxane, 70°C Start->Synth Purify Purification Precipitation in Ether Synth->Purify Prep Solution Prep 1.0 wt% in DI Water Purify->Prep Load Load Autoclave Pressurize (76-140 bar) Prep->Load Cool Constant Cooling Rate: 1°C/hr Load->Cool Data Data Analysis (Induction Time & Subcooling) Cool->Data Data->Start Optimization Loop

Caption: Step-by-step workflow from monomer synthesis to high-pressure performance validation.

References
  • Ulhaq, M. I., et al. (2020). Synthesis and Evaluation of a New Acryloyl-Based Copolymer as Kinetic Hydrate Inhibitor for Sour Gas Environments.[1] Energy & Fuels.[1][2][3][4][5] Link

  • Imran, M., et al. (2022). Design and development of N-vinylcaprolactam copolymers as kinetic hydrate inhibitors for sour gas environments.[6] Journal of Petroleum Science and Engineering. Link

  • Kelland, M. A. (2006). History of the Development of Low Dosage Hydrate Inhibitors. Energy & Fuels.[1][2][3][4][5] Link

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. Link

Sources

A Comparative Analysis of Swelling Kinetics: N-Acryloyl-2-pyrrolidinone (AP) vs. PNIPAM Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of stimuli-responsive polymers, hydrogels stand out for their remarkable ability to absorb and retain large volumes of aqueous fluids. This property, governed by their crosslinked three-dimensional networks, makes them invaluable in a myriad of applications, from drug delivery and tissue engineering to sensors and actuators. The kinetics of swelling—the rate and extent to which a hydrogel swells—is a critical performance parameter that dictates its suitability for a specific application. This guide provides an in-depth, objective comparison of the swelling kinetics of two prominent classes of hydrogels: those derived from N-Acryloyl-2-pyrrolidinone (AP) and the well-established Poly(N-isopropylacrylamide) (PNIPAM).

This analysis moves beyond a simple cataloging of properties to delve into the fundamental mechanisms that drive their distinct swelling behaviors. We will explore how the structural differences between the pyrrolidinone-containing AP hydrogels and the isopropylamide-functionalized PNIPAM hydrogels lead to their differential responses to external stimuli, primarily pH and temperature, respectively. By understanding the causality behind their swelling kinetics, researchers can make more informed decisions in the selection and design of hydrogels for their specific needs.

The Significance of Swelling Kinetics in Hydrogel Performance

The dynamic process of hydrogel swelling is not merely an absorption of solvent but a complex interplay of diffusive and convective transport, polymer chain relaxation, and the thermodynamics of polymer-solvent interactions. The rate of swelling can determine the onset of action for a drug-eluting implant, while the equilibrium swelling ratio dictates the total drug loading capacity and the mechanical properties of the swollen matrix. A rapid swelling response can be crucial for in-situ forming scaffolds, whereas a more controlled and sustained swelling might be desirable for long-term drug delivery. Therefore, a thorough understanding and comparison of the swelling kinetics of different hydrogel systems are paramount for the rational design of advanced biomaterials.

Comparative Swelling Kinetics: AP vs. PNIPAM

The swelling behavior of hydrogels is intimately linked to the chemical nature of their constituent monomers. N-Acryloyl-2-pyrrolidinone and N-isopropylacrylamide, while both being acrylamide derivatives, possess distinct functional groups that impart them with different sensitivities to environmental cues.

N-Acryloyl-2-pyrrolidinone (AP) Hydrogels: A pH-Responsive Profile

Hydrogels based on N-Acryloyl-2-pyrrolidinone, or more broadly, those incorporating the N-vinyl-2-pyrrolidone moiety, exhibit a pronounced response to changes in pH. This behavior is primarily attributed to the presence of the lactam (cyclic amide) group within the pyrrolidinone ring. While the pyrrolidinone group itself is not strongly acidic or basic, its polarity and ability to participate in hydrogen bonding are influenced by the surrounding pH.

The swelling of hydrogels containing acrylic acid, which is structurally similar to the acryloyl part of AP, is significantly pH-dependent. At low pH, the carboxylic acid groups are protonated and less hydrophilic, leading to a lower degree of swelling. As the pH increases above the pKa of the carboxylic acid, these groups deprotonate, leading to electrostatic repulsion between the polymer chains and a significant increase in swelling.[1][2] Similarly, for hydrogels containing N-vinyl-2-pyrrolidone, the swelling can be influenced by pH, although the effect is generally less dramatic than in polyelectrolyte hydrogels.[3] The combination of the acryloyl and pyrrolidinone moieties in AP hydrogels is expected to result in a pH-sensitive swelling behavior.

Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels: The Hallmark of Thermo-Responsiveness

PNIPAM hydrogels are the archetypal example of thermo-responsive polymers. They exhibit a Lower Critical Solution Temperature (LCST) in water, typically around 32°C.[4] Below the LCST, the polymer chains are hydrated and the hydrogel is in a swollen state. Above the LCST, the polymer undergoes a conformational change, becoming more hydrophobic, leading to the expulsion of water and a dramatic collapse of the hydrogel network.[4] This sharp, reversible phase transition is driven by a shift in the balance of hydrogen bonding between the polymer and water molecules and intramolecular hydrogen bonding between the amide groups of the PNIPAM chains.

The swelling kinetics of PNIPAM hydrogels are, therefore, highly dependent on temperature. The rate of swelling and deswelling can be very rapid, making them suitable for applications requiring fast responses to thermal stimuli.

Quantitative Comparison of Swelling Performance

To provide a clear and objective comparison, the following table summarizes key swelling parameters for hypothetical AP and PNIPAM hydrogels based on typical behaviors reported in the literature. It is important to note that these values can be significantly influenced by factors such as crosslinking density, monomer concentration, and the specific synthesis conditions.

ParameterN-Acryloyl-2-pyrrolidinone (AP) HydrogelPoly(N-isopropylacrylamide) (PNIPAM) Hydrogel
Primary Stimulus pHTemperature
Typical Swelling Ratio (pH 7 vs. pH 2) Can exhibit a significant increase in swelling at neutral pH compared to acidic pH. The magnitude of this change is dependent on the incorporation of ionizable co-monomers.Relatively insensitive to pH changes in the physiological range.
Typical Swelling Ratio (25°C vs. 40°C) Relatively stable swelling ratio across this temperature range.High swelling ratio at 25°C, collapses to a low swelling ratio at 40°C.[4]
Equilibrium Swelling Time Typically reaches equilibrium in several hours, influenced by pH.Can reach equilibrium rapidly, especially during deswelling, often within minutes.[4]

Underlying Mechanisms of Swelling

The distinct swelling behaviors of AP and PNIPAM hydrogels stem from their different molecular interactions with water in response to external stimuli.

Mechanism of pH-Responsive Swelling in AP Hydrogels

The swelling of AP hydrogels, particularly when copolymerized with ionizable monomers like acrylic acid, is governed by electrostatic interactions and changes in hydrophilicity.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, also known as N-Acryloyl-2-pyrrolidinone. As this compound contains an activated acrylamide moiety, all procedures must be approached with a high degree of caution, referencing the known hazards of related compounds. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Essential Safety Briefing: Understanding the Hazard

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is a reactive monomer. While specific toxicological data for this exact compound is limited, its chemical structure necessitates that it be handled as a hazardous substance. The primary risk is derived from its acrylamide functional group.

Causality of Hazard: The acryloyl group (-C(O)CH=CH2) is a known electrophile and can readily participate in Michael addition reactions with biological nucleophiles, such as thiols in proteins and amines in DNA. This reactivity is the mechanistic basis for the high toxicity, carcinogenicity, and neurotoxicity associated with acrylamide itself[1][2]. The pyrrolidinone component, while generally less hazardous than acrylamide, is a known skin and eye irritant[3][4]. Therefore, it is imperative to treat the combined molecule with the precautions afforded to its most hazardous component.

Immediate Protective Measures:

  • Engineering Controls: All handling of the unpolymerized (liquid or solid) form of this chemical must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols[5].

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contact is suspected[2].

    • Eye Protection: Chemical splash goggles are essential[5][6].

    • Lab Coat: A fully buttoned lab coat must be worn[2].

    • Additional Protection: For tasks with a higher risk of splash, consider using Tyvek sleeves or a chemical-resistant apron[5].

Waste Classification and Hazard Profile

All forms of unpolymerized 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, and any materials contaminated with it, are classified as hazardous chemical waste. Disposal through sanitary sewers (sinks) or in regular trash is strictly prohibited and illegal[1][5].

The hazard profile is summarized below, based on the properties of its constituent functional groups.

Hazard CategoryDescriptionPrimary Source of ConcernCitation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Acrylamide Moiety[1][4]
Skin/Eye Irritation Causes skin irritation and serious eye damage/irritation.Both Moieties[3][4][7]
Carcinogenicity Suspected carcinogen.Acrylamide Moiety[1][2]
Reproductive Toxicity May damage fertility or the unborn child.Acrylamide Moiety[1][7][8]
Reactivity Can undergo violent polymerization if heated or contaminated.Acrylamide Moiety[9]

Standard Disposal Protocol: Unused Product & Contaminated Labware

This protocol applies to the routine disposal of expired or unwanted 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, as well as disposable labware (e.g., pipette tips, tubes, gloves, bench pads) that has come into direct contact with the chemical.

Principle of Containment: The primary goal is to prevent environmental release and personnel exposure. This is achieved through secure containment in compatible, clearly labeled waste containers, managed by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Methodology:

  • Select a Waste Container:

    • Use a designated, leak-proof hazardous waste container provided by your EHS department[10].

    • The container must be chemically compatible. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container has a screw-top or other securely sealing lid[10].

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label, available from your EHS office[1][10].

    • Clearly write the full chemical name: "Hazardous Waste: 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-". Do not use abbreviations[10].

    • List all components and their approximate percentages if it is a mixed waste stream.

  • Accumulate Waste:

    • Place contaminated solid items (gloves, pipette tips, etc.) directly into the labeled container.

    • For unused or waste solutions of the chemical, pour carefully into the designated liquid waste container. Avoid splashes. Use a funnel if necessary.

    • Crucially, keep the waste container sealed at all times, except when adding waste [10].

  • Storage Pending Pickup:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area must be in a secondary containment tray to capture any potential leaks[10].

    • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases[5].

  • Request Disposal:

    • Once the container is full (do not overfill; leave at least 10% headspace for liquids), or if you are finished generating this waste stream, schedule a pickup from your institution's EHS or hazardous waste management team[5][10]. Follow your institution's specific procedure for waste pickup requests.

Emergency Protocol: Spill Decontamination

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Methodology:

  • ALERT & EVACUATE:

    • Alert all personnel in the immediate area.

    • If the spill is large, volatile, or involves a powder, evacuate the laboratory and contact your institution's EHS emergency line.

  • SECURE & PREPARE (For Minor Spills Only):

    • If the spill is small and you are trained and equipped to handle it, proceed.

    • Ensure the fume hood is operational to control vapors[5].

    • Don the appropriate PPE as described in Section 1 (double gloves, goggles, lab coat).

  • CONTAIN & ABSORB:

    • For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows[3][11][12]. Do not use combustible materials like paper towels as the primary absorbent.

    • Work from the outside of the spill inward to prevent spreading[11][13].

    • For solid powder spills, gently cover with an absorbent pad. DO NOT DRY SWEEP , as this can create airborne dust[9]. You may need to add a dust suppressant or gently wet the material with a suitable non-reactive solvent if advised by EHS.

  • COLLECT & PACKAGE:

    • Carefully scoop the absorbed material and place it into your designated hazardous waste container[11]. Use non-sparking tools if the material is in a flammable solvent.

    • Label the container as "Spill Debris containing 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-".

  • DECONTAMINATE:

    • Wipe the spill area with a detergent and water solution[5].

    • Conduct a final wipe with a solvent appropriate for the surface (e.g., 70% ethanol).

    • Place all cleaning materials into the hazardous waste container.

  • DISPOSE & REPORT:

    • Seal the waste container and request a pickup from EHS.

    • Report the spill to your laboratory supervisor and EHS, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-.

G cluster_0 cluster_1 cluster_2 WasteGen Waste Generation (Unused chemical, contaminated labware, spill debris) IsPolymerized Is the material fully polymerized and uncontaminated? WasteGen->IsPolymerized HazardousWaste Classify as Hazardous Chemical Waste IsPolymerized->HazardousWaste No NonHazardous Dispose in Regular Lab Trash IsPolymerized->NonHazardous Yes Container Select & Label Approved Hazardous Waste Container HazardousWaste->Container Accumulate Accumulate Waste in Sealed Container Container->Accumulate Store Store in Secondary Containment Accumulate->Store Request Request EHS Pickup Store->Request EHS_Disposal EHS Manages Final Disposal Request->EHS_Disposal

Caption: Disposal Decision Workflow for 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-.

References

  • Hazardous Waste Guidelines. UC San Diego Biological Sciences. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • Acrylamide Standard Operating Procedures. University of Wyoming. [Link]

  • 2-PYRROLIDONE 99% - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. [Link]

  • Product Stewardship Summary - 2-Pyrrolidinone, 1-dodecyl-. Ashland. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Safety data sheet - 2-Pyrrolidinone. CPAchem Ltd. [Link]

  • Material Safety Data Sheet - 2-Pyrrolidinone, 98%. Cole-Parmer. [Link]

  • Safety Data Sheet - Vinyl Pyrrolidone. BASF CORPORATION. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET - N-Vinyl-2-pyrrolidone. Fisher Scientific (Additional SDS). [Link]

  • n-Vinyl-2-pyrrolidone SDS. Scientific Polymer Products, Inc. [Link]

  • SAFETY DATA SHEET - n-METHYL-2-PYRROLIDONE. RCI Labscan Limited. [Link]

  • 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • 2-pyrrolidone - Registration Dossier. European Chemicals Agency (ECHA). [Link]

Sources

Personal protective equipment for handling 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- , commonly known as N-Acryloylpyrrolidinone .

Notice: This compound is a structural analogue of Acrylamide and N-Vinylpyrrolidinone . In the absence of compound-specific toxicological data, strict precautionary principles apply . You must handle this substance as a potent neurotoxin, skin sensitizer, and potential carcinogen.

Part 1: Chemical Identity & Hazard Profile[1][2]

Chemical Name: 1-(1-oxo-2-propenyl)-2-pyrrolidinone Synonyms: N-Acryloylpyrrolidinone, 1-Acryloyl-2-pyrrolidinone CAS Number: 5165-93-5 (Verify on specific vendor label; often custom synthesized) Molecular Formula: C₇H₉NO₂ Functional Classification: Activated Acrylamide / Michael Acceptor

Core Hazards (Inferred from Structural Homology)
Hazard ClassRisk LevelMechanism of Action
Acute Toxicity High Acrylamide moiety acts as a neurotoxin (cumulative). Capable of rapid absorption through skin.
Sensitization Critical Potent alkylating agent. Reacts with cysteine residues in proteins, leading to severe allergic contact dermatitis.
Reactivity High Prone to spontaneous polymerization. Exothermic runaway reaction possible if inhibitor is depleted or heated.
Carcinogenicity Suspected Structural alert: Michael acceptor capable of DNA alkylation. Treat as a potential mutagen/carcinogen.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for N-Acryloylpyrrolidinone due to the high permeation rate of acrylates through standard rubber.

Glove Selection Protocol
  • Standard Nitrile (4 mil): < 5 minutes breakthrough time. NOT RECOMMENDED for prolonged contact.

  • Double Gloving Strategy: Required for all manipulations.

LayerMaterialFunction
Inner Layer Laminate Film (e.g., Silver Shield / North) Chemical Barrier. Provides >4 hours breakthrough protection against acrylates.
Outer Layer Nitrile (5-8 mil) Mechanical Protection. Protects the fragile laminate inner glove and provides grip.
Respiratory & Body Protection[2][4][5][6][7]
  • Respiratory: If handling powder or heating liquid outside a hood (never recommended), use a Full-Face Respirator with OV/P100 cartridges .

  • Body: Tyvek® lab coat or sleeve covers recommended to prevent cuff exposure.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >100 mL.

Part 3: Operational Handling Workflow

This workflow enforces a "Zero-Contact" policy.

HandlingWorkflow Start Receipt of Chemical Storage Storage: -20°C Freezer (Check Inhibitor Status) Start->Storage Log & Label Prep Preparation: Warm to Room Temp in Desiccator (Prevent Condensation) Storage->Prep 1 hr before use Weighing Weighing/Dispensing: INSIDE Fume Hood Only Anti-Static Gun Usage Prep->Weighing Double Gloves ON Reaction Reaction Setup: Closed Vessel / Inert Atmosphere (O2 inhibits polymerization, but moisture initiates hydrolysis) Weighing->Reaction Dissolve immediately Waste Disposal: Quench Excess -> High Hazard Waste Reaction->Waste Segregate Stream

Figure 1: Safe handling lifecycle from receipt to disposal.

Step-by-Step Protocol

1. Storage & Stability

  • Temperature: Store at -20°C . Acryloyl groups are thermally unstable.

  • Inhibitor: Ensure the compound contains a stabilizer (typically MEHQ - Hydroquinone monomethyl ether).

  • Atmosphere: Unlike many reagents, do not store under pure Nitrogen if relying on MEHQ, as MEHQ requires trace Oxygen to function. However, for long-term stability of the pure monomer, cold storage is the primary control.

2. Weighing & Dispensing

  • Location: 100% of handling must occur inside a certified Chemical Fume Hood.

  • Solids: If solid, use an anti-static gun to prevent powder dispersal.

  • Liquids: Use positive-displacement pipettes to prevent dripping.

  • Decontamination: Wipe down balance and workspace with 10% bleach (to oxidize the alkene) followed by water immediately after use.

3. Reaction Setup

  • Exotherm Control: If using this monomer for polymerization, always add initiator slowly or use a syringe pump. The heat of polymerization can trigger a runaway reaction.

  • Quenching: Have a solution of 1M NaOH or a thiol (like glutathione or mercaptoethanol) available to quench unreacted monomer in case of a spill (Michael addition neutralizes the hazard).

Part 4: Emergency Response

ScenarioImmediate Action
Skin Contact 1. Do not scrub. Scrubbing increases absorption.2. Rinse with cold water for 15 mins.3. Seek medical attention (mention Acrylamide analogue).
Eye Contact 1. Flush for 15 mins.2. Do not apply neutralizing agents.3. Transport to ER immediately.
Spill (< 10g) 1. Evacuate area.2. Don Silver Shield gloves.3. Cover with absorbent pads soaked in 1M NaOH (to polymerize/hydrolyze).4. Double bag as hazardous waste.

Part 5: Disposal & Waste Stream

  • Classification: Segregate as "High Hazard / Acutely Toxic Organic."

  • Pre-Treatment (Recommended): If your facility permits, polymerize the waste intentionally by adding an excess of initiator (e.g., AIBN) and heating gently, or treat with excess aqueous NaOH to hydrolyze the acrylamide bond. Consult your EHS officer before onsite treatment.

  • Container: Glass or HDPE. Do not use metal containers if acidic byproducts are present.

References

  • PubChem. 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Friedman, M. (2003). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry. (Provides mechanistic basis for acrylamide toxicity). Available at: [Link]

Sources

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